Product packaging for 1-(4-Methoxyphenyl)-1H-pyrrole(Cat. No.:CAS No. 5145-71-1)

1-(4-Methoxyphenyl)-1H-pyrrole

Cat. No.: B1584758
CAS No.: 5145-71-1
M. Wt: 173.21 g/mol
InChI Key: WYFMHHMFUMBCGI-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116798. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B1584758 1-(4-Methoxyphenyl)-1H-pyrrole CAS No. 5145-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)pyrrole
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InChI

InChI=1S/C11H11NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WYFMHHMFUMBCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297602
Record name 1-(4-Methoxyphenyl)-1H-pyrrole
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5145-71-1
Record name 5145-71-1
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Foundational & Exploratory

1-(4-Methoxyphenyl)-1H-pyrrole molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 1-(4-Methoxyphenyl)-1H-pyrrole

This guide provides a comprehensive technical overview of this compound, a significant N-arylpyrrole derivative. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural elucidation, synthesis, and physicochemical properties, grounding the discussion in established analytical methodologies and their underlying principles.

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active compounds, including natural products like heme and chlorophyll, as well as blockbuster synthetic drugs such as Atorvastatin.[1][2][3][4] The introduction of a substituent on the pyrrole nitrogen, particularly an aryl group, creates the N-arylpyrrole scaffold. This modification is a critical strategy for modulating the electronic, physical, and biological properties of the parent molecule.[5]

The specific compound of interest, this compound (CAS No. 5145-71-1), features a methoxy-functionalized phenyl group attached to the pyrrole nitrogen. The interplay between the electron-rich pyrrole and the substituted phenyl ring, influenced by the electron-donating methoxy group, makes this molecule a valuable subject for both fundamental research and practical applications.[5] This guide will explore the intricacies of its molecular architecture.

Molecular Synthesis: The Paal-Knorr Condensation

Understanding the molecular structure begins with its synthesis. The most common and efficient method for constructing N-substituted pyrroles is the Paal-Knorr synthesis.[6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, p-anisidine (4-methoxyaniline).[8]

The causality behind this choice of reaction is its reliability and versatility. The mechanism proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The use of an acid catalyst facilitates the dehydration steps.[8]

G cluster_workflow Paal-Knorr Synthesis Workflow start Reactants: - 2,5-Dimethoxytetrahydrofuran (1,4-dicarbonyl equivalent) - p-Anisidine conditions Reaction Conditions: - Acid Catalyst (e.g., FeCl3, p-TsOH) - Solvent (e.g., Water, Ethanol) start->conditions Combine reaction Condensation Reaction: Nucleophilic attack, cyclization, and dehydration conditions->reaction Initiate purification Work-up & Purification: - Extraction - Column Chromatography reaction->purification Process product Final Product: This compound purification->product Isolate

Caption: High-level workflow for the Paal-Knorr synthesis of this compound.

Core Molecular Structure and Conformation

The molecular structure of this compound, with the chemical formula C₁₁H₁₁NO, is defined by the spatial arrangement of its three key components: the pyrrole ring, the phenyl ring, and the bridging C-N bond.[9][10]

Caption: Numbered atomic structure of this compound.

A critical feature of this molecule is its conformation. Unlike fully conjugated planar systems, N-arylpyrroles are typically non-planar. Steric hindrance between the protons on the pyrrole ring (at C2 and C5) and the phenyl ring (at C2' and C6') forces the two rings to adopt a twisted conformation. X-ray crystallography studies of similar substituted N-arylpyrroles reveal a significant dihedral angle between the planes of the two rings, often in the range of 40-50°.[11] This twist is crucial as it partially disrupts the π-conjugation between the rings, influencing the molecule's electronic properties, and consequently, its reactivity and spectroscopic signature.

Physicochemical and Spectroscopic Data

Accurate characterization is the cornerstone of chemical research. The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Key Physicochemical Properties

The following table summarizes the core physical and chemical identifiers for the molecule.

PropertyValueSource
CAS Number 5145-71-1[9][10]
Molecular Formula C₁₁H₁₁NO[9][10]
Molecular Weight 173.21 g/mol [9][10][12]
Appearance White solid[13]
Melting Point 110-114 °C[10][13]
Boiling Point 174-180 °C (at 23 Torr)[13]
InChIKey WYFMHHMFUMBCGI-UHFFFAOYSA-N[9][10]
Spectroscopic Elucidation

Spectroscopy provides a detailed fingerprint of the molecular structure. For this compound, Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural verification in solution.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.[14] The spectrum is characterized by distinct signals for the pyrrole, phenyl, and methoxy protons.

  • Pyrrole Protons: The pyrrole ring protons appear as two distinct multiplets, typically in the range of 6.2-7.3 ppm. Due to symmetry in the unsubstituted pyrrole ring, the protons at the α-positions (C2, C5) are chemically equivalent, as are the protons at the β-positions (C3, C4). They appear as triplets due to coupling with each other.[15][16]

  • Phenyl Protons: The para-substituted phenyl ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region (6.9-7.4 ppm). The protons ortho to the methoxy group are shifted upfield compared to those ortho to the pyrrole ring due to the methoxy's electron-donating effect.

  • Methoxy Protons: The three protons of the methoxy (-OCH₃) group are highly shielded and appear as a sharp singlet, typically around 3.8 ppm.[17]

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton.[1][18] Key signals include the distinct resonances for the α- and β-carbons of the pyrrole ring and the four unique carbon environments of the substituted phenyl ring.

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Rationale
Pyrrole Hα (C2-H, C5-H)~6.7 - 7.3 (t)~120 - 125Adjacent to nitrogen, deshielded.
Pyrrole Hβ (C3-H, C4-H)~6.2 - 6.4 (t)~108 - 112More shielded than α-protons.
Phenyl H (ortho to N)~7.2 - 7.4 (d)~125 - 130Aromatic region, deshielded by pyrrole.
Phenyl H (ortho to OMe)~6.9 - 7.1 (d)~114 - 118Shielded by electron-donating OMe group.
Methoxy (-OCH₃)~3.8 (s)~55Aliphatic, attached to electronegative oxygen.

Protocol: Acquiring a Proton NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to avoid signal broadening and artifacts.
  • Steps:
  • Accurately weigh 5-10 mg of this compound.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.
  • Cap the tube and gently invert to ensure complete dissolution and homogeneity.

2. Instrument Setup & Shimming:

  • Rationale: A homogeneous magnetic field (B₀) is essential for high resolution. Shimming corrects for field inhomogeneities.
  • Steps:
  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Perform an automated or manual shimming procedure to maximize the field homogeneity, observing the lock signal shape and level.

3. Acquisition:

  • Rationale: The acquisition parameters determine the quality of the final spectrum (signal-to-noise ratio, resolution).
  • Steps:
  • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
  • Use a standard 90° pulse angle.
  • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
  • Set a relaxation delay (D1) of 1-2 seconds to allow for full proton relaxation between scans.

4. Data Processing & Analysis:

  • Rationale: Proper processing transforms the raw Free Induction Decay (FID) into an interpretable spectrum.
  • Steps:
  • Apply a Fourier Transform to the FID.
  • Phase correct the spectrum manually or automatically to ensure all peaks are in pure absorption mode.
  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
  • Integrate the peaks to determine the relative ratios of protons.
  • Analyze the chemical shifts, coupling patterns (splitting), and integration values to assign the signals to the molecular structure.

Applications and Scientific Relevance

The structural features of this compound make it a compound of interest in several scientific domains:

  • Medicinal Chemistry: The N-arylpyrrole scaffold is a "privileged structure" in drug discovery. The methoxy group can participate in hydrogen bonding and its electronic influence can tune the binding affinity of the molecule to biological targets. Pyrrole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

  • Materials Science: As a derivative of pyrrole, this compound can be considered a monomer for the synthesis of conductive polymers. The methoxyphenyl group can be used to modify the solubility, processability, and electronic properties of the resulting polypyrrole-based materials.[5]

  • Synthetic Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic systems and oligofunctional pyrroles.[2]

Conclusion

The molecular structure of this compound is a well-defined architecture characterized by a non-planar arrangement of its pyrrole and methoxyphenyl rings. Its synthesis is reliably achieved through the Paal-Knorr reaction, and its structure is unambiguously confirmed by a suite of spectroscopic techniques, most notably NMR. The specific electronic modulation provided by the para-methoxy group imparts properties that make this molecule a valuable tool for researchers in both life sciences and materials science, highlighting the profound impact that subtle structural modifications can have on chemical function.

References

1-(4-Methoxyphenyl)-1H-pyrrole synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)-1H-pyrrole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key N-arylpyrrole scaffold. N-arylpyrroles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] This document details established synthetic methodologies, including the Paal-Knorr and Clauson-Kaas reactions, providing insights into the mechanistic underpinnings and rationale for procedural choices. A detailed, field-proven experimental protocol is presented, followed by a thorough guide to the structural elucidation of the target compound using modern spectroscopic techniques. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation and validation of this compound.

Introduction: The Significance of the N-Arylpyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials.[2][3] The substitution of the pyrrolic nitrogen with an aryl group gives rise to N-arylpyrroles, a class of compounds that has garnered considerable attention for its broad spectrum of biological activities. These derivatives have been explored as antimicrobial agents, GPR120 agonists for the potential treatment of type II diabetes, and as building blocks for more complex molecular architectures.[1][4][5] The methoxyphenyl substituent, in particular, is a common feature in pharmacologically active molecules, often modulating metabolic stability and receptor binding affinity.

The synthesis of this compound serves as an excellent case study for the construction of the N-arylpyrrole core. Understanding the nuances of its synthesis and the definitive methods for its characterization is crucial for any research program that utilizes this important structural motif.

Synthetic Methodologies: Constructing the N-Arylpyrrole Core

The formation of the N-arylpyrrole bond is typically achieved through condensation reactions that form the heterocyclic ring. The two most prominent and reliable methods are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.

The Paal-Knorr Synthesis

Developed in 1884, the Paal-Knorr synthesis remains a cornerstone for the preparation of substituted pyrroles.[3][6] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-methoxyaniline (p-anisidine), typically under neutral or mildly acidic conditions.[7][8]

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione or succinaldehyde). This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a five-membered hemiaminal intermediate. The subsequent dehydration of this intermediate is the driving force for the formation of the stable aromatic pyrrole ring.[9] The use of a weak acid, such as acetic acid, can accelerate the reaction by protonating a carbonyl group, rendering it more electrophilic.[8]

Paal_Knorr_Synthesis Reactants 1,4-Dicarbonyl (Succinaldehyde) + 4-Methoxyaniline Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Cyclic_Hemiaminal Cyclic Intermediate Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization Product This compound Cyclic_Hemiaminal->Product Dehydration (-2H₂O)

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

The Clauson-Kaas Synthesis

Mechanistic Rationale and Modern Advancements: The reaction proceeds via the acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to generate the reactive succinaldehyde in situ. This is then trapped by the amine, leading to the pyrrole through a pathway analogous to the Paal-Knorr synthesis.[11]

The versatility of the Clauson-Kaas reaction has been significantly enhanced by modern synthetic techniques. Microwave-assisted protocols, for instance, dramatically reduce reaction times from hours to minutes.[10][12] Furthermore, a wide array of catalysts have been developed to improve efficiency and promote greener reaction conditions, including iodine, cerium(III) chloride, zinc catalysts, and oxone.[11][12][13][14] These catalysts facilitate the hydrolysis step under milder conditions, broadening the substrate scope.

Clauson_Kaas_Synthesis Reactants 2,5-Dimethoxytetrahydrofuran + 4-Methoxyaniline Hydrolysis Succinaldehyde (in situ) Reactants->Hydrolysis Hydrolysis Condensation Condensation & Cyclization Hydrolysis->Condensation Product This compound Condensation->Product Dehydration Catalyst Acid Catalyst (e.g., I₂, AcOH, ZnCl₂) Catalyst->Reactants

Caption: Mechanism of the Clauson-Kaas Pyrrole Synthesis.

Field-Proven Experimental Protocol: Microwave-Assisted Clauson-Kaas Synthesis

This protocol describes an efficient, solvent-free, microwave-assisted synthesis of this compound catalyzed by iodine, adapted from established methodologies.[11] This method is chosen for its high yield, short reaction time, and operational simplicity.

Reagents and Materials
  • 4-Methoxyaniline (p-anisidine)

  • 2,5-Dimethoxytetrahydrofuran

  • Iodine (catalytic amount, ~5 mol%)

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Microwave reactor

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a dedicated microwave reaction vessel, combine 4-methoxyaniline (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of iodine (0.05 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-140°C) for a short duration (e.g., 5-10 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add diethyl ether (10 mL) to the vessel and stir to dissolve the product.

  • Purification: Filter the resulting mixture to remove any insoluble material. The filtrate, containing the crude product, is then concentrated under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to isolate the pure this compound.

  • Final Product: The fractions containing the pure product are combined and the solvent is evaporated to yield the final product, which can be characterized as a solid.[11]

Experimental_Workflow A 1. Mix Reactants (4-Methoxyaniline, 2,5-DMTHF, I₂) B 2. Microwave Irradiation (120-140°C, 5-10 min) A->B C 3. Cooldown & Dissolution (Diethyl Ether) B->C D 4. Filtration & Concentration (Rotary Evaporator) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: Experimental Workflow for Microwave-Assisted Synthesis.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data provides a self-validating system for the verification of this compound.[15]

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₁NO[16][17]
Molecular Weight 173.21 g/mol [16][17]
Appearance Black amorphous solid[11]
Melting Point 89 °C[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20m2HH-2', H-6' (Aromatic)
~6.95m2HH-3', H-5' (Aromatic)
~6.80t2HH-2, H-5 (Pyrrole α-H)
~6.30t2HH-3, H-4 (Pyrrole β-H)
~3.85s3H-OCH₃

Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer frequency. The assignments are based on typical values for N-arylpyrroles.[11]

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~158.2C-4' (Aromatic C-O)
~132.6C-1' (Aromatic C-N)
~126.1C-2', C-6' (Aromatic)
~120.2C-2, C-5 (Pyrrole α-C)
~114.7C-3', C-5' (Aromatic)
~109.9C-3, C-4 (Pyrrole β-C)
~55.7-OCH₃

Source for ¹³C NMR data.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic & Pyrrole C-H
~2954-2840C-H Stretch-OCH₃
~1610, 1510C=C StretchAromatic Ring
~1245C-O StretchAryl-Alkyl Ether
~830C-H Bendp-disubstituted benzene

Source for IR data.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer insights into the molecule's fragmentation pattern, further confirming its structure.

ParameterValue
Ionization Mode Electrospray (ESI) or Electron Ionization (EI)
Molecular Ion (M⁺) m/z = 173.08
Exact Mass 173.0841

The molecular ion peak corresponding to the molecular weight of 173.21 is expected to be the base peak or a prominent peak in the spectrum.[16]

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The Clauson-Kaas reaction, particularly under microwave-assisted conditions, represents a highly efficient and robust method for its preparation. The structural integrity of the synthesized compound can be unequivocally confirmed through a combination of NMR, IR, and MS spectroscopic techniques. The protocols and data presented herein provide a validated framework for researchers and scientists, enabling the reliable production and characterization of this important N-arylpyrrole for applications in drug discovery and materials science.

References

Unveiling the Physicochemical Profile of 1-(4-Methoxyphenyl)-1H-pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)-1H-pyrrole, a member of the N-arylpyrrole class of heterocyclic compounds, represents a significant scaffold in medicinal chemistry and materials science. The unique electronic and structural characteristics arising from the conjugation of the pyrrole ring with a methoxy-substituted phenyl group bestow this molecule with a range of biological activities and material properties. A thorough understanding of its fundamental physical properties, namely its melting point and solubility, is a critical prerequisite for its effective utilization in drug design, synthesis, and formulation, as well as in the development of novel organic materials.

This technical guide provides an in-depth exploration of the melting point and solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and practical experimental protocols necessary for the accurate characterization of this compound. The methodologies described herein are grounded in established principles of physical organic chemistry and are presented with a focus on ensuring data integrity and reproducibility.

Core Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or a key synthetic intermediate are pivotal in its development. The melting point serves as a crucial indicator of purity and is a key parameter for quality control. Solubility, on the other hand, directly influences a compound's bioavailability, formulation possibilities, and its behavior in various chemical and biological systems.

Table 1: Key Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 5145-71-1[1][]
Molecular Formula C₁₁H₁₁NO[1][3]
Molecular Weight 173.21 g/mol [1][3]
Melting Point 110-114 °C[1]

Melting Point Determination: A Measure of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as melting point depression. Therefore, accurate determination of the melting point is a fundamental technique for assessing the purity of a synthesized or isolated compound.

Authoritative Grounding: The Clausius-Clapeyron Relation

The thermodynamic basis for melting point depression is described by the Clausius-Clapeyron relation, which relates the change in vapor pressure of a substance with temperature. In the context of a solid-liquid equilibrium, the presence of a soluble impurity lowers the chemical potential of the liquid phase, thereby lowering the temperature at which the solid and liquid phases are in equilibrium.

Experimental Protocol: Capillary Melting Point Determination

The capillary melting point method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

  • This compound (crystalline solid)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent can depress the melting point.

    • Place a small amount of the crystalline solid in a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing and efficient heat transfer within the capillary tube.

  • Capillary Tube Packing:

    • Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the powder will be forced into the open end.

    • Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom.

    • Repeat this process until a packed column of 2-3 mm in height is obtained. A densely packed sample is crucial for an accurate determination.

  • Melting Point Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the initial temperature of the apparatus to approximately 10-15 °C below the expected melting point (around 95-100 °C for this compound).

    • Set the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

  • Observation and Data Recording:

    • Carefully observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last crystal of the solid melts (the clear point).

    • The recorded temperature range between the onset of melting and the clear point is the melting point range of the sample.

  • Self-Validation:

    • Perform the determination in triplicate to ensure reproducibility. The recorded melting point ranges should be consistent within a narrow margin (e.g., ± 0.5 °C).

    • A sharp melting point range (e.g., 1-2 °C) is indicative of a high degree of purity. A broad range suggests the presence of impurities.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measurement Melting Point Measurement cluster_validation Data Validation Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm) Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2 °C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_clear Observe->Record Triplicate Perform in Triplicate Record->Triplicate Analyze Analyze Range (Purity Assessment) Triplicate->Analyze

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Predicting and Verifying Behavior in Solvents

The solubility of a compound is a critical parameter that dictates its behavior in various media. The principle of "like dissolves like" provides a foundational framework for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Structural Analysis and Solubility Prediction

This compound possesses a molecular structure with distinct polar and non-polar regions:

  • Non-polar character: The molecule is dominated by two aromatic rings (the phenyl and pyrrole rings), which are inherently non-polar and hydrophobic.

  • Polar character: The presence of the methoxy group (-OCH₃) introduces some polarity due to the electronegative oxygen atom. The nitrogen atom in the pyrrole ring also contributes to the molecule's overall polarity.

Based on this structural analysis, we can predict the following solubility profile:

  • High solubility in non-polar and moderately polar organic solvents such as dichloromethane, chloroform, acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can effectively solvate the large non-polar aromatic portions of the molecule.

  • Moderate solubility in polar protic solvents like ethanol and methanol. While the methoxy group can engage in hydrogen bonding as an acceptor, the large hydrophobic scaffold limits extensive interaction with these solvents.

  • Low to negligible solubility in highly polar solvents like water. The large non-polar surface area of the molecule outweighs the contribution of the single methoxy group to water solubility.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to qualitatively assess the solubility of this compound in a range of common laboratory solvents.

Objective: To determine the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

  • Graduated cylinders or pipettes

Procedure:

  • Solvent Addition:

    • Label a series of clean, dry test tubes, one for each solvent to be tested.

    • Add approximately 1 mL of each solvent to its corresponding test tube.

  • Solute Addition:

    • Weigh out approximately 10 mg of this compound and add it to the first test tube.

    • Repeat for each of the other solvents.

  • Mixing and Observation:

    • Agitate each test tube vigorously using a vortex mixer for 30 seconds to facilitate dissolution.

    • Visually inspect each tube against a contrasting background to determine if the solid has dissolved completely.

  • Categorization of Solubility:

    • Soluble: The entire solid dissolves, leaving a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but some undissolved solid remains.

    • Insoluble: The solid does not appear to dissolve at all.

  • Heating for Enhanced Solubility (Optional):

    • For samples that are partially soluble or insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling, as the compound may precipitate out.

  • Data Recording:

    • Record the observations for each solvent in a structured table.

Table 2: Predicted and Experimental Solubility of this compound
SolventPolarityPredicted SolubilityExperimental Observation
WaterHighInsoluble
MethanolHighSparingly Soluble
EthanolHighSparingly Soluble
AcetoneMediumSoluble
Ethyl AcetateMediumSoluble
DichloromethaneLowSoluble
HexaneLowSparingly to Insoluble

(The "Experimental Observation" column is intended to be filled in by the researcher upon completion of the experiment.)

Caption: Logical Flow for Predicting Solubility.

Conclusion

The physical properties of this compound, specifically its melting point and solubility, are fundamental parameters that underpin its application in research and development. This technical guide has provided a comprehensive overview of these properties, grounded in established scientific principles. The detailed experimental protocols for melting point and solubility determination are designed to be self-validating, ensuring the generation of accurate and reliable data. By understanding and applying the concepts and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize this compound, facilitating its seamless integration into their scientific endeavors.

References

Paal-Knorr synthesis of 1-(4-Methoxyphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Paal-Knorr Synthesis of 1-(4-Methoxyphenyl)-1H-pyrrole

Authored by: Gemini, Senior Application Scientist
Publication Date: January 6, 2026

Abstract

The Paal-Knorr synthesis, a foundational reaction in heterocyclic chemistry, provides an efficient and direct pathway to substituted pyrroles, a crucial structural motif in medicinal chemistry, materials science, and natural products. This guide offers a comprehensive technical exploration of the Paal-Knorr synthesis, specifically focusing on the preparation of this compound. We delve into the core reaction mechanism, discuss critical parameters for experimental design, provide detailed, field-tested protocols, and present expected characterization data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this classic transformation with modern insights and practical, reproducible methodologies.

Core Principles: The Paal-Knorr Reaction Revisited

First described independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[1][2] Its enduring utility stems from its operational simplicity and the high yields it generally produces.[2][3] The target molecule, this compound, is an N-substituted pyrrole, a class of compounds essential for tuning the electronic and biological properties of molecules.[4]

The synthesis of this compound is achieved by reacting a 1,4-dicarbonyl source, such as 2,5-hexanedione or its precursor 2,5-dimethoxytetrahydrofuran, with 4-methoxyaniline (p-anisidine).

The Reaction Mechanism: A Stepwise Perspective

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. While an enamine-driven pathway was once considered, extensive studies, notably by V. Amarnath, have established that the reaction proceeds through a hemiaminal intermediate.[1][5] This pathway correctly accounts for the observed reaction kinetics and stereochemical outcomes.[5] The acid-catalyzed mechanism can be dissected into the following key steps:

  • Amine Attack: The primary amine (4-methoxyaniline) performs a nucleophilic attack on one of the carbonyl carbons of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1]

  • Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is typically the rate-determining step of the reaction.[6][7]

  • Dehydration Cascade: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a sequence of two dehydration steps, driven by the acidic conditions, to eliminate two molecules of water.[1]

  • Aromatization: The final elimination of water results in the formation of the stable, aromatic pyrrole ring.[8]

Paal_Knorr_Mechanism reagents 1,4-Dicarbonyl + R-NH₂ (p-Anisidine) hemiaminal Hemiaminal Intermediate reagents->hemiaminal Nucleophilic Attack cyclic_intermediate Cyclic Dihydroxypyrrolidine hemiaminal->cyclic_intermediate Intramolecular Cyclization (RDS) final_pyrrole This compound cyclic_intermediate->final_pyrrole Dehydration & Aromatization inv1 cyclic_intermediate->inv1 h2o_out1 - H₂O h2o_out2 - H₂O h_plus H⁺ Catalyst h_plus->reagents inv1->h2o_out1 inv2 inv1->inv2 inv2->h2o_out2

Caption: The accepted hemiaminal pathway for the Paal-Knorr pyrrole synthesis.

Experimental Design and Optimization

The success of the Paal-Knorr synthesis hinges on the judicious selection of starting materials, catalysts, and reaction conditions. While the classic approach often involved prolonged heating in acid, modern methods offer milder, faster, and more environmentally benign alternatives.[2][9]

Reagent Selection
  • 1,4-Dicarbonyl Source: For the synthesis of the parent 2,5-unsubstituted pyrrole ring, 2,5-hexanedione is the most common starting material. An operationally simpler alternative is 2,5-dimethoxytetrahydrofuran , which hydrolyzes in situ under acidic conditions to generate the required 1,4-dicarbonyl compound (succinaldehyde).[10] This is particularly advantageous as it avoids handling the potentially less stable dialdehyde directly.

  • Amine: 4-methoxyaniline (p-anisidine) is the primary amine required to install the 1-(4-methoxyphenyl) substituent.

Catalytic Systems and Reaction Conditions

The choice of catalyst is critical and can significantly impact reaction time, yield, and purity. A variety of Brønsted and Lewis acids have been successfully employed.[11][12]

Catalyst SystemTypical ConditionsAdvantagesConsiderationsReference(s)
Glacial Acetic Acid Reflux in ethanol or neatSimple, inexpensive, effectiveCan require prolonged heating[5][7]
p-Toluenesulfonic Acid (p-TsOH) Reflux in toluene with Dean-Stark trapEfficient water removal drives reactionStrong acid may affect sensitive substrates[12]
Iodine (I₂) Microwave, 80-120°C, solvent-freeExtremely rapid, mild Lewis acid catalysisRequires microwave reactor[10][11]
Bismuth Nitrate (Bi(NO₃)₃) 80°C, solvent-freeEfficient, low-toxicity metal catalystCatalyst removal may be necessary[13]
Silica Sulfuric Acid Room Temp, solvent-freeHeterogeneous, reusable, simple work-upCatalyst preparation or purchase required[2]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of this compound using both a conventional and a modern microwave-assisted method.

Protocol 1: Conventional Synthesis using 2,5-Hexanedione

This protocol is a robust, conventional method utilizing glacial acetic acid as both a catalyst and solvent.

Reagents & Parameters

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
2,5-Hexanedione114.1410.01.14 gDicarbonyl Source
4-Methoxyaniline123.1510.01.23 gAmine
Glacial Acetic Acid60.05-10 mLCatalyst/Solvent
Parameter Value
Temperature 118 °C (Reflux)
Time 1-2 hours

Step-by-Step Procedure

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (1.14 g, 10.0 mmol) and 4-methoxyaniline (1.23 g, 10.0 mmol).

  • Add glacial acetic acid (10 mL) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 100 mL of cold water. A solid precipitate should form.

  • Stir the aqueous suspension for 15 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL).

  • Dry the solid under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Protocol 2: Microwave-Assisted Synthesis using 2,5-Dimethoxytetrahydrofuran

This protocol leverages the efficiency of microwave irradiation and a mild iodine catalyst for a rapid, solvent-free synthesis.[10]

Reagents & Parameters

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
2,5-Dimethoxytetrahydrofuran132.161.2159 mg (0.16 mL)Dicarbonyl Source
4-Methoxyaniline123.151.0123 mgAmine
Iodine (I₂)253.810.05 (5 mol%)13 mgCatalyst
Parameter Value
Microwave Power 150 W (variable to maintain temp)
Temperature 120 °C
Time 3-5 minutes

Step-by-Step Procedure

  • In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 4-methoxyaniline (123 mg, 1.0 mmol), 2,5-dimethoxytetrahydrofuran (159 mg, 1.2 mmol), and iodine (13 mg, 0.05 mmol).

  • Seal the vial with a cap.

  • Place the vial in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 3-5 minutes.

  • After irradiation, allow the vial to cool to a safe handling temperature (below 50 °C).

  • Add diethyl ether (10 mL) to the reaction mixture and filter to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography on silica gel or recrystallization to obtain pure this compound.[10]

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₁NO[14]
Molecular Weight 173.21 g/mol [14]
Appearance Black amorphous solid / Crystalline solid[10]
Melting Point 89 °C[10]
Spectroscopic Data

The following data provide a reference for validating the product structure.[10]

¹H-NMR (300 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.73 – 6.96m4HAromatic (phenyl)
6.67d, J = 3.3 Hz2HPyrrole (H-2, H-5)
6.33m2HPyrrole (H-3, H-4)
3.87s3HOCH₃

¹³C-NMR (75.4 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
158.21C-O (aromatic)
132.56C-N (aromatic)
126.07CH (aromatic)
120.15CH (pyrrole, C-2, C-5)
114.71CH (aromatic)
109.93CH (pyrrole, C-3, C-4)
55.66OCH₃

FT-IR (KBr, cm⁻¹) : 2954, 1301, 1191, 850, 748[10]

General Laboratory Workflow

The successful execution of the Paal-Knorr synthesis follows a systematic and self-validating workflow, ensuring reproducibility and high-quality outcomes.

Paal_Knorr_Workflow start Reagent Selection (Dicarbonyl & Amine) reaction_setup Reaction Setup (Conventional or Microwave) start->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring workup Work-up & Isolation (Precipitation / Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization / Chromatography) workup->purification characterization Product Characterization (NMR, IR, MS, MP) purification->characterization end Pure Product Validated characterization->end

Caption: A generalized experimental workflow for the Paal-Knorr synthesis.

Conclusion

The Paal-Knorr synthesis remains a highly reliable and versatile method for accessing N-substituted pyrroles. By understanding the underlying hemiaminal mechanism and leveraging modern catalytic systems, such as microwave-assisted iodine catalysis, researchers can synthesize this compound and its derivatives with high efficiency, speed, and purity. The protocols and data presented in this guide provide a robust framework for the successful application of this classic reaction in a modern research context, empowering scientists in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to the Microwave-Assisted Synthesis of N-Arylpyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The N-arylpyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Traditional synthetic methods, however, often require long reaction times, harsh conditions, and significant energy input. This guide provides a comprehensive exploration of Microwave-Assisted Organic Synthesis (MAOS) as a transformative technology for the rapid, efficient, and environmentally benign preparation of N-arylpyrroles. We will delve into the fundamental principles of microwave heating, provide detailed, field-proven protocols for key synthetic routes, and offer insights into the causal relationships behind experimental choices, empowering researchers to accelerate discovery and development workflows.

The Paradigm Shift: Understanding Microwave-Assisted Synthesis

Conventional laboratory heating relies on conduction and convection, where an external source (like an oil bath) heats the vessel walls, which in turn heats the solvent and reactants.[2] This process is slow and creates significant thermal gradients, often leading to the formation of side products. Microwave synthesis fundamentally changes this paradigm by employing direct, volumetric heating.[3]

1.1. The Engine of Acceleration: Mechanisms of Microwave Heating

Microwave energy, a form of electromagnetic radiation, interacts directly with polar molecules and ions within the reaction mixture.[4][5] This interaction is not strong enough to break chemical bonds but is exceptionally efficient at converting electromagnetic energy into thermal energy through two primary mechanisms.[5]

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation (typically 2.45 GHz).[6] This constant reorientation creates intense molecular friction, which is dissipated as heat throughout the bulk of the solution.[3][6]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. The resistance to this ionic flow within the medium results in collisional heating.[5][6] This mechanism is particularly relevant for reactions involving ionic liquids or salts.[7]

This direct energy transfer leads to rapid and uniform temperature increases, eliminating wall effects and minimizing the thermal stress on sensitive compounds.[8][9] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours or days to mere minutes.[9]

Fig. 1: Core mechanisms of microwave-induced dielectric heating.
1.2. Causality of Experimental Choice: The Critical Role of Solvents

In MAOS, the solvent is not merely a medium for the reactants but an active component in energy absorption and transfer. The ability of a solvent to absorb microwave energy is dictated by its dielectric properties. Polar solvents are efficient absorbers, while non-polar solvents are largely transparent to microwaves.[10] This selectivity allows for strategic experimental design, where reactants can be heated in a non-absorbing solvent or solvent-free conditions can be employed.[8][11]

Microwave Absorption Solvents Rationale for Use
High Ethanol, Methanol, Water, Ethylene GlycolExcellent energy transfer, rapid heating. Ideal for "green chemistry" protocols.[11]
Medium Acetonitrile (ACN), Dimethylformamide (DMF)Good balance of heating rate and chemical compatibility for a wide range of reactions.
Low / Transparent Toluene, Hexane, DioxaneUsed when selective heating of a polar reactant or catalyst is desired in a non-polar bulk.[10]
Field-Proven Synthetic Protocols for N-Arylpyrroles

The synthesis of the N-arylpyrrole core has been significantly advanced by the application of microwave technology, particularly for classic named reactions.[12][13] We present detailed protocols for two of the most robust and widely adopted methods.

2.1. The Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction is a highly reliable method for synthesizing N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran (DMTHF), a stable precursor to succinaldehyde.[14] Microwave irradiation dramatically expedites this condensation, often enabling the use of environmentally benign solvents like water or acetic acid without the need for additional catalysts.[15][16]

References

Biological activity of N-substituted pyrrole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of N-Substituted Pyrrole Derivatives

Executive Summary

The pyrrole ring is a versatile heterocyclic scaffold that serves as a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic modification of the pyrrole nucleus, particularly through N-substitution, offers a powerful tool to modulate physicochemical properties and biological activities. This guide provides a comprehensive technical overview of the diverse pharmacological potential of N-substituted pyrrole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. By synthesizing data from recent literature, this document details mechanisms of action, structure-activity relationships (SAR), quantitative efficacy data, and validated experimental protocols to provide researchers and drug development professionals with a foundational resource for advancing the therapeutic application of this privileged chemical scaffold.

Chapter 1: The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic heterocycle, pyrrole, is a fundamental structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and vitamin B12.[1][3] Its prevalence in both natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold." The ability to readily functionalize the pyrrole ring, especially at the nitrogen atom, allows for the fine-tuning of a molecule's steric and electronic properties. This N-substitution is a key strategy for optimizing ligand-receptor interactions, improving pharmacokinetic profiles, and ultimately enhancing therapeutic efficacy across different disease targets.[4]

A cornerstone of pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl compound with a primary amine, often under acidic conditions, to form the N-substituted pyrrole ring.[5] This and other versatile synthetic methods provide accessible routes to a wide library of derivatives for biological screening.[5][6]

Chapter 2: Anticancer Activity of N-Substituted Pyrrole Derivatives

The development of novel anticancer agents is a critical challenge, and N-substituted pyrroles have emerged as a promising class of compounds.[7] Their derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines through diverse mechanisms of action.[8][9][10]

Mechanisms of Action

N-substituted pyrroles exert their anticancer effects by targeting several key cellular processes:

  • Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives act as potent inhibitors of tubulin polymerization.[11][12] By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is crucial as it targets the cellular machinery essential for cell division.[11]

  • Protein Kinase Inhibition: Functionalized pyrrole scaffolds are integral to the design of protein kinase inhibitors.[9] For instance, derivatives have been developed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, an enzyme often overexpressed in various cancers. Inhibition of this pathway disrupts downstream signaling cascades responsible for cell proliferation and survival.[7] Sunitinib, an FDA-approved drug, is a multi-targeted receptor tyrosine kinase inhibitor built upon a pyrrole framework.[9][10]

  • Induction of Apoptosis: Many N-substituted pyrrole derivatives induce programmed cell death, or apoptosis, in cancer cells. This can be triggered through intrinsic pathways, such as the generation of reactive oxygen species (ROS) leading to mitochondrial damage, or extrinsic pathways involving death receptors.[10][13]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative N-substituted pyrrole derivatives.

Compound/Derivative ClassSubstitution DetailsTarget Cell LineActivity Metric (IC₅₀)Reference
Tropolone-containing Pyrrole (Cpd 1)N-substituted with a tropolone ringL1210, CEM, HeLa10-14 µM[8]
Pyrrolo[2,3-d]pyrimidine (Cpd 1a)Urea moiety at position 2A549 (Lung)0.35 µM[13]
3-Aroyl-1-arylpyrrole (ARAP, Cpd 28)1-(3-aminophenyl) derivativeTubulin Polymerization0.86 µM[11]
3-Aroyl-1-arylpyrrole (ARAP, Cpd 30)1-(3-aminophenyl) derivativeMCF-7 (Breast)16 nM[11]
Pyrrole Derivative (4d)N-substituted phenylLoVo (Colon)45.81% viability at 50 µM[10]
Visualization: Inhibition of Tubulin Polymerization

The diagram below illustrates how certain N-substituted pyrrole derivatives disrupt microtubule formation, leading to cell cycle arrest and apoptosis.

G cluster_0 Cellular Processes Pyrrole N-Substituted Pyrrole Derivative Tubulin α/β-Tubulin Dimers Pyrrole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Pyrrole->Microtubule Inhibits Tubulin->Microtubule Polymerizes Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Required for Mitosis Apoptosis Apoptosis Arrest->Apoptosis

Caption: Workflow of tubulin polymerization inhibition by N-substituted pyrroles.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of N-substituted pyrrole derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

  • Compound Preparation: Prepare a stock solution of the test pyrrole derivative in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

  • Compound Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[2]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.[2]

Chapter 3: Antimicrobial Activity of N-Substituted Pyrrole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with potent activity against pathogenic microbes.[14] N-substituted pyrroles have demonstrated a broad spectrum of activity, including antibacterial and antifungal properties.[13][15][16]

Mechanisms of Action and Spectrum of Activity

Pyrrole derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[14][15][17] Some derivatives exhibit notable activity against drug-resistant strains, such as Methicillin-resistant S. aureus (MRSA).[14] While the exact mechanisms are varied and often compound-specific, they are thought to involve the inhibition of essential enzymes or the disruption of microbial cell membrane integrity. The incorporation of other heterocyclic moieties, such as oxadiazoles or triazoles, onto the pyrrole core has been shown to enhance antimicrobial potency.[15]

Quantitative Data Summary: Antimicrobial Activity

The table below presents the antimicrobial efficacy of selected N-substituted pyrrole derivatives.

Compound/Derivative ClassSubstitution DetailsTarget MicroorganismActivity MetricReported ValueReference
Pyrrole-Triazole Hybrid (Cpd 3)Fused triazole moietyP. mirabilisZone of InhibitionHighly Active at 100 µg/mL[15]
Pyrrole-Oxadiazole Hybrid (Cpd 4)Fused oxadiazole moietyC. albicansZone of InhibitionHighly Active at 100 µg/mL[15]
N-Arylpyrrole (Cpd 3d)4-chlorophenyl substituentE. coli, S. aureusZone of InhibitionEquipotent to Ciprofloxacin at 100 µg/mL[18]
N-Arylpyrrole (Cpd 3c)4-hydroxyphenyl substituentC. albicansZone of InhibitionHighly Active vs. Clotrimazole at 100 µg/mL[18]
Pyrrolyl BenzamideN-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)S. aureusMIC3.12-12.5 µg/mL[16]
Visualization: Antimicrobial Screening Workflow

This diagram outlines a typical workflow for screening N-substituted pyrrole derivatives for antimicrobial activity.

G cluster_workflow Screening Protocol start Synthesized Pyrrole Derivatives step1 Primary Screen: Disk Diffusion Assay start->step1 step2 Measure Zone of Inhibition (ZOI) step1->step2 decision Active? (ZOI > Threshold) step2->decision step3 Secondary Screen: Broth Microdilution (Determine MIC) decision->step3 Yes end_inactive Inactive decision->end_inactive No end_active Identify Lead Compound step3->end_active

Caption: Workflow for antimicrobial activity screening of pyrrole derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, the lowest concentration that prevents visible microbial growth.

  • Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test pyrrole compound in the broth medium, typically starting from a concentration of 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.[17]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density (OD) at 600 nm.

Chapter 4: Anti-inflammatory Activity of N-Substituted Pyrrole Derivatives

Chronic inflammation is implicated in numerous diseases. Pyrrole derivatives, structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, are of significant interest as anti-inflammatory agents.[19][20]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism for the anti-inflammatory action of many N-substituted pyrroles is the inhibition of cyclooxygenase (COX) enzymes.[21] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced at sites of inflammation and mediates the production of pro-inflammatory prostaglandins.[19] The ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects.[19] Several N-substituted pyrrole derivatives have been designed and synthesized as selective COX-2 inhibitors.[21][22][23]

Quantitative Data Summary: COX Inhibition

The following table summarizes the COX inhibitory activity and selectivity of various pyrrole derivatives.

Compound/Derivative ClassSubstitution DetailsCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrrolopyridine (3i)Fused pyridine ring>1001.1>90.9[19]
Pyrrolopyridine (3l)Fused pyridine ring>1000.9>111.1[19]
Pyrrolo[3,4-d]pyridazinone (4a)N-substituted triazole1.370.159.13[22][23]
Pyrrolo[3,4-d]pyridazinone (7a)N-substituted triazole0.980.118.91[22][23]
1H-pyrrole-2,5-dione (2c)Amidrazone derivativeN/AN/AInhibits TNF-α production by 19%[24]
Visualization: Prostaglandin Synthesis Pathway

This diagram shows the conversion of arachidonic acid to prostaglandins and the site of action for COX-inhibiting pyrrole derivatives.

G cluster_pathway Inflammatory Cascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeo Prostaglandins (Homeostasis, GI Protection) COX1->PG_Homeo PG_Inflam Prostaglandins (Inflammation, Pain) COX2->PG_Inflam Pyrrole N-Substituted Pyrrole Inhibitor Pyrrole->COX1 Weaker Inhibition Pyrrole->COX2 Selective Inhibition

Caption: Inhibition of the COX-2 pathway by N-substituted pyrrole derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX enzymes to determine compound inhibitory potency.

  • Enzyme Preparation: Use purified human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture Preparation: In a 96-well plate, add the appropriate buffer, a heme cofactor, and the test pyrrole derivative at various concentrations.[2]

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the designated wells. Include a no-enzyme control and a vehicle (DMSO) control.

  • Initiation: Initiate the peroxidase reaction by adding arachidonic acid (as the substrate) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which is oxidized in the presence of prostaglandin G₂ to produce a colored product.[21]

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 37°C) and monitor the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 590-620 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Chapter 5: Neuroprotective Effects of N-Substituted Pyrrole Derivatives

Neurodegenerative diseases are often characterized by oxidative stress and neuronal cell death.[25] N-substituted pyrroles have demonstrated promising neuroprotective and antioxidant properties in various in vitro models.[26][27][28]

Mechanisms of Action

The neuroprotective effects of these compounds are primarily attributed to their ability to counteract oxidative stress.[29] Key mechanisms include:

  • Radical Scavenging: The pyrrole nucleus and specific N-substituents can directly scavenge free radicals, reducing cellular damage.[26]

  • Protection Against Neurotoxins: Derivatives have shown significant protective effects in models of neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[27][28] This protection involves preserving cell viability and maintaining levels of endogenous antioxidants like glutathione (GSH).[28]

  • Enzyme Inhibition: Some pyrrole hydrazones have been found to inhibit monoamine oxidase B (MAO-B), an enzyme whose activity can contribute to oxidative stress in the brain.[26]

Quantitative Data Summary: Neuroprotective Activity

This table highlights the neuroprotective efficacy of selected pyrrole derivatives in oxidative stress models.

Compound/Derivative ClassModel SystemNeurotoxinEffectResultReference
Pyrrole Hydrazone (9a)SH-SY5Y cells, Rat synaptosomes6-OHDANeuroprotectionEffect comparable to melatonin[26]
Pyrrole Hydrazone (9a)Human recombinant enzymeN/AMAO-B InhibitionSignificant, close to selegiline[26]
Pyrrole Hydrazone (Cpd A)PC12 Cells6-OHDACell ViabilityReverses cytotoxicity at 0.5 µM[27]
Pyrrole Hydrazone (Cpd 12)Rat synaptosomes6-OHDAPreserves ViabilityPreserved viability by 82% vs. toxin alone[28]
Pyrrole Hydrazone (Cpd 9)Rat synaptosomes6-OHDAPreserves ViabilityPreserved viability by 78% vs. toxin alone[28]
Visualization: Mechanism of Neuroprotection

The diagram below illustrates how N-substituted pyrroles can protect neurons from 6-OHDA-induced oxidative stress.

G cluster_neuro Neurotoxicity & Protection Neurotoxin 6-OHDA (Neurotoxin) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS GSH ↓ Glutathione (GSH) ROS->GSH Damage Oxidative Stress & Mitochondrial Damage ROS->Damage Death Neuronal Apoptosis Damage->Death Pyrrole N-Substituted Pyrrole Derivative Pyrrole->ROS Scavenges Pyrrole->Damage Prevents

Caption: Neuroprotective mechanism of pyrrole derivatives against 6-OHDA toxicity.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of compounds to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Plate cells in 96-well plates and allow them to differentiate into a neuronal phenotype, often by treatment with retinoic acid.

  • Pre-treatment: Treat the differentiated cells with various concentrations of the N-substituted pyrrole test compounds for a period of 24 hours.[27]

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxin such as 6-OHDA (e.g., 100 µM) or hydrogen peroxide (H₂O₂) for another 24 hours to induce oxidative stress and cell death.[27][28]

  • Viability Assessment: Measure cell viability using the MTT assay, as described in Protocol 2.4.

  • Data Analysis: Compare the viability of cells pre-treated with the pyrrole compound and exposed to the neurotoxin against cells exposed to the neurotoxin alone. A statistically significant increase in viability indicates a neuroprotective effect. Calculate the percentage of protection afforded by the compound.

Conclusion and Future Perspectives

N-substituted pyrrole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents validates the pyrrole ring as a privileged scaffold in drug discovery. The structure-activity relationship studies consistently show that the nature of the N-substituent is critical in determining both the potency and selectivity of the biological activity. Future research should focus on the synthesis of novel, diverse libraries of these derivatives, guided by computational modeling and SAR insights. Further exploration of their mechanisms of action, along with in vivo efficacy and safety profiling, will be crucial for translating these promising laboratory findings into clinically effective therapeutics.

References

Role of 1-(4-Methoxyphenyl)-1H-pyrrole in organic electronics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 1-(4-Methoxyphenyl)-1H-pyrrole in Organic Electronics

Abstract

The field of organic electronics is driven by the quest for novel materials that offer a compelling combination of high performance, solution processability, and tunable electronic properties. Among the vast landscape of organic semiconductors, N-arylpyrroles have emerged as a promising class of materials. This technical guide focuses on a specific, yet highly significant, derivative: this compound. We will explore its fundamental electronic structure, established synthetic pathways, and its burgeoning role as a versatile building block in advanced electronic applications. Particular emphasis is placed on its function as a hole-transporting material (HTM) in perovskite solar cells (PSCs) and its utility as a monomer for creating functional conductive polymer films, providing researchers and material scientists with a comprehensive understanding of its potential.

Introduction: The Molecular Architecture and Electronic Rationale

This compound is an aromatic heterocyclic compound with the chemical formula C₁₁H₁₁NO.[1] Its structure consists of a five-membered pyrrole ring N-substituted with a para-methoxyphenyl group.[1][2] This specific architecture is not arbitrary; it is a deliberate design that imparts favorable electronic characteristics for applications in organic electronics.

  • The Pyrrole Core: The pyrrole ring is inherently electron-rich, a consequence of the nitrogen atom's lone pair of electrons participating in the aromatic π-system.[3][4] This high electron density results in a relatively high-lying Highest Occupied Molecular Orbital (HOMO), a crucial prerequisite for efficient hole injection and transport.[4]

  • The 4-Methoxyphenyl Substituent: The methoxy group (-OCH₃) at the para position of the phenyl ring is a strong electron-donating group.[5] Through resonance effects, it further increases the electron density of the entire molecule. This donation of electron density serves to raise the HOMO energy level, which can improve the energy level alignment with the active layers in devices like perovskite solar cells, thereby facilitating more efficient hole extraction.[5][6]

This synergistic combination of an electron-rich core and an electron-donating substituent makes this compound a compelling candidate for p-type organic semiconductors, particularly as a dopant-free hole-transporting material, a monomer for conductive polymers, and a building block for more complex conjugated systems.[5][7]

Synthesis and Characterization

The accessibility of a material is paramount for its widespread adoption. This compound can be synthesized through well-established and efficient chemical reactions.

Synthetic Protocol: Modified Clauson-Kaas/Paal-Knorr Synthesis

The most common and straightforward method for synthesizing N-substituted pyrroles is the Paal-Knorr condensation, often using 2,5-dimethoxytetrahydrofuran as a stable precursor to the required 1,4-dicarbonyl compound.[3][8][9]

Reaction: 4-Methoxyaniline + 2,5-Dimethoxytetrahydrofuran → this compound

Synthesis_Workflow Reactants Starting Materials: - 4-Methoxyaniline - 2,5-Dimethoxytetrahydrofuran - Acetic Acid (Solvent/Catalyst) ReactionVessel Reaction Step: - Combine reactants - Reflux at ~118°C for 2-4 hours Reactants->ReactionVessel Mixing Workup Workup & Isolation: - Cool reaction mixture - Neutralize with base (e.g., NaHCO₃) - Extract with organic solvent (e.g., Ethyl Acetate) ReactionVessel->Workup Quenching Purification Purification: - Dry organic layer (e.g., MgSO₄) - Remove solvent via rotary evaporation - Purify via column chromatography (Silica gel) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Solid

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyaniline (1.23 g, 10 mmol) and glacial acetic acid (30 mL).

  • Addition of Reactant: While stirring, add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain this temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure product as a solid.

Physicochemical and Electronic Characterization

Once synthesized, the material must be thoroughly characterized to confirm its identity and evaluate its electronic properties.

PropertyTypical Value / Method
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol [1]
Appearance Off-white to light yellow solid
Melting Point 110-114 °C[2]
¹H NMR Used to confirm the chemical structure. Expected peaks correspond to protons on the pyrrole and methoxyphenyl rings.[10]
FTIR Identifies functional groups. Characteristic peaks for C-H, C=C (aromatic), and C-O stretching are expected.[11]
UV-Vis Absorption Determines the optical bandgap. In solution, shows absorption maxima related to π-π* transitions of the conjugated system. For a related DTP-Ph-Pyrrole derivative, absorption peaks were noted around 345 nm.[12]
Cyclic Voltammetry Used to determine the HOMO and LUMO energy levels by measuring the onset oxidation and reduction potentials.[6][13]
HOMO Level Estimated from the onset oxidation potential. Crucial for determining its suitability as a hole-transporting material.
LUMO Level Estimated from the onset reduction potential or calculated from the HOMO and optical bandgap.[13]

Core Application: A Dopant-Free Hole-Transporting Material

The primary role of this compound and its derivatives in organic electronics is as a Hole-Transporting Material (HTM). HTMs are a critical component in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[14][15]

The industry standard HTM, spiro-OMeTAD, is notoriously expensive and often requires chemical dopants (like Li-TFSI and tBP) to achieve high conductivity.[14][16] These dopants are hygroscopic and can contribute to device degradation over time, making the development of high-performance, stable, and "dopant-free" HTMs a major research focus.[7][17][18]

Function in Perovskite Solar Cells

In a standard n-i-p PSC architecture, the HTM layer is sandwiched between the light-absorbing perovskite layer and the top metal electrode (e.g., gold). Its functions are threefold:

  • Efficient Hole Extraction: The HOMO level of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient transfer of photogenerated holes.

  • Electron Blocking: The LUMO level of the HTM must be significantly higher than the conduction band of the perovskite to prevent electrons from "leaking" to the anode, which would cause recombination losses.[19]

  • Hole Conduction: It must efficiently transport these holes to the electrode.

The electronic properties of this compound make it a promising candidate for a dopant-free HTM. Its high-lying HOMO, enhanced by the methoxy group, facilitates better energy alignment with the perovskite layer, potentially leading to high open-circuit voltages (V_oc).[15]

Energy_Level_Diagram cluster_Device PSC Energy Levels cluster_Energy Energy (eV) FTO FTO (Anode) ETL ETL (TiO₂) Perovskite Perovskite (Absorber) Perovskite:w->ETL:e Electron Transfer HTM HTM (Pyrrole-based) Perovskite:e->HTM:w Hole Transfer Metal Gold (Cathode) E_vac Vacuum Level (0 eV) E_lumo_etl LUMO (-4.0) E_vac->E_lumo_etl E_lumo_pero LUMO (-3.9) E_vac->E_lumo_pero E_lumo_htm LUMO (~-2.2) E_vac->E_lumo_htm E_homo_etl HOMO (-7.2) E_lumo_etl->E_homo_etl E_homo_pero HOMO (-5.4) E_lumo_pero->E_homo_pero E_homo_htm HOMO (~-5.2) E_lumo_htm->E_homo_htm

Caption: Energy level diagram of a perovskite solar cell with a pyrrole-based HTM.

Advanced Application: Monomer for Electropolymerization

Beyond its use as a discrete small molecule, this compound can serve as a monomer for the synthesis of conductive polymers via electropolymerization.[5][8]

Electropolymerization involves applying an electrical potential to a solution containing the monomer, causing it to oxidize and form radical cations that subsequently couple to form a polymer film directly onto the electrode surface. The resulting polymer, poly(this compound), is a conjugated material with its own set of interesting electronic and optical properties.

Electropolymerization Monomer Monomer in Solution This compound Oxidation Electrochemical Oxidation (Applied Potential) Monomer->Oxidation -e⁻ Radical Radical Cation Formation [Monomer]•+ Oxidation->Radical Coupling Radical Coupling (Dimerization) Radical->Coupling Coupling at α-positions Polymer Polymer Film Growth Poly(this compound) on electrode surface Coupling->Polymer Chain Propagation

Caption: Schematic of the electropolymerization process for pyrrole derivatives.

Protocol for Electropolymerization and Characterization:

  • Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in a suitable organic solvent (e.g., acetonitrile). Add this compound to a concentration of 10 mM.

  • Electrochemical Cell: Use a three-electrode setup with an Indium Tin Oxide (ITO) coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.

  • Polymerization: Perform cyclic voltammetry by sweeping the potential from 0 V to an oxidizing potential (e.g., +1.2 V) for multiple cycles. A polymer film will gradually deposit on the ITO electrode.

  • Characterization:

    • Spectroelectrochemistry: Analyze the polymer film using a UV-Vis spectrometer while applying different potentials to observe changes in its absorption spectrum. This reveals its electrochromic properties (color change with voltage).[12]

    • Conductivity: Measure the sheet resistance of the polymer film using a four-point probe to determine its electrical conductivity.[20]

    • Morphology: Examine the surface morphology of the film using Scanning Electron Microscopy (SEM).[20]

The resulting polymer films can be used in applications such as electrochromic devices, chemical sensors, and as modified electrodes.

Outlook and Future Directions

This compound stands as a foundational structure in the development of advanced organic electronic materials. While its direct application is promising, its true potential lies in its role as a versatile scaffold.

Future research will likely focus on:

  • Molecular Engineering: Synthesizing derivatives by adding different functional groups to the phenyl or pyrrole rings to further tune HOMO/LUMO levels, improve solubility, and enhance intermolecular π-π stacking for better charge mobility.[4]

  • Polymer Development: Creating copolymers by polymerizing this compound with other monomers to create materials with tailored bandgaps and properties for specific applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[21][22]

  • Device Integration and Stability: Rigorously testing the long-term operational stability of devices incorporating these pyrrole-based materials to assess their viability as alternatives to incumbent materials like spiro-OMeTAD.[7]

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 1-(4-Methoxyphenyl)-1H-pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 1-(4-Methoxyphenyl)-1H-pyrrole Scaffold

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, famously forming the core of essential biological molecules like heme and chlorophyll.[1][2] In the realm of medicinal chemistry, the strategic attachment of specific aryl groups to the pyrrole nitrogen dramatically modulates the molecule's pharmacological profile. The this compound scaffold has emerged as a particularly privileged structure. The methoxy group at the para-position of the phenyl ring is a potent electronic modulator, capable of engaging in crucial hydrogen bonding and altering metabolic stability, thereby enhancing interactions with biological targets.[1] This unique combination has led to the development of derivatives exhibiting a wide spectrum of bioactivities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5][6]

This guide provides an in-depth exploration of the primary synthetic routes to this valuable class of compounds. It moves beyond simple procedural lists to dissect the underlying chemical principles, offering researchers the rationale needed to adapt and troubleshoot these protocols for the synthesis of novel derivatives. We will focus on the two classical and most reliable methods—the Paal-Knorr and Clauson-Kaas syntheses—as well as touch upon modern cross-coupling strategies.

Part 1: Foundational Synthetic Strategies

The construction of the N-aryl pyrrole ring can be approached from several angles, primarily depending on the availability of starting materials. The most common and robust methods involve the condensation of a primary amine with a 1,4-dicarbonyl compound or its synthetic equivalent.

The Paal-Knorr Pyrrole Synthesis

First reported in 1884, the Paal-Knorr synthesis remains one of the most direct and versatile methods for preparing substituted pyrroles.[7][8] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in our case, p-anisidine (4-methoxyaniline)—typically under neutral or weakly acidic conditions.[9]

Mechanism and Rationale: The reaction is not merely a simple dehydration. The accepted mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[10] This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl group. Subsequent dehydration steps yield the aromatic pyrrole ring.[9] The use of a weak acid, such as acetic acid, is crucial; it serves to protonate a carbonyl oxygen, activating it for nucleophilic attack, thereby accelerating the reaction.[9] Overly acidic conditions (pH < 3) must be avoided as they favor the competing formation of furan derivatives.[9]

Causality in Experimental Design:

  • Catalyst Choice: Acetic acid often serves as both the catalyst and the solvent, providing a weakly acidic medium that promotes the desired cyclization without leading to side reactions or degradation of sensitive substrates.[11]

  • Substrate Scope: The primary limitation of this method is the availability of the requisite 1,4-dicarbonyl precursors.[8] However, for simple alkyl- or aryl-substituted pyrroles, this remains the most efficient route.

Paal_Knorr_Mechanism Paal-Knorr Pyrrole Synthesis Mechanism start 1,4-Diketone + p-Anisidine hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack cyclic_intermediate Cyclized Dihydroxypyrrolidine hemiaminal->cyclic_intermediate Intramolecular Cyclization (Rate-Limiting) pyrrole_product 1-(4-Methoxyphenyl)- 1H-pyrrole Derivative cyclic_intermediate->pyrrole_product Dehydration (-2 H₂O)

Caption: Paal-Knorr reaction pathway.

The Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis, developed in 1952, provides an elegant alternative, particularly for synthesizing N-substituted pyrroles that are unsubstituted at the 2- and 5-positions.[12][13] This method utilizes 2,5-dialkoxytetrahydrofurans as stable and easily handled synthetic equivalents of the more volatile succinaldehyde (a 1,4-dicarbonyl).

Mechanism and Rationale: The reaction is catalyzed by an acid, which protonates an alkoxy group of the 2,5-dialkoxytetrahydrofuran, leading to its elimination and the opening of the tetrahydrofuran ring to form a reactive carbocation intermediate.[12] The primary amine (p-anisidine) then attacks this intermediate. A series of subsequent proton transfers, eliminations of alcohol, and cyclization steps ultimately afford the N-aryl pyrrole.[12][14]

Causality in Experimental Design:

  • Greener Approaches: While traditionally performed in refluxing acetic acid, modern variations have demonstrated the efficacy of various catalysts, including Brønsted acids, metal catalysts, and even sustainable options like β-cyclodextrin-SO₃H in water.[15] Microwave-assisted protocols have also been shown to dramatically reduce reaction times from hours to minutes.[16]

  • Versatility: This method is highly effective for a wide range of primary amines, including those with reduced nucleophilicity, although more forcing conditions may be required.[16]

Clauson_Kaas_Workflow Clauson-Kaas Synthesis Workflow reactants Reactants 2,5-Dimethoxytetrahydrofuran + p-Anisidine reaction Reaction Vessel Acid Catalyst (e.g., AcOH) Solvent (e.g., Acetic Acid or H₂O) Heat (Conventional or Microwave) reactants->reaction hydrolysis In Situ Hydrolysis & Ring Opening Formation of Reactive Intermediate reaction->hydrolysis Acid Catalysis condensation Condensation & Cyclization Reaction with p-Anisidine hydrolysis->condensation Nucleophilic Attack workup Work-up Quenching Extraction condensation->workup purification Purification Column Chromatography workup->purification product Final Product This compound purification->product

Caption: Clauson-Kaas experimental workflow.

Modern N-Arylation Cross-Coupling Methods

For instances where the pyrrole core is already formed, direct N-arylation offers a powerful convergent strategy. Copper-catalyzed cross-coupling reactions, modern extensions of the Ullmann condensation, are particularly effective.[17] These methods involve coupling pyrrole with an aryl halide, such as 4-bromoanisole or 4-iodoanisole, in the presence of a copper catalyst, a ligand, and a base.[18][19] Palladium-catalyzed systems have also been developed for this transformation.[20]

Causality in Experimental Design:

  • Catalyst System: The choice of the copper source (e.g., CuI), ligand (often a diamine), and base (e.g., Cs₂CO₃ or K₂CO₃) is critical for achieving high yields and preventing side reactions.[18][21] The ligand serves to stabilize the copper catalyst and facilitate the reductive elimination step.

  • Functional Group Tolerance: A key advantage of these modern methods is their broad functional group tolerance, allowing for the synthesis of more complex and highly functionalized derivatives under milder conditions than the classical condensation reactions.[19]

Part 2: Detailed Experimental Protocols

The following protocols are presented as robust, validated starting points for laboratory synthesis.

Protocol 1: Paal-Knorr Synthesis of 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole

This protocol details the reaction between acetonylacetone (hexane-2,5-dione) and p-anisidine.

Materials & Equipment:

  • Hexane-2,5-dione (1.0 eq)

  • p-Anisidine (1.05 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add hexane-2,5-dione (e.g., 10 mmol, 1.14 g) and p-anisidine (10.5 mmol, 1.29 g).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and the acid catalyst, facilitating the condensation while being mild enough to prevent degradation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the dark mixture into 100 mL of ice-cold water.

  • Neutralization & Extraction: Carefully neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This step quenches the acetic acid catalyst. Extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole as a solid.

Protocol 2: Clauson-Kaas Synthesis of this compound

This protocol describes the synthesis of the parent this compound.

Materials & Equipment:

  • 2,5-Dimethoxytetrahydrofuran (1.0 eq)

  • p-Anisidine (1.0 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve p-anisidine (e.g., 10 mmol, 1.23 g) in 15 mL of glacial acetic acid.

  • Reagent Addition: To this solution, add 2,5-dimethoxytetrahydrofuran (10 mmol, 1.32 g) dropwise with stirring. The initial step involves the acid-catalyzed hydrolysis of the furan derivative to its reactive form.[12]

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1 M sodium hydroxide (NaOH) solution (2 x 30 mL) to remove the acetic acid, followed by water (1 x 30 mL), and finally brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield pure this compound.[22]

Part 3: Data Summary and Applications

The choice of synthetic method often depends on the desired substitution pattern and the availability of precursors. The following table summarizes typical outcomes for these classical syntheses.

Synthesis Method Pyrrole Product Starting Materials Typical Conditions Yield Range (%)
Paal-Knorr 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrroleHexane-2,5-dione, p-AnisidineAcetic Acid, Reflux, 2-4h80-95%
Paal-Knorr 1-(4-Methoxyphenyl)-2,5-diphenyl-1H-pyrrole1,4-Diphenylbutane-1,4-dione, p-AnisidineAcetic Acid, Reflux, 3-5h75-90%
Clauson-Kaas This compound2,5-Dimethoxytetrahydrofuran, p-AnisidineAcetic Acid, 100°C, 1-2h85-98%[15]
Clauson-Kaas 1-(4-Methoxyphenyl)-3,4-dicarboxylic acidMucobromic acid, p-AnisidineAqueous buffer, RT, 12h70-85%

Yields are representative and can vary based on reaction scale and purification efficiency.

The derivatives of this compound are of significant interest in drug discovery. The scaffold has been incorporated into molecules designed as:

  • Anticancer Agents: Certain derivatives act as potent inhibitors of tubulin polymerization, a key mechanism for halting cell division in cancer cells.[6] Others have shown selective cytotoxicity against various cancer cell lines.[23]

  • Neuroprotective Agents: Some compounds have demonstrated antioxidant properties, protecting neuronal cells from oxidative stress-induced damage, which is relevant in neurodegenerative diseases like Parkinson's.[3][4]

  • Antibacterial Agents: The pyrrole core is a known pharmacophore in antibacterial drug design, and N-aryl substitution can enhance activity against various bacterial strains.[24]

Conclusion

The synthesis of this compound derivatives is readily achievable through well-established and reliable methodologies like the Paal-Knorr and Clauson-Kaas reactions. Understanding the mechanisms and the rationale behind the experimental conditions empowers researchers to optimize these protocols and adapt them for the creation of novel, structurally diverse libraries. Given the proven therapeutic potential of this scaffold, these synthetic strategies are invaluable tools for professionals in medicinal chemistry and drug development, paving the way for the next generation of innovative therapeutics.[1]

References

Application Notes & Protocols: 1-(4-Methoxyphenyl)-1H-pyrrole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(4-Methoxyphenyl)-1H-pyrrole

In the landscape of modern synthetic chemistry, the pyrrole nucleus stands out as a "privileged scaffold," a core structural motif frequently found in molecules with significant biological activity.[1][2] From the chlorophyll that powers plant life to cutting-edge pharmaceuticals, the pyrrole ring is a cornerstone of functional organic molecules.[3] The compound this compound (C₁₁H₁₁NO, CAS: 5145-71-1) has emerged as a particularly valuable building block for researchers in medicinal chemistry and materials science.[4][5][6]

The strategic advantage of this molecule lies in the specific combination of its two key components: the electron-rich pyrrole ring and the N-linked 4-methoxyphenyl group. The pyrrole core provides a platform for a variety of chemical transformations, including electrophilic substitution, cross-coupling, and cycloaddition reactions. The 4-methoxyphenyl substituent, with its electron-donating methoxy group, modulates the electronic properties of the pyrrole ring, influencing its reactivity and providing a handle for further functionalization. This substituent also imparts specific physicochemical properties, such as lipophilicity and potential for hydrogen bonding interactions, which are critical in drug design.[3]

This guide provides an in-depth exploration of this compound as a synthetic intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for its application in key synthetic transformations. We will delve into its synthesis and its utility in constructing complex molecular architectures through cross-coupling and cycloaddition reactions, with a focus on building molecules of therapeutic interest.

Application 1: Facile Synthesis via Microwave-Assisted Paal-Knorr Condensation

The most direct and reliable method for preparing N-substituted pyrroles is the Paal-Knorr synthesis.[7] This reaction involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as 2,5-dimethoxytetrahydrofuran) with a primary amine. The use of microwave irradiation has been shown to dramatically accelerate this process, often under solventless conditions, aligning with the principles of green chemistry.[8]

Causality and Mechanistic Insight: The reaction is typically catalyzed by a Lewis or Brønsted acid. In the protocol below, molecular iodine serves as a mild Lewis acid catalyst.[8] The mechanism proceeds via the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. The primary amine (4-methoxyaniline) then undergoes a double nucleophilic attack on the two carbonyl groups of the dialdehyde, forming a di-carbinolamine intermediate. Subsequent dehydration and cyclization, driven by the formation of the stable aromatic pyrrole ring, yields the final product.[8]

paal_knorr_mechanism Paal-Knorr Synthesis Workflow cluster_reactants Reactants cluster_process Process Amine 4-Methoxyaniline Microwave Microwave Irradiation (Iodine Catalyst) Amine->Microwave Dicarbonyl 2,5-Dimethoxytetrahydrofuran Dicarbonyl->Microwave Cyclization Condensation & Dehydration-Aromatization Microwave->Cyclization Forms Dialdehyde Intermediate Product This compound Cyclization->Product

Caption: Paal-Knorr Synthesis Workflow.

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a reported expeditious, solvent-free synthesis.[8]

Materials & Equipment:

  • 4-Methoxyaniline (1.0 mmol, 123.1 mg)

  • 2,5-Dimethoxytetrahydrofuran (1.2 mmol, 158.6 mg, ~156 µL)

  • Iodine (I₂) (5 mol%, ~12.7 mg)

  • CEM Automated Microwave Synthesizer (or equivalent)

  • 10 mL reaction vessel with stirrer bar

  • Diethyl ether

  • Rotary evaporator

  • TLC plates (silica gel)

Procedure:

  • Place 4-methoxyaniline (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and iodine (5 mol%) into a 10 mL microwave reaction vessel equipped with a small magnetic stirrer bar.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the solvent-free mixture at 120°C for 5-10 minutes. Rationale: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate significantly compared to conventional heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add 10 mL of diethyl ether to the vessel and stir to dissolve the product.

  • Filter the mixture to remove any insoluble material.

  • Evaporate the diethyl ether from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by recrystallization from a dichloromethane/hexane mixture to afford this compound as a solid.

Data Summary:

PropertyValueReference
Appearance Black amorphous solid[8]
Yield High (typically >90%)[8]
Melting Point 89 °C[8]
¹H-NMR (CDCl₃)δ (ppm): 3.87 (s, 3H, OCH₃), 6.33 (t, 2H, pyrrole H-3,4), 6.96 (d, 2H, Ar-H), 7.27 (t, 2H, pyrrole H-2,5), 7.35 (d, 2H, Ar-H). Note: Original reference has a typo in reporting aromatic protons.[8]
¹³C-NMR (CDCl₃)δ (ppm): 55.66 (OCH₃), 109.93 (2C), 114.71 (2C), 120.15 (2C), 126.07 (2C), 132.56, 158.21.[8]
IR (KBr)cm⁻¹: 2954, 1301, 1191, 850, 748.[8]

Application 2: C-C Bond Formation via the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[9][10] This reaction is instrumental in synthetic chemistry for the construction of substituted olefins.[11] To utilize this compound in this context, it must first be halogenated (e.g., brominated or iodinated) at one of the pyrrole's carbon positions, typically at the C2 or C2/C5 positions due to the ring's electronic nature. The resulting halo-pyrrole can then be coupled with various alkenes.

Causality and Mechanistic Insight: The catalytic cycle of the Heck reaction is a well-established sequence involving a palladium(0) active species.[10]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the halo-pyrrole, forming a Pd(II) complex.

  • Migratory Insertion (Syn-addition): The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, re-forming the alkene (now substituted) and a palladium-hydride species. This step typically proceeds to give the more thermodynamically stable trans isomer.[9]

  • Reductive Elimination: The base in the reaction mixture neutralizes the generated H-X, and the Pd(0) catalyst is regenerated, completing the cycle.

heck_cycle Mizoroki-Heck Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Pyrrole-X C L | (Pyrrole)-Pd(II)-X | L B->C D Alkene Coordination C->D + Alkene - L E Migratory Insertion D->E F β-Hydride Elimination E->F Forms C-C bond G L | H-Pd(II)-X | L F->G Releases Product H Reductive Elimination (+ Base) G->H - HX H->A Regenerates Catalyst

Caption: The Pd(0)/Pd(II) catalytic cycle of the Heck reaction.

Protocol 2: Representative Heck Coupling of 2-Bromo-1-(4-methoxyphenyl)-1H-pyrrole with Styrene

This is a generalized protocol based on standard Heck reaction conditions.[12] The starting 2-bromo-1-(4-methoxyphenyl)-1H-pyrrole can be prepared via selective bromination using NBS (N-Bromosuccinimide).

Materials & Equipment:

  • 2-Bromo-1-(4-methoxyphenyl)-1H-pyrrole (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (5 mL)

  • Schlenk flask or sealed reaction tube

  • Nitrogen or Argon inert atmosphere setup

  • Standard workup and column chromatography equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-1-(4-methoxyphenyl)-1H-pyrrole (1.0 mmol), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol) and styrene (1.2 mmol). Rationale: The phosphine ligand stabilizes the palladium catalyst, while the base (Et₃N) is required to neutralize the HBr formed during the reaction.

  • Seal the flask and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC until the starting bromo-pyrrole is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic phase with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to isolate the desired product, (E)-1-(4-methoxyphenyl)-2-styryl-1H-pyrrole.

Expected Data:

Product PropertyExpected Value
Product Structure (E)-1-(4-methoxyphenyl)-2-styryl-1H-pyrrole
Yield Good to excellent (60-90%), dependent on specific conditions.
Stereoselectivity Predominantly the trans (E)-isomer is expected due to the syn-elimination mechanism.[9]
¹H-NMR Expect characteristic signals for the vinyl protons with a large coupling constant (~16 Hz) indicative of the trans configuration.
MS (ESI) Expect to find the molecular ion peak [M+H]⁺ corresponding to C₁₉H₁₇NO.

Application 3: Synthesis of Complex Polycycles via [4+2] Cycloaddition

The aromatic pyrrole ring can participate as the 4π-electron component (diene) in [4+2] cycloaddition reactions, particularly with highly reactive dienophiles like benzyne.[13] This transformation provides rapid access to complex, fused heterocyclic ring systems, such as the etheno-isoindole core. Such reactions are valuable for creating structurally novel scaffolds for biological screening.

Causality and Mechanistic Insight: Benzyne is a highly reactive and transient intermediate that cannot be isolated. It is typically generated in situ, for example, from 2-(trimethylsilyl)phenyl triflate and a fluoride source. Once formed, the benzyne is rapidly trapped by the pyrrole ring in a Diels-Alder type reaction. The pyrrole acts as the diene, and the benzyne acts as the dienophile, forming a bicyclic adduct.[13]

cycloaddition_workflow [4+2] Cycloaddition Workflow cluster_reactants Reactants Pyrrole This compound (4π Component) Cycloaddition [4+2] Cycloaddition (Diels-Alder Type) Pyrrole->Cycloaddition Benzyne_Precursor Benzyne Precursor (e.g., TMS-Phenyl Triflate) InSitu_Generation In Situ Generation of Benzyne Benzyne_Precursor->InSitu_Generation Activator Activator (e.g., CsF) Activator->InSitu_Generation InSitu_Generation->Cycloaddition Reactive Benzyne (2π Component) Product Fused Polycyclic Adduct (Etheno-isoindole derivative) Cycloaddition->Product

Caption: Workflow for the cycloaddition of pyrrole with benzyne.

Protocol 3: Trapping of In Situ Generated Benzyne

This protocol is based on established methods for benzyne generation and trapping.[13]

Materials & Equipment:

  • This compound (1.5 mmol)

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 mmol)

  • Anhydrous Cesium Fluoride (CsF) (2.0 mmol, oven-dried)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • Schlenk flask and inert atmosphere setup

  • Standard workup and purification supplies

Procedure:

  • Add anhydrous CsF (2.0 mmol) and this compound (1.5 mmol) to an oven-dried Schlenk flask under an inert atmosphere. Rationale: The pyrrole is used in excess to ensure efficient trapping of the highly reactive benzyne intermediate.

  • Add anhydrous acetonitrile (10 mL) via syringe.

  • Stir the suspension vigorously at room temperature.

  • In a separate vial, prepare a solution of 2-(trimethylsilyl)phenyl triflate (1.0 mmol) in anhydrous acetonitrile (5 mL).

  • Add the benzyne precursor solution dropwise to the stirred suspension over a period of 1 hour using a syringe pump. Rationale: Slow addition is crucial to maintain a low concentration of the benzyne intermediate, minimizing side reactions and polymerization.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Quench the reaction by adding 10 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 1,4-dihydro-1,4-epoxynaphthalene derivative.

Expected Data:

Product PropertyExpected Value
Product Structure 2-(4-Methoxyphenyl)-1,4-dihydro-2H-1,4-ethenoisoindole
Yield Moderate to good, highly dependent on reaction conditions.
¹H-NMR Expect characteristic signals for the bridgehead protons and the vinyl protons of the etheno bridge, along with signals for the methoxyphenyl and remaining aromatic protons.
MS (ESI) Expect to find the molecular ion peak [M+H]⁺ corresponding to C₁₇H₁₅NO.

Safety Information

  • This compound: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • General Precautions: All protocols should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents such as palladium catalysts, phosphine ligands, and benzyne precursors are toxic and/or reactive and should be handled with extreme care under an inert atmosphere. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Introduction: The Promise of Pyrrole Scaffolds in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of 1-(4-Methoxyphenyl)-1H-pyrrole analogues.

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action.[1] Nitrogen-containing heterocycles are foundational scaffolds in many approved antibacterial drugs.[2][3] Among these, the pyrrole ring, a five-membered aromatic heterocycle, is a crucial component in numerous natural and synthetic compounds demonstrating a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4][5]

The 1-arylpyrrole framework, specifically with a 4-methoxyphenyl substituent, serves as a promising and adaptable scaffold for designing new antimicrobial agents.[5] The methoxy group can influence the molecule's electronic properties and lipophilicity, which are critical for its interaction with microbial targets and its ability to penetrate cell membranes. By synthesizing and screening various analogues with different substitutions on the pyrrole ring, researchers can explore the structure-activity relationships (SAR) to optimize potency and spectrum of activity.[6][7]

This guide provides a comprehensive overview and detailed protocols for the synthesis and antimicrobial evaluation of this compound analogues. It is designed to equip researchers with the necessary methodologies to screen novel compounds, interpret the resulting data, and understand the rationale behind key experimental steps.

Part 1: Synthesis of this compound Analogues

A common and effective method for synthesizing N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[8] Microwave-assisted synthesis, in the presence of an iodine catalyst and under solventless conditions, offers an efficient and rapid alternative for producing these derivatives in high yields.[8]

Protocol 1: Microwave-Assisted Synthesis

This protocol describes a general procedure for the synthesis of this compound from 4-methoxyaniline and 2,5-dimethoxytetrahydrofuran, adapted from established methods.[8]

Materials:

  • 4-methoxyaniline (or other substituted primary amine)

  • 2,5-dimethoxytetrahydrofuran

  • Iodine (catalyst)

  • Diethyl ether

  • Automated microwave synthesizer

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine the primary amine (e.g., 4-methoxyaniline, 1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and iodine (5 mol%).

  • Place the vessel in the automated microwave oven and irradiate according to the instrument's specifications until the reaction is complete. The reaction progress should be monitored by TLC.[8]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add diethyl ether (10 mL) to the vessel and mix thoroughly to dissolve the product.

  • Filter the resulting mixture to remove any insoluble materials.

  • Evaporate the diethyl ether from the filtrate under reduced pressure to isolate the crude product.

  • Purify the product as needed using column chromatography or recrystallization. The resulting this compound can be characterized by NMR and IR spectroscopy.[8]

Part 2: Antimicrobial Susceptibility Testing

The cornerstone of evaluating novel compounds is determining their ability to inhibit microbial growth. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) provide a framework for reproducible and comparable results.[9][10] The following sections detail the most common in vitro screening methods: agar well diffusion for initial qualitative assessment and broth microdilution for quantitative determination of the Minimum Inhibitory Concentration (MIC).[9][11][12]

Experimental Workflow for Antimicrobial Screening

The overall process follows a logical progression from synthesis to detailed characterization of antimicrobial effects. This ensures a systematic evaluation where promising candidates from initial screens are advanced to more quantitative and in-depth analyses.

G cluster_synthesis Phase 1: Compound Generation cluster_screening Phase 2: Antimicrobial Evaluation cluster_analysis Phase 3: Analysis & Follow-up Synthesis Synthesis of Pyrrole Analogues Purification Purification & Characterization (NMR, MS) Synthesis->Purification PrimaryScreen Primary Screening (Agar Well/Disk Diffusion) Purification->PrimaryScreen SecondaryScreen Secondary Screening (Broth Microdilution for MIC) PrimaryScreen->SecondaryScreen Active Compounds MBC MBC Determination (Minimum Bactericidal Concentration) SecondaryScreen->MBC Potent Compounds SAR Structure-Activity Relationship (SAR) Analysis SecondaryScreen->SAR Toxicity Cytotoxicity Assay (e.g., on HEK 293 cells) MBC->Toxicity Mechanism Mechanism of Action Studies (e.g., Docking, Enzyme Assays) SAR->Mechanism

Caption: Workflow for discovery and evaluation of novel antimicrobial agents.

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening of a large number of compounds.[9][13] The principle relies on the diffusion of the compound from a well through a solidified agar medium seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Materials:

  • Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin, Vancomycin)

  • Negative control (solvent alone)

  • Mueller-Hinton Agar (MHA) plates

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile swabs, sterile cork borer (6 mm diameter), micropipettes, and tips

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation: Select several isolated colonies of the test microorganism from a fresh agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure a uniform microbial lawn.[11]

  • Well Creation: Using a sterile cork borer, create uniform wells in the agar plate.

  • Compound Application: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. Add the positive and negative controls to separate wells on the same plate.[13]

  • Incubation: Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds. Incubate the plates at 35-37°C for 16-20 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone diameter generally indicates greater antimicrobial activity.[6]

Protocol 3: Broth Microdilution Method for MIC Determination

The broth microdilution method is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC).[9][12] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[12][14] This method is crucial for comparing the potency of different analogues.

Materials:

  • 96-well microtiter plates

  • Test compounds and positive control antibiotics

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized microbial inoculum (prepared as in Protocol 2 and further diluted)

  • Spectrophotometer or microplate reader (optional for quantitative reading)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum matching the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[11]

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. A typical concentration range is 0.5 to 64 µg/mL.[11]

  • Plate Setup:

    • Test Wells: Add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the starting compound concentration to well 1. Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

    • Inoculation: Add 50 µL of the diluted microbial inoculum to wells 1 through 11.

    • Controls:

      • Well 11 (Growth Control): Contains broth and inoculum but no compound.

      • Well 12 (Sterility Control): Contains only broth to check for contamination.

      • A separate row should be set up with a standard antibiotic as a positive control.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[11] This can be assessed visually or by using a plate reader.

Part 3: Data Presentation and Interpretation

Systematic data presentation is crucial for comparing the efficacy of different analogues and identifying promising candidates.

Quantitative Data Summary

MIC values should be summarized in a clear, tabular format. This allows for direct comparison of the activity of different compounds against a panel of microorganisms.

Table 1: Example MIC Data for this compound Analogues

Compound IDTest MicroorganismGram StainMIC (µg/mL) of Test CompoundPositive ControlMIC (µg/mL) of Positive Control
Analogue 1Staphylococcus aureus (ATCC 25923)Positive[Insert Data]Vancomycin[Insert Data]
Analogue 1Escherichia coli (ATCC 25922)Negative[Insert Data]Ciprofloxacin[Insert Data]
Analogue 2Staphylococcus aureus (ATCC 25923)Positive[Insert Data]Vancomycin[Insert Data]
Analogue 2Escherichia coli (ATCC 25922)Negative[Insert Data]Ciprofloxacin[Insert Data]
Analogue 3Candida albicans (ATCC 90028)N/A (Fungus)[Insert Data]Fluconazole[Insert Data]
Structure-Activity Relationship (SAR) Insights

Once MIC data is collected for a series of analogues, SAR analysis can provide critical insights for future drug design.[7] Researchers should look for correlations between structural modifications and antimicrobial activity.

  • Effect of Substituents on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the N-phenyl ring can significantly alter activity. For example, studies on N-arylpyrroles have shown that certain halogen substitutions can enhance potency.[1][6]

  • Effect of Substituents on the Pyrrole Ring: The nature, size, and position of substituents on the pyrrole core are critical. Different functional groups can influence the molecule's ability to bind to its target or its physicochemical properties.[6]

  • Lipophilicity: A moderate lipophilicity (often expressed as cLogP) is frequently correlated with better antibacterial activity, as it balances membrane permeability with aqueous solubility.[7]

Part 4: Investigating the Mechanism of Action

While the precise mechanism of novel compounds requires extensive investigation, many pyrrole-based antimicrobials are known to target essential bacterial processes. Molecular docking studies can suggest potential targets, such as DNA gyrase or other enzymes involved in cell wall synthesis or protein production.[1][7]

Hypothetical Mechanism of Action: DNA Gyrase Inhibition

A plausible mechanism for N-arylpyrrole derivatives is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, recombination, and repair. This inhibition prevents the relaxation of supercoiled DNA, leading to replication fork arrest and ultimately, bacterial cell death.

G cluster_process Normal DNA Replication Process Compound This compound Analogue Membrane Bacterial Cell Membrane/Wall Compound->Membrane Penetration Compound->Inhibition DNAGyrase DNA Gyrase (Enzyme) Cytoplasm Cytoplasm RelaxedDNA Relaxed DNA DNAGyrase->RelaxedDNA Relaxation SupercoiledDNA Supercoiled DNA SupercoiledDNA->DNAGyrase Binding Replication DNA Replication RelaxedDNA->Replication Template for CellDeath Bacterial Cell Death Replication->CellDeath Failure leads to Inhibition->DNAGyrase Inhibition

Caption: Hypothetical mechanism of action via DNA gyrase inhibition.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of new antimicrobial agents. By employing the systematic protocols for synthesis, screening, and analysis outlined in this guide, researchers can efficiently identify potent analogues. Promising compounds identified through these in vitro assays should be further evaluated for their cytotoxicity against mammalian cell lines to determine their selectivity index.[1] Subsequent studies may include time-kill kinetic assays, anti-biofilm activity evaluation, and eventually, in vivo efficacy studies in animal models to validate their therapeutic potential.[1][15]

References

Antioxidant properties of methoxy-substituted N-arylpyrroles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Antioxidant Properties of Methoxy-Substituted N-Arylpyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury. While natural phenols and flavonoids are well-known for their antioxidant capabilities, the search for synthetic antioxidants with enhanced stability, bioavailability, and potency is a critical frontier in drug development.[2][3][4]

N-arylpyrroles have emerged as a promising class of heterocyclic compounds due to their structural features that are conducive to antioxidant activity.[5][6] The pyrrole ring's nitrogen-containing aromatic system, particularly the active N-H group, can participate in free radical scavenging.[5][7] The strategic addition of methoxy (-OCH₃) groups to the N-aryl substituent is hypothesized to further enhance this activity. Methoxy groups are electron-donating, which can increase the electron density of the aromatic system, stabilize the resulting radical species, and facilitate the donation of a hydrogen atom or an electron to neutralize ROS.[3][8]

This guide provides a comprehensive overview of the mechanisms, structure-activity relationships, and detailed experimental protocols for evaluating the antioxidant properties of methoxy-substituted N-arylpyrroles.

Chemistry and Synthesis

The foundational step in exploring these compounds is their synthesis. The Paal-Knorr synthesis is a classic and reliable method for creating the pyrrole core, involving the reaction of a 1,4-dicarbonyl compound with a primary amine—in this case, a methoxy-substituted aniline.[9] Modern advancements often utilize microwave-induced, catalyst-driven reactions to improve yields and reduce reaction times under solventless conditions.[10]

A plausible synthetic pathway involves the reaction of acetonylacetone with a methoxy-substituted aniline, catalyzed by an acid, to form the corresponding N-arylpyrrole. The catalyst's Brønsted acid sites protonate a carbonyl group, facilitating the nucleophilic attack by the amine, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[9]

Mechanisms of Antioxidant Action

The antioxidant activity of methoxy-substituted N-arylpyrroles, much like other phenolic and aromatic amine compounds, is primarily attributed to their ability to interrupt the chain reactions of free radicals. This is accomplished through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][7][11]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (Ar-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The pyrrole N-H group is a primary site for this action. The resulting antioxidant radical (Ar•) is significantly more stable due to resonance delocalization across the aromatic system, preventing it from propagating the radical chain reaction.[7][12]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (Ar-H•⁺) and an anion (R:⁻). The radical cation can then deprotonate to form a stable antioxidant radical. The electron-donating nature of the methoxy substituents on the aryl ring enhances the feasibility of this mechanism.[11]

Antioxidant_Mechanisms Compound Methoxy-Substituted N-Arylpyrrole (Ar-H) HAT_Node Hydrogen Atom Transfer (HAT) Compound->HAT_Node SET_Node Single Electron Transfer (SET) Compound->SET_Node Radical Free Radical (R•) Radical->HAT_Node + Ar-H Radical->SET_Node + Ar-H Neutralized_HAT Neutralized Species (RH) HAT_Node->Neutralized_HAT Stable_Radical Stable Pyrrole Radical (Ar•) HAT_Node->Stable_Radical Anion Anion (R:⁻) SET_Node->Anion Radical_Cation Pyrrole Radical Cation (Ar-H•⁺) SET_Node->Radical_Cation

Caption: Primary antioxidant mechanisms of N-arylpyrroles.

Experimental Evaluation of Antioxidant Activity: Protocols

A multi-assay approach is recommended for a thorough evaluation of antioxidant potential. This typically involves initial screening with chemical-based assays, followed by more biologically relevant cell-based assays.

Overall Experimental Workflow

The following diagram outlines a comprehensive workflow for assessing the antioxidant properties of newly synthesized compounds.

Experimental_Workflow cluster_assays In Vitro Antioxidant Assays start Compound Synthesis & Purification of Methoxy-Substituted N-Arylpyrroles prep Prepare Stock Solutions (e.g., in DMSO or Ethanol) start->prep dpph DPPH Radical Scavenging Assay prep->dpph Chemical Screening abts ABTS Radical Cation Decolorization Assay prep->abts Chemical Screening caa Cellular Antioxidant Activity (CAA) Assay prep->caa Biological Validation data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values - Determine CAA Values dpph->data_analysis abts->data_analysis caa->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Identify Lead Compounds sar->conclusion

Caption: Comprehensive workflow for antioxidant evaluation.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH free radical.[13] Neutralization of the radical is observed as a color change from deep violet to pale yellow, which is quantified spectrophotometrically.[14][15]

A. Materials

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test compounds (methoxy-substituted N-arylpyrroles)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

B. Procedure

  • DPPH Working Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light and prepare it fresh daily. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[13]

  • Sample Preparation: Prepare a stock solution of each test compound and the positive control (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, ethanol, or DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

  • Reaction Setup (in a 96-well plate):

    • Blank: Add 200 µL of methanol to a well.

    • Control: Add 100 µL of methanol and 100 µL of the DPPH working solution.

    • Test Samples: Add 100 µL of each sample dilution and 100 µL of the DPPH working solution.

  • Incubation: Mix the contents of the wells thoroughly. Incubate the plate in the dark at room temperature for 30 minutes.[14] The dark incubation is critical as DPPH is light-sensitive.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]

C. Data Analysis

  • Calculate the percentage of radical scavenging activity using the following formula:[13][15] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Plot the % scavenging activity against the concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[16] The reduction of ABTS•+ by an antioxidant results in its decolorization, measured by the decrease in absorbance at 734 nm.[17] This assay is applicable to both hydrophilic and lipophilic compounds.[16]

A. Materials

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

B. Procedure

  • ABTS•+ Radical Cation Generation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This step ensures the complete formation of the ABTS•+ radical.[18]

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and Trolox standard in the appropriate solvent.

  • Reaction Setup (in a 96-well plate):

    • Add 20 µL of each sample dilution or standard to the wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes).[17][19]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[16]

C. Data Analysis

  • Calculate the percentage inhibition of absorbance using the formula:[16] % Inhibition = [ (A_control - A_sample) / A_control ] x 100

  • Generate a standard curve by plotting the % inhibition against the concentration of the Trolox standards.

  • Express the antioxidant capacity of the test samples as Trolox Equivalent Antioxidant Capacity (TEAC), determined from the standard curve.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization.[20] It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[1][21] Antioxidants inhibit this oxidation, leading to reduced fluorescence.

A. Materials

  • Human hepatocarcinoma (HepG2) or other suitable adherent cells

  • Cell culture medium and supplements

  • 96-well black, clear-bottom cell culture plates

  • DCFH-DA probe solution

  • Free radical initiator (e.g., AAPH)

  • Positive control (e.g., Quercetin)

  • Test compounds

  • Fluorescence microplate reader

B. Procedure

  • Cell Seeding: Seed HepG2 cells in a 96-well black plate at an appropriate density and culture until they reach 90-100% confluence.[1][22]

  • Cell Treatment:

    • Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., PBS).

    • Add 50 µL of the test compound or Quercetin standard (at various concentrations) to the wells.

    • Add 50 µL of the DCFH-DA probe solution to all wells.[1]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 60 minutes to allow for compound uptake and probe de-esterification.[1]

  • Induction of Oxidative Stress:

    • Carefully remove the treatment solution and wash the cells three times with PBS.

    • Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells to induce ROS generation.[22]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader (Excitation ≈ 485 nm, Emission ≈ 538 nm). Perform a kinetic read, taking measurements every 5 minutes for 60 minutes.[22]

C. Data Analysis

  • Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample and control.

  • Calculate the CAA value using the formula: CAA Unit = 100 - ( ∫SA / ∫CA ) x 100 Where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

  • Results can be expressed as Quercetin Equivalents (QE) by comparing the CAA unit of the sample to a Quercetin standard curve.

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic analysis of the data obtained from these assays allows for the elucidation of structure-activity relationships, guiding the design of more potent antioxidant compounds.

Data Summary

Summarize quantitative results in a table for clear comparison across different compounds.

Compound IDN-Aryl SubstituentDPPH IC₅₀ (µM)ABTS TEAC (mM Trolox/mM)CAA Value (µmol QE/µmol)
Control N/A (Trolox)X.X ± X.X1.00X.X ± X.X
Cmpd-01 4-methoxyphenyl
Cmpd-02 2,4-dimethoxyphenyl
Cmpd-03 3,4-dimethoxyphenyl
... ...
Key SAR Insights

The antioxidant activity of N-arylpyrroles is significantly influenced by the substitution pattern on both the pyrrole and the aryl rings.

  • Role of the Pyrrole N-H: The presence of the hydrogen on the pyrrole nitrogen is crucial for the HAT mechanism.[7] Its ability to be donated is a key determinant of radical scavenging activity.

  • Effect of Methoxy Groups:

    • Number: Increasing the number of methoxy groups on the N-aryl ring generally enhances antioxidant activity.[8]

    • Position: The position of the methoxy group is critical. Ortho- and para-substitutions are often more effective than meta-substitutions, as they can better stabilize the resulting radical through resonance. A catechol-like arrangement (adjacent hydroxyl or methoxy groups) on the aryl ring is a well-known pattern for high antioxidant activity in flavonoids and may confer similar benefits here.[7]

Caption: Key structural features influencing antioxidant activity.

Conclusion

Methoxy-substituted N-arylpyrroles represent a versatile and potent class of synthetic antioxidants. By understanding their underlying mechanisms and systematically evaluating their activity through a combination of robust chemical and cellular assays, researchers can effectively identify lead compounds for further development. The structure-activity relationships highlighted in this guide serve as a foundational blueprint for the rational design of next-generation antioxidant therapeutics to combat oxidative stress-related diseases.

References

Application Notes and Protocols for the Paal-Knorr Synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, stands as a cornerstone reaction in heterocyclic chemistry for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] This method is particularly valuable for accessing N-substituted pyrroles, which are prevalent structural motifs in a wide range of pharmaceuticals, natural products, and advanced materials.[1][3] The reaction's enduring utility is attributed to its operational simplicity and generally high yields.[2] This guide provides a detailed protocol for the synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole via the Paal-Knorr condensation of p-anisidine and 2,5-hexanedione, tailored for researchers, scientists, and professionals in drug development.

Reaction Mechanism and Scientific Principles

The Paal-Knorr pyrrole synthesis proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5] The reaction is typically facilitated by acidic conditions, though neutral or weakly acidic environments can also be effective.[2][5]

The established mechanism involves several key steps:

  • Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the primary amine (p-anisidine) on one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione). This step is often acid-catalyzed, involving the protonation of the carbonyl oxygen to enhance its electrophilicity. This initial attack forms a hemiaminal intermediate.[1][6]

  • Cyclization: Following the formation of the hemiaminal, an intramolecular cyclization occurs. The nitrogen atom of the hemiaminal attacks the second carbonyl group. This ring-closing step is frequently the rate-determining step of the overall reaction.[2][4]

  • Dehydration: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, readily undergoes dehydration by eliminating two molecules of water to form the stable, aromatic pyrrole ring.[1]

Computational studies have explored the reaction's energetics, suggesting that the cyclization step presents a significant energy barrier, which is substantially lowered in the presence of water or an acid catalyst.[6][7] The overall reaction to form a pyrrole is thermodynamically favorable (exergonic).[7]

Experimental Workflow Overview

The synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole follows a straightforward workflow, which can be adapted for various scales.

G reagent_prep Reagent Preparation (p-Anisidine, 2,5-Hexanedione, Solvent) reaction_setup Reaction Setup (Combine reagents, add catalyst) reagent_prep->reaction_setup 1. Combine reaction_progress Reaction Progression (Heating/Reflux) reaction_setup->reaction_progress 2. Heat workup Aqueous Workup (Precipitation & Filtration) reaction_progress->workup 3. Cool & Precipitate purification Purification (Recrystallization or Chromatography) workup->purification 4. Isolate Crude Product analysis Product Characterization (NMR, MS, etc.) purification->analysis 5. Obtain Pure Product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Ratio
p-AnisidineC₇H₉NO123.15246 mg2.01.0
2,5-HexanedioneC₆H₁₀O₂114.14228 mg2.01.0
EthanolC₂H₅OH46.075 mL--
Acetic Acid (glacial)CH₃COOH60.050.5 mL-Catalyst
Equipment
  • 50 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR tubes and spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 246 mg (2.0 mmol) of p-anisidine in 5 mL of ethanol. To this solution, add 228 mg (2.0 mmol) of 2,5-hexanedione.

  • Catalyst Addition: Carefully add 0.5 mL of glacial acetic acid to the reaction mixture. Acetic acid serves as a weak acid catalyst to accelerate the condensation.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 1-2 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing ensures that the reaction temperature remains constant at the boiling point of the solvent without loss of material.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing chamber with a suitable eluent system (e.g., Hexane:Ethyl Acetate 8:2). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, less polar spot corresponding to the pyrrole product indicates reaction progression.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC or after the designated reflux time), allow the mixture to cool to room temperature. Transfer the reaction mixture into a beaker containing 20 mL of cold water while stirring. The product, being insoluble in water, should precipitate out as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove any residual acetic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration. Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.[8][9]

  • Drying and Yield Calculation: Dry the purified product in a desiccator or under vacuum. Once completely dry, weigh the product and calculate the percent yield.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • p-Anisidine: Fatal if swallowed, in contact with skin, or if inhaled.[10][11] May cause cancer and damage to organs through prolonged or repeated exposure.[10][12] It is also very toxic to aquatic life.[11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11]

  • 2,5-Hexanedione: Combustible liquid.[13][14] Harmful if swallowed or inhaled and causes skin and serious eye irritation.[13][14] It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure (neurotoxicity).[13][15] Avoid inhalation of vapors and contact with skin and eyes.[14][16]

  • Acetic Acid (Glacial): Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.[17][18]

Characterization of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

The identity and purity of the synthesized compound (CAS 5044-27-9) should be confirmed using standard analytical techniques.[19]

  • Appearance: Expected to be a solid at room temperature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include: singlets for the two equivalent methyl groups on the pyrrole ring, a singlet for the two equivalent protons on the pyrrole ring, doublets for the aromatic protons on the p-methoxyphenyl group, and a singlet for the methoxy group protons.[20][21]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the methyl, pyrrole, aromatic, and methoxy carbons.[21][22]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (C₁₃H₁₅NO, MW = 201.26 g/mol ).[19][23]

Troubleshooting and Advanced Considerations

  • Low Yield: If the yield is low, ensure all reagents are pure and dry. Reaction time can be extended, or a stronger acid catalyst (e.g., a few drops of HCl) can be used cautiously, although strongly acidic conditions (pH < 3) can favor furan formation.[5][24]

  • Alternative Catalysts and Conditions: While acetic acid is a common catalyst, numerous other catalysts have been developed to improve yields and reaction conditions, including Lewis acids, solid-supported acids (like silica sulfuric acid), and even catalyst-free conditions under microwave irradiation or solvent-free mechanochemical milling.[3][24][25] These "green chemistry" approaches can offer advantages in terms of reduced reaction times, milder conditions, and easier workup.[3][26]

  • Substrate Scope: The Paal-Knorr reaction is versatile. Aromatic amines with both electron-donating (like p-anisidine) and electron-withdrawing groups can be used, although reaction rates may vary.[4] Less nucleophilic amines may require longer reaction times or more forcing conditions.[3]

Mechanism Diagram

Caption: Mechanism of the Paal-Knorr synthesis with p-anisidine.

References

Application Note: A Multi-Modal Analytical Approach for the Purification and Characterization of 1-(4-Methoxyphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Methoxyphenyl)-1H-pyrrole is a key heterocyclic building block in the landscape of medicinal chemistry and materials science.[1] As an N-substituted pyrrole derivative, its structural motif is integral to the synthesis of a wide array of biologically active compounds and functional materials. The precise biological or material properties of the final products are critically dependent on the purity of this starting material. Even trace impurities can lead to undesirable side reactions, altered pharmacological profiles, or compromised material performance.

This guide provides a comprehensive overview of the analytical methodologies essential for the purification, purity assessment, and structural confirmation of this compound. We will delve into the practical application of chromatographic and spectroscopic techniques, offering detailed protocols and explaining the scientific rationale behind the selection of specific experimental parameters. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods to ensure the quality and integrity of their chemical entities.

Physicochemical Profile

A thorough understanding of the compound's physical and chemical properties is the foundation for developing effective purification and analysis strategies. These properties dictate the choice of solvents, chromatographic conditions, and analytical techniques.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[2]
Molecular Weight 173.21 g/mol [2][3]
Appearance White to black amorphous solid[4][5]
Melting Point 110-114 °C[4][6]
Boiling Point 174-180 °C (at 23 Torr)[4]
IUPAC Name 1-(4-methoxyphenyl)pyrrole[2][]
CAS Number 5145-71-1[3][6]

Chromatographic Methods for Purification and Purity Assessment

Chromatography is the cornerstone of both the purification of the crude product and the subsequent assessment of its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is a powerful and versatile technique for analyzing the purity of this compound. It excels at separating the target compound from both more polar and less polar impurities that may be present after synthesis.[8][9]

Causality of Method Selection: The aromatic nature of the compound makes it an excellent chromophore for UV detection. A C18 (octadecyl) stationary phase is chosen for its hydrophobic character, which provides strong retention for the aromatic rings, allowing for effective separation based on subtle differences in polarity when using a polar mobile phase like acetonitrile and water. A gradient elution is often preferred to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved efficiently within a reasonable timeframe.[10]

Protocol 1: RP-HPLC Purity Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[10]

  • Column: ACE C18 or equivalent (e.g., LiChrosorb® RP-18), 250 mm x 4.6 mm, 5 µm particle size.[8][10]

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid or a phosphate buffer.[10][11]

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Column Temperature: 30-45 °C to ensure reproducible retention times.[9][10]

  • Flow Rate: 1.0 mL/min.[9][10]

  • Detection Wavelength: 240 nm, which corresponds to a strong UV absorbance maximum for the analyte and related structures.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of approximately 50 µg/mL with a 50:50 mixture of acetonitrile and water.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 65 35
    15.0 25 75
    17.0 25 75
    18.0 65 35

    | 25.0 | 65 | 35 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the identification and quantification of volatile impurities. Given the compound's boiling point, it is amenable to GC analysis. The coupling with a mass spectrometer provides definitive identification of the main component and any co-eluting impurities based on their mass-to-charge ratio and fragmentation patterns.[12][13]

Causality of Method Selection: GC provides superior resolution for volatile compounds compared to HPLC. The mass spectrometer detector offers high sensitivity and, crucially, structural information that is orthogonal to the retention time data from the GC. This dual-detection system is invaluable for confirming the identity of the main peak and tentatively identifying unknown impurities.[14] Using a non-polar column like a DB-5ms or HP-5ms is standard for aromatic compounds, as it separates them primarily based on boiling point.

Protocol 2: GC-MS Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Single Quadrupole).[12]

  • Column: Agilent HP-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 300 °C.[12]

  • MS Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a high-purity solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

Spectroscopic Methods for Structural Confirmation

Following purification, a suite of spectroscopic techniques must be employed to unequivocally confirm the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure of an organic compound.[15] Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

Protocol 3: NMR Analysis

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[15]

  • Internal Standard: Tetramethylsilane (TMS).

  • ¹H NMR Acquisition: Standard single-pulse experiment.[15]

  • ¹³C NMR Acquisition: Proton-decoupled pulse sequence.[15]

Expected Spectral Data:

SpectrumChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 3.87s-OCH₃
6.33tH-3, H-4 (pyrrole)
6.96-7.73mH-2, H-5 (pyrrole) & Aromatic protons
¹³C NMR 55.66--OCH₃
109.93-C-3, C-4 (pyrrole)
114.71-Aromatic CH
120.15-C-2, C-5 (pyrrole)
126.07-Aromatic CH
132.56-Aromatic quat. C
158.21-Aromatic quat. C-O
(Note: Data derived from reference spectra).[5]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15]

Protocol 4: FTIR Analysis

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.[15]

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100C-H StretchAromatic & Pyrrole C-H
2954C-H Stretch-OCH₃ group
1511-1598C=C StretchAromatic ring
1475Ring VibrationPyrrole ring
1301, 1191C-O StretchAryl-alkyl ether
850C-H Bendp-disubstituted benzene
(Note: Data derived from reference spectra).[5][16]

Integrated Analytical Workflow

The purification and validation of this compound is not a linear process but an integrated workflow where each analytical technique provides crucial, complementary information.

Diagram 1: Purification and Analysis Workflow

G cluster_0 Synthesis & Purification cluster_1 Quality Control & Characterization A Crude Synthesis Product B Column Chromatography (Initial Purification) A->B C Recrystallization B->C D Purity Assessment (RP-HPLC) C->D E Impurity Identification (GC-MS) D->E If impurities detected F Structural Confirmation (NMR, FTIR) D->F Purity > 99% E->B Re-purify G Final Product Release F->G

Caption: Workflow for synthesis, purification, and quality control.

Diagram 2: Data Integration for Quality Assessment

G A HPLC Data E Purity (%)& Impurity Profile A->E B GC-MS Data B->E C NMR Data F Structural Identity C->F D FTIR Data D->F G Certificate of Analysis (Final Quality Statement) E->G F->G

Caption: Integration of analytical data for final product validation.

Conclusion

The analytical methods detailed in this application note provide a robust framework for ensuring the high purity and structural integrity of this compound. The orthogonal nature of chromatographic and spectroscopic techniques is essential for a comprehensive quality assessment. By implementing these protocols, researchers and drug developers can proceed with confidence, knowing their starting material meets the stringent quality standards required for their applications. Each method is self-validating, with the collective data providing a complete and trustworthy profile of the compound.

References

Application Note: 1H and 13C NMR Analysis of 1-(4-Methoxyphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Methoxyphenyl)-1H-pyrrole is a key structural motif in medicinal chemistry and materials science. As a derivative of pyrrole, a fundamental five-membered aromatic heterocycle, its electronic and structural properties are of significant interest to researchers in drug development and organic electronics. The precise characterization of this compound is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural determination of such organic molecules in solution.

This comprehensive technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles, detailed experimental protocols, and a logical framework for spectral interpretation. This document aims to serve as a practical reference for the characterization of N-aryl pyrroles.

Core Principles of NMR Spectroscopy for Aromatic Heterocycles

NMR spectroscopy relies on the intrinsic magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C.[1] When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels.[2] The absorption of radiofrequency (RF) radiation induces transitions between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus.[3]

The key parameters derived from an NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift to lower ppm values.[4] The circulation of π-electrons in aromatic systems like the pyrrole and phenyl rings creates a "ring current" that significantly deshields the protons attached to the ring, shifting them downfield into the characteristic aromatic region (typically 6.5-8.0 ppm).[5]

  • Spin-Spin Coupling (J): This phenomenon, observed in ¹H NMR, results in the splitting of a signal into a multiplet. The splitting pattern is dictated by the number of neighboring protons (n) and follows the "n+1 rule".[6] The coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity of atoms within a molecule.

  • Integration: In ¹H NMR, the area under a signal is proportional to the number of protons it represents, providing a quantitative ratio of the different types of protons in the molecule.[2]

For this compound, we expect to see distinct signals for the protons on the pyrrole ring and the methoxyphenyl group. The symmetry of the p-substituted phenyl ring will lead to a characteristic AA'BB' system, while the pyrrole protons will exhibit their own unique coupling patterns.

Experimental Protocols

Protocol 1: Sample Preparation

Accurate and reproducible NMR data begins with meticulous sample preparation. The quality of the sample directly impacts the quality of the resulting spectrum.[7]

Materials:

  • This compound (high purity)

  • Deuterated Chloroform (CDCl₃, >99.8% deuteration)[4][6]

  • 5 mm NMR tubes (clean and unscratched)[8]

  • Glass Pasteur pipette and cotton or glass wool[7]

  • Vial for dissolution

Procedure:

  • Sample Weighing: For ¹H NMR, weigh 5-25 mg of this compound.[9] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[9]

  • Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[9] CDCl₃ is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and chemical inertness.[4][10]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution.[7] Place a small, tight plug of cotton or glass wool into a Pasteur pipette.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube. Ensure the final sample height is between 4 and 5 cm to be within the detection region of the NMR probe.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels on the body of the tube as this can interfere with the spinning of the sample in the spectrometer.

Protocol 2: NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer. Instrument-specific optimization may be required.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: 0-12 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 16-32

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Spectral Width: 0-160 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Sample (5-25 mg for 1H, 50-100 mg for 13C) P2 Dissolve in CDCl3 (0.6-0.7 mL) P1->P2 P3 Filter Solution P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Acquire 1D Spectra (1H & 13C) P4->A1 A2 Acquire 2D Spectra (COSY, HSQC, HMBC) (If needed for complex assignments) A1->A2 D1 Fourier Transform & Phasing A2->D1 D2 Chemical Shift Referencing (Residual CDCl3 at 7.26 ppm for 1H, 77.16 ppm for 13C) D1->D2 D3 Peak Picking & Integration (1H) D2->D3 D4 Assign Signals D3->D4 D5 Report Data D4->D5

Caption: Workflow from sample preparation to final data analysis for NMR spectroscopy.

Spectral Analysis and Data Interpretation

The structural analysis of this compound is achieved by a detailed examination of its ¹H and ¹³C NMR spectra. The numbering scheme used for assignment is shown below.

Caption: Numbering scheme for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum exhibits signals corresponding to the methoxy group protons, the protons on the phenyl ring, and the protons on the pyrrole ring.

Table 1: ¹H NMR Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3', H-5'7.28d2H8.8
H-2, H-57.07t2H2.2
H-2', H-6'6.95d2H8.8
H-3, H-46.32t2H2.2
-OCH₃3.84s3H-

(Data sourced from publicly available spectra and typical chemical shift values for N-aryl pyrroles)

Interpretation:

  • -OCH₃ (3.84 ppm): A sharp singlet integrating to three protons is characteristic of a methoxy group. Its chemical shift is in the expected range.

  • Phenyl Protons (7.28 and 6.95 ppm): The 4-methoxyphenyl group gives rise to a classic AA'BB' system, which simplifies to two doublets due to symmetry. The protons ortho to the pyrrole nitrogen (H-3', H-5') are expected to be slightly more deshielded than the protons ortho to the electron-donating methoxy group (H-2', H-6'). Both doublets show a typical ortho-coupling constant of ~8.8 Hz.

  • Pyrrole Protons (7.07 and 6.32 ppm): The pyrrole ring also possesses symmetry, making the α-protons (H-2, H-5) and β-protons (H-3, H-4) chemically equivalent, respectively. The α-protons appear further downfield (7.07 ppm) as they are adjacent to the nitrogen atom. The β-protons appear more upfield (6.32 ppm). Both signals appear as triplets due to coupling with their two equivalent neighbors on the pyrrole ring, with a typical coupling constant of ~2.2 Hz.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, consistent with the molecular structure which has eight unique carbon environments due to symmetry.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)
C-4'158.4
C-1'133.8
C-2', C-6'126.1
C-2, C-5121.3
C-3', C-5'114.6
C-3, C-4109.2
-OCH₃55.5

(Data sourced from publicly available spectra and typical chemical shift values for N-aryl pyrroles)[10]

Interpretation:

  • -OCH₃ (55.5 ppm): This signal in the upfield region is characteristic of the methoxy carbon.

  • Aromatic Carbons (109.2 - 158.4 ppm):

    • C-4' (158.4 ppm): The carbon directly attached to the electron-donating oxygen of the methoxy group is the most deshielded of the phenyl carbons.

    • C-1' (133.8 ppm): This is the quaternary carbon of the phenyl ring attached to the pyrrole nitrogen.

    • C-2', C-6' (126.1 ppm) & C-3', C-5' (114.6 ppm): These signals correspond to the protonated carbons of the phenyl ring. The carbons ortho to the methoxy group (C-3', C-5') are more shielded (upfield) compared to the carbons meta to it (C-2', C-6').

    • C-2, C-5 (121.3 ppm) & C-3, C-4 (109.2 ppm): These are the signals for the pyrrole ring carbons. The α-carbons (C-2, C-5) are deshielded relative to the β-carbons (C-3, C-4) due to their proximity to the nitrogen atom.

Advanced Analysis: 2D NMR Spectroscopy

For complex molecules or to provide unequivocal assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between H-2/5 and H-3/4 on the pyrrole ring, and between H-2'/6' and H-3'/5' on the phenyl ring, confirming their coupling relationships.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., δH 7.07 with δC 121.3).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. For instance, the methoxy protons (δH 3.84) would show a correlation to the C-4' carbon (δC 158.4), and the pyrrole α-protons (δH 7.07) would show correlations to the ipso-carbon of the phenyl ring (C-1', δC 133.8), confirming the connectivity between the two ring systems.

Conclusion

The collective data from ¹H and ¹³C NMR spectroscopy provides a complete and unambiguous structural confirmation of this compound. The observed chemical shifts, multiplicities, and integrations are all consistent with the proposed structure. The protocols and interpretive framework presented in this application note offer a reliable methodology for the analysis of this compound and can be extended to other N-substituted pyrrole derivatives, serving as a valuable resource for professionals in chemical research and development.

References

Application Notes & Protocols: Electropolymerization of N-Substituted Pyrroles for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of organic electronics demands materials that are not only electronically active but also solution-processable, environmentally stable, and functionally tunable. N-substituted polypyrroles have emerged as a premier class of conducting polymers that meet these criteria. By replacing the hydrogen on the pyrrole nitrogen, researchers can overcome the inherent insolubility and processing challenges of pristine polypyrrole, unlocking a vast design space for tailoring material properties. This guide provides a comprehensive overview of the principles, experimental protocols, and characterization techniques for the electrochemical polymerization of N-substituted pyrroles. It is intended for researchers and scientists seeking to fabricate functional polymer films for applications ranging from sensors and electrochromic devices to energy storage and bioelectronics.

Foundational Principles: The "Why" of N-Substitution

Unmodified polypyrrole (PPy) is a highly conductive and stable polymer, but its rigid, cross-linked structure renders it insoluble and infusible, severely limiting its application. N-substitution strategically addresses these limitations.[1][2] The introduction of a substituent group at the nitrogen atom can:

  • Enhance Solubility: Attaching alkyl or oligoether chains disrupts inter-chain packing, weakening the forces that make the polymer insoluble and enabling solution-based processing.[3][4][5]

  • Improve Processability: Enhanced solubility allows for the creation of thin films via spin-coating, casting, or printing, methods that are crucial for device fabrication.[4][6]

  • Introduce Functionality: The N-substituent can be a functional group that imparts specific properties, such as redox activity (e.g., ferrocene), biocompatibility, or specific analyte recognition sites for sensor applications.[7][8]

  • Tune Electronic Properties: While N-substitution can sometimes decrease conductivity by increasing steric hindrance and affecting the planarity of the polymer backbone, it allows for fine-tuning of the polymer's electronic and optical properties.[2][9]

The choice of the N-substituent is therefore the primary design parameter for tailoring the final polymer's characteristics to a specific application.

The Mechanism: From Monomer to Conductive Film

The electropolymerization of pyrrole derivatives is an oxidative coupling process that occurs at the surface of a working electrode.[10][11] While the exact mechanism is a subject of ongoing research, the generally accepted pathway involves several key steps.[10][11] The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation.[12] These highly reactive species then couple, typically at the α-positions (C2 and C5) of the pyrrole rings, to form dimers. Subsequent loss of protons re-aromatizes the dimer, which can be further oxidized and coupled with other radical cations, leading to chain growth and the deposition of the polymer film onto the electrode.[11][12]

G cluster_workflow Electropolymerization Mechanism Monomer N-Substituted Pyrrole Monomer Radical Monomer Radical Cation (M.+) Monomer->Radical - e⁻ (Oxidation at Electrode) Dimer Dimer Radical Cation Radical->Dimer + M.+ (Coupling) AromaticDimer Aromatic Dimer Dimer->AromaticDimer - 2H⁺ (Re-aromatization) Polymer Growing Polymer Chain (Oligomer) AromaticDimer->Polymer + M.+ / - e⁻ / - H⁺ (Chain Growth) FinalPolymer Doped Polypyrrole Film (Conducting State) Polymer->FinalPolymer Further Oxidation & Doping

Caption: Simplified mechanism of oxidative electropolymerization for N-substituted pyrroles.

Experimental Design: Key Parameters for Success

The quality, morphology, and properties of the resulting polymer film are critically dependent on the electrochemical parameters. Careful optimization is essential for reproducibility and performance.

The Three-Electrode System

Electropolymerization is conducted in a standard three-electrode electrochemical cell.

G cluster_cell Three-Electrode Electrochemical Cell Potentiostat Potentiostat WE Working Electrode (WE) (e.g., Pt, Au, ITO) Site of polymerization Potentiostat->WE Controls WE Potential RE Reference Electrode (RE) (e.g., Ag/AgCl, SCE) Stable potential reference Potentiostat->RE Measures Potential vs. RE CE Counter Electrode (CE) (e.g., Pt wire/mesh) Completes the circuit Potentiostat->CE Passes Current Electrolyte Electrolyte Solution (Monomer + Supporting Electrolyte + Solvent)

Caption: Diagram of a standard three-electrode setup for electropolymerization.

Parameter Optimization

The choice of experimental conditions dictates the outcome of the polymerization. The following table summarizes key variables and their typical influence.

ParameterCommon ChoicesRationale & Causality
Solvent Acetonitrile (ACN), Dichloromethane (DCM), Propylene Carbonate (PC)Must dissolve both the monomer and the supporting electrolyte. The solvent's polarity and viscosity can influence ion mobility and film morphology. Aprotic organic solvents are common to avoid side reactions.
Supporting Electrolyte 0.1 M LiClO₄, TBAPF₆ (Tetrabutylammonium hexafluorophosphate)Provides ionic conductivity to the solution. The anion acts as the "dopant" or counter-ion, incorporated into the polymer film to balance the positive charge on the backbone. Anion size affects the film's morphology and electrochemical properties.[13]
Monomer Concentration 10 - 100 mMHigher concentrations generally lead to faster film growth and thicker films. However, very high concentrations can lead to the formation of soluble oligomers in the bulk solution, resulting in less uniform films.
Electrochemical Method Cyclic Voltammetry (CV): Repeatedly scans potential. Potentiostatic: Holds a constant potential. Galvanostatic: Holds a constant current.CV is excellent for initial studies and provides good control over film growth.[14][15] Potentiostatic methods are good for uniform films once the optimal potential is known. Galvanostatic methods offer direct control over the rate of polymerization.
Potential Range (for CV) Varies by monomer; e.g., 0 to +1.3 V vs. Ag/AgClThe potential must be swept to a value sufficiently positive to oxidize the monomer but should not be excessively high to avoid over-oxidation, which degrades the polymer and reduces its conductivity.[11]
Scan Rate (for CV) 50 - 100 mV/sA moderate scan rate is typically used. Slower rates can lead to more ordered, denser films, while faster rates may produce more porous, less uniform films.[16]

Detailed Experimental Protocol: Potentiodynamic Deposition of Poly(N-phenylpyrrole)

This protocol describes the electropolymerization of N-phenylpyrrole onto a platinum disk electrode using cyclic voltammetry, a widely applicable method.

Materials and Reagents
  • N-phenylpyrrole (monomer)

  • Acetonitrile (ACN), anhydrous or electrochemical grade

  • Lithium perchlorate (LiClO₄), anhydrous or electrochemical grade (Supporting Electrolyte)

  • Platinum disk working electrode (e.g., 3 mm diameter)

  • Platinum wire or mesh counter electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) reference electrode

  • Polishing kit: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads

  • Argon or Nitrogen gas for deoxygenation

Step-by-Step Procedure
  • Electrode Preparation (Critical Step):

    • Polish the platinum working electrode surface to a mirror finish using successively finer alumina slurries (1.0 µm -> 0.3 µm -> 0.05 µm).

    • After each polishing step, rinse the electrode thoroughly with deionized water and sonicate for 2-3 minutes in deionized water, followed by ethanol, to remove polishing debris.[12]

    • Dry the electrode under a stream of nitrogen.

    • Rationale: A clean, smooth electrode surface is paramount for uniform nucleation and growth of the polymer film. Any surface contamination will lead to a patchy, poorly adherent film.

  • Preparation of Electrolyte Solution:

    • In a volumetric flask, prepare a 0.1 M solution of LiClO₄ in acetonitrile.

    • Add N-phenylpyrrole to this solution to a final concentration of 50 mM.

    • Expertise Note: Always add the monomer to the pre-made electrolyte solution. Ensure all glassware is dry, as water can affect the polymerization process.[17]

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the polished Pt working electrode, Pt counter electrode, and Ag/AgCl reference electrode.

    • Transfer the electrolyte solution into the cell.

    • Deoxygenate the solution by bubbling with argon or nitrogen gas for 15-20 minutes. Maintain a gas blanket over the solution during the experiment.

    • Rationale: Oxygen can be electrochemically reduced and its radical byproducts can interfere with the polymerization mechanism, leading to defects in the polymer structure.

  • Electropolymerization via Cyclic Voltammetry:

    • Connect the electrodes to a potentiostat.

    • Set the CV parameters:

      • Initial Potential: 0 V

      • Vertex Potential 1 (Oxidative limit): +1.3 V (vs. Ag/AgCl)

      • Vertex Potential 2 (Reductive limit): 0 V

      • Scan Rate: 100 mV/s

      • Number of Cycles: 15-20

    • Run the experiment. You should observe an irreversible oxidation peak on the first scan corresponding to monomer oxidation. In subsequent scans, this peak will decrease as the monomer is consumed, and broad redox waves corresponding to the p-doping/dedoping of the growing polymer film will appear and increase in current with each cycle.[18]

  • Post-Polymerization Cleaning:

    • After the final cycle, disconnect the cell and carefully remove the working electrode, which should now be coated with a dark, uniform film.

    • Rinse the electrode gently with fresh, pure acetonitrile to remove any unreacted monomer and electrolyte from the surface.

    • Dry the electrode under a stream of nitrogen.

Protocol Validation

To confirm the successful deposition of an electroactive film, place the polymer-coated electrode in a monomer-free electrolyte solution (0.1 M LiClO₄ in ACN). Run a cyclic voltammogram within a narrower potential window (e.g., 0 V to +1.0 V). The presence of broad, symmetric, and reversible oxidation and reduction waves confirms that a stable, electroactive polypyrrole film has been formed on the electrode surface. The absence of the sharp monomer oxidation peak at higher potentials validates that the surface is coated and the film is stable.[15][18]

Characterization of N-Substituted Polypyrrole Films

Characterization is essential to understand the relationship between the synthesis conditions and the film's properties.

Electrochemical Characterization
  • Cyclic Voltammetry (CV): As described in the validation step, CV in a monomer-free electrolyte is used to assess the film's redox stability, doping/dedoping potentials, and electrochemical activity over repeated cycling.

  • Electrochemical Impedance Spectroscopy (EIS): This powerful technique provides information about the film's resistance, capacitance, and charge transfer kinetics at the electrode-film-electrolyte interfaces.[19][20] A typical experiment involves applying a small amplitude AC potential over a wide frequency range and measuring the current response. The data is often presented as a Nyquist plot (imaginary vs. real impedance).[21][22]

Spectroscopic and Microscopic Characterization
TechniqueInformation Gained
FTIR / Raman Spectroscopy Confirms the chemical structure of the polymer, showing characteristic peaks for the pyrrole ring and the N-substituent. Allows for comparison between the monomer and the resulting polymer.[18][23]
UV-Vis Spectroscopy Provides information on the electronic transitions (e.g., π-π* transitions) of the conjugated polymer backbone. Changes in the absorption spectra upon electrochemical doping (spectroelectrochemistry) can be used to study the evolution of polarons and bipolarons.
Scanning Electron Microscopy (SEM) Visualizes the surface morphology of the polymer film. Can reveal information about film uniformity, porosity, and microstructure (e.g., nodular, fibrous, or smooth), which are highly dependent on synthesis conditions.[7][19]
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that provides information on the elemental composition and chemical states of the atoms in the film, including the doping level and the nature of the counter-ions.[18]

Applications in Organic Electronics

The ability to tune the properties of N-substituted polypyrroles makes them suitable for a wide range of applications:

  • Sensors: Films functionalized with specific recognition elements can be used for the sensitive and selective detection of chemical and biological analytes.[8][24]

  • Electrochromic Devices: The polymer's ability to change color upon electrochemical doping/dedoping is the basis for smart windows and displays.

  • Actuators: The reversible swelling and shrinking of the polymer film due to ion movement during doping/dedoping can be harnessed to create artificial muscles and microactuators.

  • Energy Storage: The high charge storage capacity of these materials makes them promising candidates for supercapacitor electrodes.[25]

  • Bioelectronics: Biocompatible N-substituents allow for the creation of interfaces between electronic devices and biological systems, such as neural electrodes or enzyme-based biosensors.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No film formation or patchy, non-adherent film 1. Improperly cleaned electrode surface. 2. Monomer oxidation potential not reached. 3. Presence of water or oxygen in the electrolyte.1. Re-polish the electrode thoroughly as per the protocol. 2. Verify the potential range; may need to be extended to a more positive value. 3. Use anhydrous solvents/electrolytes and ensure proper deoxygenation.
Film peels off after polymerization 1. Film is too thick (too many cycles or high monomer concentration). 2. Poor adhesion to the substrate.1. Reduce the number of polymerization cycles or lower the monomer concentration. 2. Ensure the electrode is perfectly clean. Consider a different substrate or a slower scan rate.
Low conductivity or poor electroactivity 1. Over-oxidation of the polymer due to excessively high potential. 2. Steric hindrance from a bulky N-substituent.[26]1. Reduce the upper potential limit for polymerization. 2. This is an intrinsic property of the monomer; consider a different monomer with less steric bulk near the ring.

References

Synthesis of Pyrrole-Based Materials for Optoelectronic Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole ring, a five-membered aromatic heterocycle, is a foundational building block in the field of organic electronics.[1] Its electron-rich nature and propensity for polymerization make it an ideal candidate for creating π-conjugated systems that exhibit remarkable electronic and optical properties.[1] These properties, including tunable conductivity, environmental stability, and solution processability, have positioned pyrrole-based materials, particularly polypyrrole (PPy), at the forefront of research for next-generation optoelectronic devices.[2][3][4] Applications are diverse, ranging from organic field-effect transistors (OFETs) and organic solar cells (OSCs) to electrochromic devices and sensors.[5][6][7][8][9]

Fusing the pyrrole moiety with other aromatic systems, such as thiophene, has enabled the development of materials with enhanced air stability and finely tuned bandgaps.[1] Furthermore, the ability to functionalize the nitrogen atom of the pyrrole ring provides a powerful tool for modifying solubility and intermolecular interactions, which is crucial for solution-based device fabrication.[1][10]

This comprehensive guide provides researchers and scientists with detailed protocols and application notes for the synthesis and characterization of pyrrole-based materials. It emphasizes the causality behind experimental choices, offering insights grounded in established scientific principles to ensure reproducible and high-quality outcomes. We will explore foundational monomer synthesis, key polymerization techniques, material characterization, and the fabrication of a representative optoelectronic device.

Part 1: Foundational Synthetic Strategies for Pyrrole Monomers

The properties of the final polymeric material are intrinsically linked to the structure of the monomeric precursor. While pyrrole itself is commercially available, the synthesis of functionalized pyrroles is essential for tuning material properties.

The Paal-Knorr Pyrrole Synthesis

One of the most direct and versatile methods for synthesizing substituted pyrroles is the Paal-Knorr synthesis.[11][12] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild acidic conditions.[13][14]

Causality of Experimental Choices:

  • Reactants : The choice of the 1,4-dicarbonyl and the amine directly dictates the substitution pattern on the final pyrrole ring. This allows for the strategic placement of functional groups to influence solubility, electronic levels, and solid-state packing.

  • Catalyst : A weak acid, such as acetic acid, is often used to catalyze the reaction.[14] The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine. Harsher acidic conditions (pH < 3) can favor the formation of furan byproducts.[14]

  • Solvent : The choice of solvent depends on the solubility of the reactants. Water can be an effective and environmentally friendly solvent for certain Paal-Knorr reactions, especially when catalyzed by Lewis acids like iron(III) chloride.[15]

Protocol 1: Paal-Knorr Synthesis of an N-Substituted Pyrrole

This protocol describes the synthesis of an N-aryl pyrrole from 2,5-hexanedione and an aniline derivative.

Materials:

  • 2,5-Hexanedione

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted aniline (1.0 eq) in ethanol.

  • Add 2,5-hexanedione (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-substituted pyrrole.

Self-Validation:

  • Confirm the structure of the synthesized pyrrole using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The purity can be assessed by TLC or High-Performance Liquid Chromatography (HPLC).

Part 2: Polymerization of Pyrrole-Based Materials

Polymerization transforms the monomeric units into a conjugated macromolecule, unlocking the desired optoelectronic properties. The choice of polymerization method significantly impacts the material's quality, processability, and performance.

Workflow for Synthesis and Device Fabrication

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Material Characterization cluster_3 Device Fabrication & Testing Monomer Paal-Knorr Synthesis (or other methods) ChemPoly Chemical Oxidative Polymerization Monomer->ChemPoly Bulk Material ElectroPoly Electrochemical Polymerization Monomer->ElectroPoly Thin Film Spectroscopy Spectroscopy (FTIR, UV-Vis) ChemPoly->Spectroscopy Morphology Morphology (SEM, AFM) ChemPoly->Morphology Properties Electronic Properties (CV, 4-Point Probe) ChemPoly->Properties ElectroPoly->Spectroscopy ElectroPoly->Morphology ElectroPoly->Properties DeviceFab Device Assembly (e.g., Spin Coating) Properties->DeviceFab Testing Performance Evaluation DeviceFab->Testing

Caption: Overall workflow from monomer synthesis to device testing.

A. Chemical Oxidative Polymerization

This is a widely used, scalable method for producing bulk quantities of polypyrrole powder.[2][16] It involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃) or ammonium persulfate (APS), to initiate the polymerization of the pyrrole monomer.[16][17]

Causality of Experimental Choices:

  • Oxidant : FeCl₃ is a common and effective oxidant.[2][18] The molar ratio of oxidant to monomer is a critical parameter; a ratio of approximately 2.3-2.4 is often optimal for achieving high conductivity.[17][19] The oxidant also acts as a dopant, incorporating its counter-ion (Cl⁻) into the polymer backbone, which is essential for charge transport.

  • Temperature : The polymerization is an exothermic reaction.[19] Conducting the reaction at low temperatures (0-5 °C) is crucial to control the reaction rate, prevent over-oxidation, and obtain a more ordered polymer structure with higher conductivity.[19]

  • Solvent : Aqueous media are typically used due to the solubility of common oxidants.[2][19] The use of surfactants or dopant acids like dodecylbenzene sulfonic acid (DBSA) can improve the solubility and processability of the resulting polymer.[4]

Mechanism of Oxidative Polymerization

G Monomer Pyrrole Monomer Radical Radical Cation Monomer->Radical -e⁻ Oxidant Oxidant (e.g., Fe³⁺) Oxidant->Radical Dimer Dimer Radical->Dimer Coupling Polymer Polypyrrole Chain Dimer->Polymer Propagation -2H⁺, -2e⁻

Caption: Simplified mechanism of oxidative polymerization of pyrrole.

The process begins with the oxidation of the pyrrole monomer to a radical cation.[18] These radical cations then couple, and subsequent loss of protons and further oxidation leads to the extension of the polymer chain.[18]

Protocol 2: Chemical Oxidative Synthesis of Polypyrrole (PPy) Powder

This protocol details the synthesis of conductive PPy powder using FeCl₃ as the oxidant.[19]

Materials:

  • Pyrrole Monomer

  • Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)

  • Methanol

  • Deionized Water

  • Ice Bath

Procedure:

  • Prepare Oxidant Solution : In a beaker, dissolve FeCl₃·6H₂O in deionized water to create a solution with the desired molarity (e.g., 0.1 M).[19] Cool this solution in an ice bath.

  • Prepare Monomer Solution : In a separate beaker, prepare an aqueous solution of pyrrole monomer (e.g., 0.043 M).[19] Keep this solution cool.

  • Initiate Polymerization : Slowly add the pre-chilled FeCl₃ solution to the pyrrole solution while stirring vigorously. The reaction is exothermic, so maintain the temperature between 0-5 °C using the ice bath.[19] A black precipitate of PPy will form immediately.

  • Reaction Time : Allow the reaction to proceed for a set time, typically 2-4 hours, with continuous stirring in the ice bath.[16]

  • Isolation : Collect the black PPy precipitate by vacuum filtration.

  • Washing : Wash the precipitate thoroughly with deionized water and then with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying : Dry the final PPy powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.[20]

Self-Validation:

  • The formation of PPy is visually confirmed by the black precipitate.

  • Characterize the dried powder using FTIR to confirm the characteristic vibrational modes of the PPy backbone.[16][21]

B. Electrochemical Polymerization (Electropolymerization)

Electropolymerization is a powerful technique for depositing high-quality, uniform, and adherent thin films of conductive polymers directly onto an electrode surface.[22] This method offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters.[23]

Causality of Experimental Choices:

  • Electrolyte/Solvent System : The choice of solvent and supporting electrolyte is critical. Acetonitrile is a common organic solvent, and salts like lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆) are used to ensure sufficient ionic conductivity. For aqueous systems, acids like HCl are often used.[23]

  • Electrochemical Mode : Polymerization can be carried out potentiostatically (at a constant potential), galvanostatically (at a constant current), or by potential cycling (cyclic voltammetry). Potentiostatic deposition is common for creating uniform films.[24] The applied potential must be higher than the oxidation potential of the monomer.[22]

  • Substrate : The working electrode on which the film is deposited must be conductive. Indium Tin Oxide (ITO) coated glass is frequently used for optoelectronic applications due to its transparency.[25]

Protocol 3: Electropolymerization of a PPy Thin Film on ITO

This protocol describes the potentiostatic deposition of a PPy film onto an ITO-coated glass slide.

Materials:

  • ITO-coated glass slides

  • Pyrrole Monomer

  • Lithium Perchlorate (LiClO₄)

  • Acetonitrile (anhydrous)

  • Platinum wire or mesh (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Substrate Cleaning : Thoroughly clean the ITO-coated glass slides by sonicating sequentially in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Prepare Electrolyte Solution : In an electrochemical cell, prepare a solution of the pyrrole monomer (e.g., 0.1 M) and the supporting electrolyte LiClO₄ (e.g., 0.1 M) in anhydrous acetonitrile.

  • Deoxygenate : Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Assemble Cell : Set up a three-electrode cell with the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.[26]

  • Deposition : Apply a constant anodic potential (e.g., +0.8 V vs. Ag/AgCl) to the working electrode for a specified duration. The film thickness is proportional to the total charge passed during deposition. A visible dark film will grow on the ITO surface.

  • Post-Deposition Cleaning : After deposition, gently rinse the film-coated electrode with pure acetonitrile to remove residual monomer and electrolyte.

  • Drying : Dry the film under a gentle stream of nitrogen.

Self-Validation:

  • The growth of the film can be monitored in-situ by observing the current-time transient (chronoamperogram).

  • Use UV-Vis spectroscopy to confirm the characteristic absorption bands of the PPy film.

  • Characterize the film's redox behavior using cyclic voltammetry in a monomer-free electrolyte solution.[23]

Part 3: Characterization of Pyrrole-Based Materials

Thorough characterization is essential to correlate the synthesis parameters with the material's physicochemical properties and, ultimately, its device performance.

Summary of Key Characterization Techniques
Technique Purpose Typical Results for Polypyrrole
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the polymer structure.[3][16]Characteristic peaks around 1550 cm⁻¹ (C=C stretching of the pyrrole ring), 1170 cm⁻¹ (N-C stretching), and 1040 cm⁻¹ (C-H in-plane vibration).[21][27]
UV-Visible (UV-Vis) Spectroscopy To determine the electronic transitions and estimate the optical bandgap.[21]Broad absorption bands in the visible and near-infrared regions, often with a π-π* transition peak around 450 nm.[21]
Scanning Electron Microscopy (SEM) To visualize the surface morphology and microstructure of the material.[16][21]Typically reveals a granular or cauliflower-like morphology for chemically synthesized PPy.[21] Electropolymerized films can be smoother.
Cyclic Voltammetry (CV) To investigate the electrochemical redox behavior (doping/dedoping processes) and electrochemical stability.Reversible oxidation and reduction peaks corresponding to the p-doping and dedoping of the polymer backbone.
Four-Point Probe Measurement To measure the electrical conductivity of the material.[3][16]Conductivity can range from 10⁻⁵ to 10² S/cm, highly dependent on the oxidant, dopant, and synthesis conditions.[27]

Expert Insight: The morphology of PPy has a significant influence on its conductivity.[16][17] More uniform, less aggregated structures generally lead to better charge transport pathways and higher conductivity. This is why electropolymerization, which offers better morphological control, is often preferred for device applications requiring thin films.

Part 4: Application Note - Fabrication of an Electrochromic Device

Electrochromic devices (ECDs) change their optical properties (color) in response to an applied voltage, making them ideal for applications like smart windows and displays.[28] PPy is an excellent material for ECDs due to its distinct color change between its oxidized (colored) and neutral (bleached) states.[25]

Device Architecture and Principle

A simple ECD can be fabricated by sandwiching an ion-conducting electrolyte between a PPy-coated transparent electrode (the working electrode) and another transparent electrode (the counter electrode).

G ITO1 Transparent Conductor (ITO) PPy Polypyrrole Film (Electrochromic Layer) Electrolyte Ion-Conducting Electrolyte ITO2 Transparent Conductor (ITO)

Caption: Layered structure of a simple polypyrrole-based electrochromic device.

When a potential is applied, ions from the electrolyte move into or out of the PPy film to balance the charge as the polymer is oxidized or reduced, causing the color change.

Protocol 4: Fabrication of a PPy-Based Electrochromic Cell

Materials:

  • PPy-coated ITO slide (from Protocol 3)

  • Uncoated ITO slide

  • Electrolyte: 0.1 M LiClO₄ in propylene carbonate

  • Spacer material (e.g., Parafilm or a UV-curable sealant)

  • Hot plate

  • Voltage source

Procedure:

  • Prepare Electrodes : Use a freshly prepared PPy-coated ITO slide as the working electrode and a clean, uncoated ITO slide as the counter electrode.

  • Create Spacer : Cut a spacer from Parafilm with a window in the center. Place it on the counter electrode.

  • Add Electrolyte : Fill the window of the spacer with the LiClO₄/propylene carbonate electrolyte.

  • Assemble Cell : Carefully place the PPy-coated electrode on top of the spacer, with the conductive sides facing each other, to form a sandwich structure.

  • Seal Device : Gently press the assembly together on a hot plate set to a low temperature to seal the edges.

  • Testing : Connect the two ITO electrodes to a voltage source. Apply a positive potential (e.g., +1.0 V) to the PPy electrode to induce the colored (oxidized) state and a negative potential (e.g., -1.0 V) to revert to the bleached (neutral) state.

Performance Evaluation:

  • Optical Contrast : Measure the change in optical transmittance between the colored and bleached states using a UV-Vis spectrometer.[25]

  • Switching Speed : Determine the time required to switch between the two states, known as the response time.[25]

  • Cyclic Stability : Cycle the device between the colored and bleached states multiple times to assess its long-term durability.

Conclusion and Future Outlook

Pyrrole-based materials continue to be a cornerstone of organic electronics research. The synthetic versatility, from monomer design to polymerization control, allows for the creation of materials with properties tailored for specific optoelectronic applications. While significant progress has been made, future research will likely focus on developing new pyrrole-based donor-acceptor copolymers for high-efficiency organic solar cells, improving the stability and performance of OFETs, and designing novel materials with enhanced processability for large-scale, low-cost fabrication techniques like printing.[5][6][29][30] The protocols and insights provided in this guide offer a solid foundation for researchers to explore this exciting and dynamic field.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Methoxyphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(4-Methoxyphenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting guides, focusing on the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, from low yields to unexpected side products.

Topic: Low Reaction Yield & Conversion

Question: My Paal-Knorr synthesis of this compound from 2,5-dimethoxytetrahydrofuran and p-anisidine is resulting in a low yield. What are the primary factors to investigate?

Answer: The Paal-Knorr reaction is a classic and robust method, but its efficiency can be sensitive to several factors. Low yield is often traced back to the reaction conditions or the quality of the reagents.

  • Causality of the Issue : The core of this reaction involves the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde, followed by condensation with the primary amine (p-anisidine) and subsequent cyclization/dehydration to form the pyrrole ring. Any disruption in this sequence can halt the reaction.

  • Troubleshooting Steps :

    • Acid Catalyst : The choice and amount of acid are critical. While often self-catalyzed, weak acids can accelerate the reaction. If using a catalyst like iodine or iron(III) chloride, ensure it is fresh and anhydrous.[1][2] Insufficient catalysis can lead to incomplete hydrolysis of the acetal.

    • Reaction Temperature & Time : While some Paal-Knorr reactions proceed at room temperature, heating is often required to drive the dehydration and aromatization steps to completion. Monitor the reaction by TLC to determine the optimal reaction time; prolonged heating can sometimes lead to product degradation.

    • Microwave Irradiation : Consider using microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times from hours to minutes and often improves yields by providing uniform, rapid heating that minimizes side product formation.[1][3][4][5][6][7] Solvent-free conditions under microwave irradiation with a catalytic amount of iodine have proven highly effective for N-substituted pyrroles.[1][6]

    • Reagent Purity : Ensure the p-anisidine is pure and that the 2,5-dimethoxytetrahydrofuran has not degraded. The latter can be sensitive to moisture and acidic conditions during storage.

Question: I am attempting an Ullmann condensation between pyrrole and 4-iodoanisole (or 4-bromoanisole) and observing little to no product. What are the most common points of failure?

Answer: The Ullmann condensation is a powerful tool for C-N bond formation but is notoriously sensitive to reaction parameters. Failure to form the desired product often points to issues with the catalyst, atmosphere, or reaction setup.[8]

  • Causality of the Issue : This reaction involves the copper-catalyzed coupling of an aryl halide with an N-H containing compound. The catalytic cycle is believed to involve oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the pyrrolide anion and reductive elimination. Catalyst deactivation or inefficient steps in this cycle are common failure modes.

  • Troubleshooting Steps :

    • Copper Catalyst Activity : The copper(I) source (typically CuI) is easily oxidized to the less active Cu(II) state by atmospheric oxygen.[8] Always use a fresh, high-purity bottle of CuI or purify older batches if they appear discolored (e.g., greenish or brown instead of off-white).

    • Inert Atmosphere : Oxygen is detrimental to the catalytic cycle.[8] It is imperative to degas the solvent and run the reaction under a rigorously inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.

    • Ligand Addition : While some Ullmann reactions can proceed without a ligand, their inclusion often dramatically accelerates the reaction and allows for lower temperatures.[9] For N-arylation of pyrroles, diamine ligands (e.g., N,N'-dimethylethylenediamine, DMEDA) or L-proline have been shown to be highly effective.[10][11][12] Ligands stabilize the copper center and facilitate key steps in the catalytic cycle.

    • Base and Solvent Selection : The base is crucial for deprotonating the pyrrole. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[13][14] The choice of base can significantly impact yield.[13][15] High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically required to achieve the necessary reaction temperatures (often >100 °C).[16] Ensure the solvent is anhydrous.

digraph "Ullmann_Condensation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=record, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];

}

Workflow for troubleshooting the Ullmann Condensation.

Question: My Buchwald-Hartwig amination between pyrrole and 4-chloroanisole (or bromo/iodoanisole) is inefficient. How can I optimize this palladium-catalyzed reaction?

Answer: The Buchwald-Hartwig amination is generally more versatile and occurs under milder conditions than the Ullmann reaction, but its success is highly dependent on the specific combination of catalyst, ligand, and base.[17][18]

  • Causality of the Issue : This reaction relies on a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is paramount as it influences the rate of both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond. The base must be strong enough to deprotonate the pyrrole without degrading the catalyst or substrates.

  • Troubleshooting Steps :

    • Ligand Screening : This is the most critical variable. For electron-rich N-heterocycles like pyrrole, bulky, electron-rich phosphine ligands are often required. Consider screening ligands such as XPhos, SPhos, or RuPhos. The choice of ligand can be the difference between 0% and >90% yield.

    • Base Selection : A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices.[19] The strength of the base must be matched to the pKa of the N-H bond and the specific catalyst system.

    • Palladium Precatalyst : Using modern, air-stable Pd precatalysts (e.g., G3 or G4 palladacycles) can improve reproducibility and reaction initiation compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly.

    • Solvent Choice : Anhydrous toluene, dioxane, or THF are common solvents. The choice can affect catalyst solubility and reactivity.[18]

    • Aryl Halide Reactivity : Remember the general reactivity trend for aryl halides in this reaction: Ar-I > Ar-Br > Ar-Cl.[20] If you are using 4-chloroanisole, the reaction will require a more active catalyst system (often a specific, highly active ligand) than if you were using 4-iodoanisole.

Topic: Side Product Formation & Purification

Question: I'm observing significant dehalogenation of my 4-haloanisole starting material, especially in my Ullmann reaction. How can I prevent this?

Answer: Dehalogenation, the reduction of the aryl halide to the corresponding arene (anisole), is a common side reaction in copper-catalyzed couplings.[8]

  • Causality of the Issue : This side reaction is often promoted by high temperatures and the presence of trace proton sources (like water). The mechanism can be complex, but it competes directly with the desired C-N coupling pathway.

  • Troubleshooting Steps :

    • Ensure Anhydrous Conditions : Rigorously dry all reagents, solvents, and glassware. Use anhydrous-grade solvents and dry the base (e.g., K₂CO₃) in an oven before use.

    • Lower Reaction Temperature : If possible, use a more active catalyst system (e.g., by adding an effective ligand) that allows the reaction to proceed at a lower temperature, thereby disfavoring the dehalogenation pathway.

    • Optimize Reactant Stoichiometry : Using a slight excess of the pyrrole nucleophile may help favor the cross-coupling pathway over the competing dehalogenation.

Question: How should I approach the purification of this compound?

Answer: The purification strategy depends on the scale of the reaction and the nature of the impurities. This compound is a solid at room temperature (m.p. ~89 °C).[1]

  • Primary Impurities : Common impurities include unreacted p-anisidine, 4-haloanisole, and potentially homocoupled or dehalogenated byproducts.

  • Purification Protocol :

    • Aqueous Workup : After the reaction, a standard aqueous workup can remove inorganic salts (from the base) and water-soluble starting materials. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

    • Column Chromatography : This is the most effective method for separating the product from organic impurities.

      • Stationary Phase : Silica gel is standard.

      • Mobile Phase : A non-polar/polar solvent system is effective. Start with a low polarity mixture, such as 98:2 Hexane:Ethyl Acetate, and gradually increase the polarity to elute your product. The product is significantly more non-polar than the p-anisidine starting material.

    • Recrystallization : If the product obtained from chromatography is still slightly impure, or for final purification of a solid product, recrystallization can be very effective. A solvent system like dichloromethane/hexane is a good starting point.[1] Dissolve the crude solid in a minimum amount of hot dichloromethane and slowly add hexane until turbidity is observed, then allow it to cool slowly.

Comparative Overview of Synthetic Methods

The optimal synthetic route depends on available starting materials, scale, and equipment. Below is a comparison of the most common methods.

FeaturePaal-Knorr / Clauson-KaasUllmann CondensationBuchwald-Hartwig Amination
Pyrrole Source Built from an acyclic precursor (e.g., 2,5-dimethoxytetrahydrofuran)PyrrolePyrrole
Aryl Source Primary Aryl Amine (p-anisidine)Aryl Halide (I, Br)Aryl Halide (Cl, Br, I, OTf)
Catalyst Acid (I₂, FeCl₃) or NoneCopper (CuI, CuO)[21]Palladium (Pd₂(dba)₃, Pd(OAc)₂)
Ligand NoneOften required (e.g., DMEDA)[10][11][12]Required (e.g., XPhos, SPhos)
Base NoneInorganic (K₂CO₃, Cs₂CO₃)Strong (NaOtBu, K₃PO₄)
Temperature RT to RefluxHigh (110-180 °C)[21]Mild to Moderate (RT - 110 °C)
Key Advantage Atom economical, simple reagentsCost-effective catalystHigh functional group tolerance, broad scope
Key Challenge Limited to primary aminesHigh temperatures, catalyst sensitivityCost of catalyst/ligand, air sensitivity

Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis (Iodine-Catalyzed)

This protocol is adapted from methodologies demonstrating the efficiency of microwave-assisted, solvent-free synthesis for N-substituted pyrroles.[1][6]

  • Reagent Preparation : In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add p-anisidine (1.0 mmol, 123 mg).

  • Addition of Pyrrole Precursor : Add 2,5-dimethoxytetrahydrofuran (1.2 mmol, 158 mg, ~156 µL).

  • Catalyst Addition : Add molecular iodine (I₂) (0.05 mmol, ~13 mg, 5 mol%).

  • Reaction Setup : Seal the vessel and place it in the cavity of a dedicated laboratory microwave reactor.

  • Microwave Irradiation : Irradiate the mixture at a set temperature of 120-150 °C for 10-20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Workup and Purification :

    • After cooling to room temperature, add diethyl ether or ethyl acetate (10 mL) to the reaction mixture.

    • Filter the mixture to remove any insoluble material.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield this compound as a solid.

digraph "Microwave_Synthesis_Logic" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Logic comparing conventional vs. microwave heating.
Protocol 2: Copper-Diamine Catalyzed Ullmann Condensation

This protocol is based on the general, robust conditions developed by Buchwald and coworkers for the N-arylation of heterocycles.[10][11][12]

  • Reaction Setup : To an oven-dried Schlenk tube, add CuI (0.05 mmol, 9.5 mg, 5 mol%), pyrrole (1.5 mmol, 100 mg, ~104 µL), and anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).

  • Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with high-purity argon or nitrogen three times.

  • Reagent Addition : Through the septum via syringe, add anhydrous, degassed DMF or dioxane (2.0 mL), 4-iodoanisole (1.0 mmol, 234 mg), and N,N'-dimethylethylenediamine (DMEDA) (0.1 mmol, 9 mg, ~11 µL, 10 mol%).

  • Heating : Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS by taking small aliquots under a positive pressure of inert gas.

  • Workup and Purification :

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic base, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water (3 x 15 mL) to remove DMF, followed by brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, Hexane:Ethyl Acetate gradient).

References

Common side reactions in the Paal-Knorr synthesis of N-arylpyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Paal-Knorr synthesis of N-arylpyrroles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful synthetic method. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Core Principles: Understanding the Mechanism

The Paal-Knorr synthesis is a robust method for constructing pyrrole rings by condensing a 1,4-dicarbonyl compound with a primary amine, such as an aniline derivative.[1] The reaction is typically acid-catalyzed and proceeds through the formation of a key hemiaminal intermediate. Subsequent intramolecular cyclization and dehydration yield the final aromatic pyrrole.[2][3] Understanding this pathway is crucial for diagnosing and resolving side reactions.

Paal_Knorr_Mechanism cluster_start Reactants cluster_intermediates Reaction Pathway cluster_end Product Diketone 1,4-Dicarbonyl Protonated_CO Protonated Carbonyl Diketone->Protonated_CO + H⁺ Aniline N-Aryl Amine (Aniline) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Protonated_CO->Hemiaminal Nucleophilic Attack Cyclized_Int Cyclized Dihydroxypyrrolidine Hemiaminal->Cyclized_Int Intramolecular Cyclization (RDS) Pyrrole N-Arylpyrrole Cyclized_Int->Pyrrole - 2H₂O caption Figure 1. The accepted hemiaminal pathway for the Paal-Knorr pyrrole synthesis. The cyclization step is often rate-determining.

Mechanism of N-Arylpyrrole Formation
Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is disappointingly low, or the reaction has stalled. What are the primary causes?

This is a common issue that can often be traced back to a few key areas. Let's break down the possibilities.

A1: Low yields or incomplete conversion in the Paal-Knorr synthesis can stem from several factors:

  • Purity of Starting Materials: The 1,4-dicarbonyl compound is particularly susceptible to impurities that can inhibit the reaction or lead to side products.[4] Always use purified dicarbonyl compounds; recrystallization or distillation is highly recommended if purity is questionable.[4]

  • Reactivity of the Aniline: The nucleophilicity of the aniline is critical. Aniline derivatives with strong electron-withdrawing groups (e.g., -NO₂, -CF₃) are less nucleophilic and will react much more slowly.[3][5] These reactions may require more forcing conditions, such as higher temperatures or stronger acid catalysts, though this increases the risk of side reactions.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the aniline can sterically impede the initial nucleophilic attack or the subsequent cyclization step, slowing the reaction down.[5]

  • Inappropriate Reaction Conditions: The classical Paal-Knorr synthesis often involves harsh conditions like prolonged heating in strong acid, which can degrade sensitive functional groups on your substrates or product.[6][7][8]

Q2: I'm observing a significant byproduct in my analysis (TLC, LC-MS). What is it likely to be, and how can I prevent its formation?

A2: The most common side reaction in the Paal-Knorr synthesis is the formation of a furan byproduct. [5] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed intramolecular cyclization and dehydration without reacting with the aniline.[5][9]

Causality: This side reaction is highly dependent on the reaction's pH. Under strongly acidic conditions (pH < 3), the rate of the dicarbonyl cyclization to a furan can become competitive with, or even faster than, the desired reaction with the aniline.[3][10]

Competing_Reactions cluster_pyrrole Desired Pathway cluster_furan Side Reaction Diketone 1,4-Dicarbonyl Compound Pyrrole_Int Hemiaminal Diketone->Pyrrole_Int + Aniline (Weak Acid, pH 4-6) Furan_Int Hemiketal Diketone->Furan_Int Self-Condensation (Strong Acid, pH < 3) Pyrrole N-Arylpyrrole Pyrrole_Int->Pyrrole Furan Furan Byproduct Furan_Int->Furan caption Figure 2. Competing pathways in the Paal-Knorr synthesis. Reaction pH is the critical determinant of the major product. Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Purity Verify Purity of 1,4-Dicarbonyl Start->Check_Purity Purify Purify by Recrystallization or Distillation Check_Purity->Purify Impure Check_Aniline Assess Aniline Reactivity Check_Purity->Check_Aniline Pure Purify->Check_Purity Force_Cond Increase Temperature or Use Stronger Catalyst (Monitor for Byproducts) Check_Aniline->Force_Cond Unreactive (EWG present) Optimize_Cond Optimize Reaction Conditions Check_Aniline->Optimize_Cond Reactive Monitor_TLC Monitor by TLC to Find Optimal Time Force_Cond->Monitor_TLC Screen_Solv Screen Solvents (e.g., Toluene, EtOH, AcOH) Optimize_Cond->Screen_Solv Screen_Temp Optimize Temperature (Consider Microwave) Screen_Solv->Screen_Temp Screen_Temp->Monitor_TLC Success Successful Synthesis Monitor_TLC->Success caption Figure 3. A logical workflow for troubleshooting and optimizing the Paal-Knorr synthesis of N-arylpyrroles.

References

Technical Support Center: Troubleshooting Furan Byproduct Formation in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a common challenge in synthetic organic chemistry: the undesired formation of furan byproducts during pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing reactions like the Paal-Knorr synthesis and encounter issues with product purity. Here, we will dissect the mechanistic origins of this problem and provide actionable, field-proven troubleshooting strategies to optimize your pyrrole synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Paal-Knorr pyrrole synthesis and my final product is contaminated with a significant amount of a furan byproduct. What is the primary cause of this?

The formation of a furan byproduct during a Paal-Knorr pyrrole synthesis is a common issue that arises from the shared 1,4-dicarbonyl precursor for both heterocycles.[1][2] The key determinant for the reaction pathway is the presence and reactivity of the amine. However, the reaction conditions, particularly the acidity, play a crucial role in dictating the selectivity between pyrrole and furan formation.[3]

The Paal-Knorr synthesis of furans is an acid-catalyzed dehydration of the 1,4-dicarbonyl compound.[4] In the absence of a nucleophilic amine, or if the amine is protonated and thus non-nucleophilic, the dicarbonyl can undergo an intramolecular cyclization to form a hemiacetal, which then dehydrates to the furan.[1] Conversely, the pyrrole synthesis involves the nucleophilic attack of the amine on the carbonyl groups to form a hemiaminal, which then cyclizes and dehydrates.[1][5]

Therefore, if your reaction conditions are too acidic (typically pH < 3), the primary amine will be protonated to its non-nucleophilic ammonium salt.[3][6] This effectively removes the key reagent for pyrrole formation from the reaction mixture, allowing the acid-catalyzed furan synthesis to become the dominant pathway.[7]

Q2: How can I adjust my reaction conditions to minimize furan formation and maximize the yield of my desired pyrrole?

Optimizing your reaction conditions is key to suppressing the competing furan formation. Here are several strategies, ranging from simple pH adjustments to more advanced catalytic systems:

1. pH Control: This is the most critical parameter. The reaction should be conducted under neutral or weakly acidic conditions.[3] The addition of a weak acid, such as acetic acid, can accelerate the reaction without excessively protonating the primary amine.[3] Avoid the use of strong acids like HCl or H₂SO₄, or amine/ammonium hydrochloride salts, as these will significantly lower the pH and favor furan synthesis.[3][6]

2. Choice of Catalyst: Instead of strong Brønsted acids, consider using milder Lewis acids. Catalysts like Sc(OTf)₃, Bi(NO₃)₃, and various clays or montmorillonite can promote the cyclization under less harsh conditions, thereby reducing the likelihood of furan formation.[8]

3. Reaction Temperature and Time: The traditional Paal-Knorr synthesis often requires prolonged heating, which can lead to degradation of sensitive substrates and the formation of byproducts.[6] Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times and often leads to cleaner reactions with higher yields.[7][8]

4. Solvent Selection: The choice of solvent can influence the reaction outcome. For instance, using an ionic liquid like [BMIm]BF₄ can facilitate the reaction at room temperature, sometimes even without the need for an additional acid catalyst.[8]

Here is a summary of recommended starting points for optimizing your reaction:

ParameterTraditional Conditions (High Furan Risk)Optimized Conditions (Favors Pyrrole)Rationale
Acid Catalyst Strong Brønsted acids (HCl, H₂SO₄)Weak acids (Acetic Acid), Lewis acids (Sc(OTf)₃, Bi(NO₃)₃), or no acidAvoids excessive protonation of the amine.[3]
pH < 3Neutral to weakly acidicMaintains the nucleophilicity of the amine.[6]
Temperature Prolonged refluxRoom temperature to moderate heat; Microwave irradiationMinimizes thermal degradation and side reactions.[6][7]
Solvent High-boiling point solvents for refluxEthanol, Methanol, Ionic LiquidsCan enable milder reaction conditions.[7][8]

Mechanistic Insight: The Competing Pathways

To effectively troubleshoot, it is essential to understand the underlying mechanisms. The 1,4-dicarbonyl compound exists in equilibrium with its enol tautomer. The reaction pathway diverges based on whether the initial nucleophilic attack comes from the amine (leading to pyrrole) or an intramolecular attack from the enol oxygen (leading to furan).

G cluster_0 Reaction Initiation cluster_1 Pyrrole Pathway cluster_2 Furan Byproduct Pathway 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + Primary Amine (Neutral/Weak Acid) Enol Enol 1,4-Dicarbonyl->Enol Tautomerization Cyclized Intermediate Cyclized Intermediate Pyrrole Pyrrole Cyclized Intermediate->Pyrrole - 2H₂O Hemiacetal Hemiacetal Furan Furan Hemiacetal->Furan - H₂O Hemiaminal->Cyclized Intermediate Intramolecular Attack Enol->Hemiacetal Intramolecular Attack (Acid-Catalyzed) G start High Furan Byproduct Detected check_ph Is the reaction pH < 3? start->check_ph adjust_ph Switch to a weaker acid (e.g., acetic acid) or run under neutral conditions. check_ph->adjust_ph Yes check_temp Is the reaction run at high temperature for a prolonged time? check_ph->check_temp No success Pyrrole Yield Optimized adjust_ph->success adjust_temp Lower the reaction temperature or switch to microwave synthesis. check_temp->adjust_temp Yes check_amine Is the amine reactant sterically hindered or electronically deactivated? check_temp->check_amine No adjust_temp->success adjust_amine Consider using a more nucleophilic amine or increasing its stoichiometry. check_amine->adjust_amine Yes check_amine->success No adjust_amine->success

References

Technical Support Center: Synthesis & Purification of 1-(4-Methoxyphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-(4-Methoxyphenyl)-1H-pyrrole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. The purity of N-aryl pyrroles is paramount for downstream applications, including drug development and materials science, as even minor impurities can significantly impact biological activity, reaction outcomes, and material properties.[1]

This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and purification of this compound, which is frequently synthesized via the Paal-Knorr reaction between 2,5-hexanedione and p-anisidine.[2][3][4]

Problem 1: My crude product is a dark, tarry oil with a low yield.

This is one of the most frequent issues, often stemming from the inherent reactivity of the pyrrole ring system and side reactions during the Paal-Knorr synthesis.

Q: What are the primary causes of product degradation and low yield?

A: There are several contributing factors:

  • Pyrrole Oxidation/Polymerization: Pyrrole and its derivatives are susceptible to oxidation and acid-catalyzed polymerization, especially at elevated temperatures, leading to the formation of dark, high-molecular-weight oligomers.[5] The classical Paal-Knorr synthesis often involves heating in acid, which can exacerbate this issue.[6][7]

  • Furan Byproduct Formation: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl starting material (2,5-hexanedione) can undergo self-cyclization and dehydration to form a furan byproduct, 2,5-dimethylfuran, consuming the starting material and complicating purification.[2][6][8]

  • Starting Material Impurity: The purity of the starting materials, particularly the p-anisidine, is crucial. If the p-anisidine has oxidized over time (often indicated by a brownish color), it can introduce impurities and color into the reaction.

Q: How can I mitigate these issues to improve my yield and crude product quality?

A: A systematic approach to optimizing reaction conditions is key:

  • Use Purified Reagents: Ensure your 2,5-hexanedione is colorless and the p-anisidine is a white to off-white solid. If the p-anisidine is discolored, consider recrystallizing it from an appropriate solvent or purifying it by sublimation.

  • Control Reaction Acidity: The Paal-Knorr reaction is acid-catalyzed, but excessive acidity promotes furan formation.[8] Aim for weakly acidic conditions. Using a weak acid like acetic acid is often sufficient to promote the reaction without causing significant degradation.[8] Modern variations often use milder Lewis acids or conduct the reaction in neutral conditions, sometimes with microwave assistance to reduce reaction times.[2][3][7]

  • Maintain an Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important if the reaction requires prolonged heating.

  • Optimize Temperature and Time: While heat is often required, prolonged exposure to high temperatures can degrade the product. Monitor the reaction by Thin Layer Chromatography (TLC) and stop heating as soon as the starting materials are consumed. Microwave-assisted synthesis can be an excellent alternative for rapid, controlled heating.[3][7]

Problem 2: My final product fails to crystallize or remains an oil after purification.

This compound is a solid at room temperature. If it remains an oil or refuses to crystallize, persistent impurities are the likely culprit.

Q: I performed column chromatography, but my product is still an oil. What went wrong?

A: Several factors could be at play during chromatography:

  • Co-eluting Impurities: The most common reason is an impurity with a polarity very similar to your product. Unreacted p-anisidine is a frequent co-eluting impurity.

  • Acid-Sensitivity on Silica Gel: Standard silica gel is acidic and can cause sensitive compounds like pyrroles to streak or degrade on the column, leading to impure fractions.[9]

  • Improper Solvent System: An inadequately optimized solvent system will fail to resolve the product from impurities.

Q: What is the best strategy for achieving a crystalline solid?

A: A multi-step purification strategy is often most effective.

  • Pre-Chromatography Wash: Before loading your crude product onto a column, perform a simple acid-base wash. Dissolve the crude material in a solvent like ethyl acetate or dichloromethane. Wash with a dilute acid (e.g., 1M HCl) to remove unreacted basic p-anisidine. Then, wash with a dilute base (e.g., saturated NaHCO₃) to remove any acidic byproducts. Finally, wash with brine, dry the organic layer over Na₂SO₄, and concentrate. This simple step can dramatically improve the purity before chromatography.

  • Optimize Flash Chromatography:

    • TLC First: Always determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.[10] A common starting point for N-aryl pyrroles is a mixture of hexanes and ethyl acetate.[9]

    • Deactivate Silica Gel: If you suspect product degradation on the column, you can neutralize the silica gel. Prepare the column slurry in your mobile phase containing a small amount (e.g., 1%) of triethylamine.[9]

    • Dry Loading: For better resolution, use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[9]

  • Induce Crystallization:

    • After chromatography, if the product is a pure oil, crystallization can be induced. Dissolve the oil in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol). Then, slowly add a "non-solvent" or "anti-solvent" (e.g., water) in which the product is insoluble until the solution becomes slightly cloudy. Gently heat until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.

Problem 3: My NMR spectrum shows persistent, unidentifiable peaks.

Q: What are the most likely impurities I'm seeing in my ¹H NMR?

A: Besides the starting materials, other byproducts can form:

  • Unreacted p-Anisidine: Will show characteristic aromatic peaks and a broad amine (-NH₂) singlet.

  • 2,5-Hexanedione: Will show sharp singlets for the methyl groups and a singlet for the methylene protons.

  • 2,5-Dimethylfuran: The furan byproduct will have its own characteristic aromatic and methyl signals.

  • Positional Isomers (if using substituted diones): If you are using an unsymmetrical 1,4-dicarbonyl, you can form constitutional isomers which can be very difficult to separate.

  • Partially Cyclized Intermediates: The hemiaminal intermediate formed during the Paal-Knorr reaction can sometimes be isolated, though it is typically unstable.[3]

Q: How can I definitively identify and remove these impurities?

A:

  • Reference Spectra: Compare your product's spectrum to literature data or acquire spectra of the starting materials and likely byproducts (if available) to confirm their presence.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is an invaluable tool for identifying the molecular weights of the components in your mixture, which can help deduce their structures.

  • Targeted Purification:

    • p-Anisidine: As mentioned, an acidic wash is highly effective.

    • 2,5-Hexanedione: Being non-polar, it should elute much earlier than the N-aryl pyrrole during normal-phase column chromatography.

    • Furan Byproduct: This is often the most challenging impurity to remove due to its similar polarity. Careful optimization of flash chromatography, potentially using a different solvent system (e.g., toluene/ethyl acetate), may be required. In some cases, preparative HPLC might be necessary for achieving the highest purity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification method for this compound on a lab scale?

A1: For multi-gram scales, a combination of an acid-base workup followed by flash column chromatography is the most reliable method.[9][10] For final polishing of an already relatively pure solid (>95%), recrystallization is an excellent and scalable technique.[11]

Q2: Which solvent system is best for recrystallizing the final product?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11] Based on the structure (aromatic, ether, pyrrole), a polar protic solvent is a good starting point.

Solvent SystemRationale & Procedure
Ethanol/Water Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes persistently turbid. Add a few more drops of hot ethanol to clarify, then allow to cool slowly.
Isopropanol Isopropanol alone can be effective. It is less volatile than ethanol, allowing for slower crystal growth.
Hexanes/Ethyl Acetate For less polar impurities. Dissolve in a minimum of hot ethyl acetate and slowly add hexanes until turbidity is observed. Reheat to clarify and cool slowly.

Q3: Can I use activated carbon to decolorize my product?

A3: Yes, but with caution. Activated carbon is effective at removing highly colored, polar, polymeric impurities. However, it can also adsorb your product, leading to a significant loss of yield. If you use it, add a very small amount (e.g., a spatula tip) to the hot solution just before filtration during the recrystallization process.[11] Do not leave it in contact with the solution for an extended period.

Q4: What are the optimal storage conditions for pure this compound?

A4: Pyrroles can be sensitive to light, air, and acid.[5] For long-term stability, store the purified solid in a tightly sealed amber vial in a cool, dark place. For maximum stability, storing under an inert atmosphere (nitrogen or argon) in a freezer is recommended.

Section 3: Experimental Protocols & Visualizations

Protocol 1: High-Purity Flash Column Chromatography

This protocol assumes a crude product that has undergone a preliminary acid-base wash.

  • TLC Analysis: Develop a TLC plate with your crude material using a 9:1 Hexanes:Ethyl Acetate solvent system. The target Rf should be ~0.3. Adjust the polarity as needed.[9]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column evenly.[9] Add a thin layer of sand on top.

  • Sample Loading (Dry Method): Dissolve ~1g of crude product in 5-10 mL of dichloromethane. Add ~2g of silica gel. Gently remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[9]

  • Elution: Carefully layer the dry-loaded sample onto the sand bed. Gently add eluent and begin eluting with positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent under reduced pressure to yield the purified product.[12]

Purification Strategy Decision Workflow

The following diagram illustrates a logical workflow for purifying the crude product from a Paal-Knorr synthesis.

PurificationWorkflow cluster_0 Initial Analysis & Workup cluster_1 Primary Purification cluster_2 Final Polishing Crude Crude Product (from Paal-Knorr) TLC_Crude Analyze by TLC & ¹H NMR Crude->TLC_Crude Workup Aqueous Acid-Base Wash TLC_Crude->Workup Impurities Detected Column Flash Column Chromatography (e.g., Hexanes/EtOAc) Workup->Column Purity_Check Analyze Fractions by TLC Column->Purity_Check Combine Combine Pure Fractions Purity_Check->Combine Product_Oil Product is a Pure Oil Combine->Product_Oil Concentrated product is an oil Product_Solid Product is a Solid (>95% pure) Combine->Product_Solid Concentrated product is a solid Recrystallize Recrystallization (e.g., EtOH/Water) Product_Oil->Recrystallize Product_Solid->Recrystallize Final_Product Pure Crystalline Product (>99% Purity) Recrystallize->Final_Product

Caption: Decision workflow for purification.

References

Technical Support Center: Microwave-Assisted Pyrrole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the scale-up of microwave-assisted pyrrole synthesis. This guide is designed to provide expert-level insights and practical troubleshooting advice to navigate the complexities of transitioning from small-scale discovery to larger-scale production. As your Senior Application Scientist, my goal is to explain the causality behind experimental challenges and provide robust, self-validating protocols to ensure your success.

Fundamental Principles: Why Scale-Up is Not Linear

Microwave-assisted organic synthesis (MAOS) accelerates reactions by utilizing dielectric heating.[1][2][3] Unlike conventional heating which relies on slow conduction and convection from the vessel walls, microwaves transfer energy directly to polar molecules and ionic species within the reaction mixture.[1][2] This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reagents in a pyrrole synthesis, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, resulting in rapid and efficient heating.[4]

  • Ionic Conduction: If ions are present (e.g., catalysts, salts), they will migrate back and forth in the oscillating electric field. Collisions caused by this migration generate heat.[4][5]

At the small, milligram-to-gram scale in single-mode reactors, this process is remarkably efficient, leading to uniform, rapid heating and dramatic reductions in reaction times.[1][5] However, scaling up introduces significant challenges primarily because of the physical limitations of microwave energy interacting with larger material volumes.[6][7]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the scale-up of microwave-assisted pyrrole syntheses, such as the Paal-Knorr, Hantzsch, or Van Leusen reactions.[8]

Category 1: Reaction Inconsistency & Poor Reproducibility

Q: My pyrrole yield dropped significantly when I scaled up from a 10 mL vial to a 1 L reactor, even though I maintained the same temperature and reaction time. Why?

A: This is the most common challenge in microwave scale-up and is almost always linked to limited microwave penetration depth and non-uniform heating .

  • Causality: At the standard 2.45 GHz frequency used by lab reactors, microwaves can only penetrate a few centimeters into a microwave-absorbing material (like a polar solvent).[6][9] In a small vial, the entire reaction volume is heated directly by microwaves. In a large reactor, only the outer layer of the mixture is heated directly. The core of the reactor volume is then heated much less efficiently via convection from the hotter outer layers, mimicking slow conventional heating.[7] This creates significant thermal gradients, meaning the average temperature you measure is not representative of the entire mixture.

  • Troubleshooting Protocol:

    • Enhance Agitation: Vigorous mechanical stirring (not just magnetic stirring, which can be insufficient in large, viscous volumes) is critical to improve heat distribution and ensure the bulk of the reaction mixture is exposed to the microwave-intense zone near the vessel walls.[10]

    • Re-evaluate Solvent Choice: A solvent with moderate, rather than extremely high, microwave absorbance may heat more evenly on a larger scale. Highly absorbing solvents can lead to superheating at the surface while the core remains cool. (See Table 1 for solvent properties).

    • Perform a Power/Time Study: Do not assume the small-scale conditions will translate directly. At the larger scale, you may need to use a longer hold time at the target temperature to allow for sufficient convective heating of the reactor's core.

    • Consider Continuous Flow: For multi-kilogram scale, batch processing becomes increasingly difficult. A continuous flow reactor ensures that only a small, uniformly irradiated volume of the reaction mixture is heated at any given time, completely bypassing the penetration depth problem.[10][11]

Q: I'm seeing charring and increased byproduct formation at a larger scale that wasn't present in my small-scale optimization. What's happening?

A: This is a classic sign of thermal runaway and hotspot formation .

  • Causality: Hotspots are localized, microscopic areas of intense temperature that can be hundreds of degrees hotter than the measured bulk temperature.[12][13] They form due to non-uniform energy dissipation, especially around solid particles (like heterogeneous catalysts) or in areas with high concentrations of highly absorbing species.[12][13] This extreme localized heat can rapidly degrade starting materials, intermediates, or the final pyrrole product, leading to charring and byproducts. Changes in the reaction medium's polarity during the synthesis can also lead to runaway heating, as the product mixture may absorb microwave energy more efficiently than the starting materials.[6]

  • Troubleshooting Protocol:

    • Control Microwave Power Delivery: Instead of applying maximum power to reach the set temperature quickly, use a slower temperature ramp or apply power in pulses. This allows time for the heat to distribute more evenly through agitation.[13]

    • Improve Mixing: If using a solid-supported catalyst (e.g., in a Paal-Knorr synthesis), ensure it is well-suspended. Agglomeration of catalyst particles can create significant hotspots.[13]

    • Use a Microwave Absorber as a "Heat Sink": If your reaction medium is a poor absorber (e.g., toluene), you can add a small amount of a highly absorbing, inert material (like silicon carbide or a polar co-solvent) to help distribute the heat more uniformly.

    • Accurate Temperature Monitoring: Ensure your temperature probe (fiber optic or IR) is correctly calibrated and positioned to get a representative reading of the bulk solution, not just the vessel wall. In large reactors, multiple probes may be necessary.[14]

Category 2: Equipment & Safety

Q: My reactor pressure is exceeding safety limits during the scale-up. What are the common causes?

A: Uncontrolled pressure increases are a serious safety concern and typically stem from two sources: unanticipated thermal effects or the generation of gaseous byproducts.

  • Causality:

    • Solvent Superheating: In a sealed vessel, microwaves can rapidly heat solvents far above their atmospheric boiling points, leading to a rapid increase in vapor pressure.[3][15] This effect is more pronounced at scale due to higher power input.

    • Exothermic Reactions: Many pyrrole syntheses are condensation reactions that can be exothermic. The rapid heating from microwaves can trigger an exotherm that is difficult to control in a larger volume, leading to thermal runaway and a dangerous pressure spike.

    • Reagent Decomposition: At the higher effective temperatures caused by hotspots, starting materials or solvents may begin to decompose, releasing gases (e.g., CO, CO₂) and increasing the vessel pressure.

  • Troubleshooting Protocol & Safety Mandates:

    • NEVER use a domestic kitchen microwave. [16][17] These units lack the necessary temperature/pressure feedback controls and safety interlocks, creating a severe risk of explosion.[4][16]

    • Reduce Reactant Concentration: A more dilute reaction mixture can help moderate the reaction rate and better absorb any exothermic energy release.

    • Implement Controlled Cooling: Use a reactor system with integrated cooling capabilities. This allows you to quickly quell an exotherm if the temperature or pressure begins to rise too rapidly.[18]

    • Perform a Safety Assessment: Before scaling up, run a small-scale reaction in a sealed vessel with pressure monitoring to understand the pressure generation profile of your specific reaction. Always use certified pressure vessels and follow the manufacturer's guidelines for maximum volume and pressure.[16][19]

Q: How do I choose the right type of microwave reactor (single-mode vs. multi-mode) for scale-up?

A: The choice depends on your target scale. The transition from discovery to pilot scale often involves moving from a single-mode to a multi-mode reactor.

  • Single-Mode Reactors: These focus a high-density, standing microwave field into a small, specific location. They are excellent for small vials (0.5–50 mL) and provide extremely rapid and efficient heating.[7][11] They are ideal for optimization but are not suitable for direct, large-volume scale-up.

  • Multi-Mode Reactors: These have larger cavities where microwaves are reflected off the walls, creating a more dispersed, albeit less uniform, field.[7] They can accommodate larger single vessels (up to several liters) or carousels of multiple smaller vessels for parallel synthesis.[9][11][20] Multi-mode reactors are the standard for batch scale-up.

FeatureSingle-Mode ReactorMulti-Mode Reactor
Typical Volume 0.5 - 50 mL50 mL - several Liters
Microwave Field Focused, high power densityDispersed, lower power density
Heating Uniformity Very high for small volumesLower; requires vigorous stirring
Best Use Case Method development, optimizationBatch scale-up (100 mmol+), parallel synthesis
Key Challenge Not scalable to large volumesMicrowave penetration depth, hotspots
Visualization of Scale-Up Challenges & Workflows
Diagram 1: Troubleshooting Workflow for Scale-Up Failure

This decision tree guides the logical process for diagnosing common issues when scaling up a microwave-assisted synthesis.

G cluster_start cluster_solution_temp Start Scale-Up Fails (Low Yield / Impurities) Temp Is Temperature Uniform? (Use multiple probes if possible) Start->Temp Pressure Is Pressure Stable & Within Safe Limits? Start->Pressure Temp->Pressure Stir Increase Mechanical Stirring Rate Temp->Stir No Exotherm Manage Exotherm (Reduce concentration, add cooling) Pressure->Exotherm No Flow Consider Continuous Flow Reactor (Eliminates many scale-up issues) Pressure->Flow No, and/or Large Scale Required Solvent Modify Solvent System (Adjust dielectric properties) Stir->Solvent Power Reduce Power Ramp Rate (Use pulsed power) Solvent->Power

Caption: A logical workflow for diagnosing and solving common microwave scale-up problems.

Diagram 2: Heat Transfer in Large Batch Reactors

This diagram illustrates the core problem of microwave penetration depth at scale.

G cluster_conventional Conventional Heating (Large Batch) cluster_microwave Microwave Heating (Large Batch) Conv_Vessel Vessel Wall (Hot) Conv_Outer Outer Fluid (Heating via Conduction) Conv_Vessel->Conv_Outer Heat Transfer Conv_Inner Inner Core (Coldest) Conv_Outer->Conv_Inner Slow Convection MW_Vessel Vessel Wall (Microwave Transparent) MW_Outer Outer Fluid (Directly Heated Zone) MW_Vessel->MW_Outer Microwaves (μW) MW_Inner Inner Core (Heated by Convection Only) MW_Outer->MW_Inner Slow Convection

Caption: Contrasting heat transfer mechanisms in large-scale conventional vs. microwave heating.

Solvent Choice: The Key to Scalable Microwave Chemistry

The choice of solvent is paramount in MAOS because its dielectric properties determine how efficiently and uniformly the reaction mixture heats.[21]

  • Dielectric Constant (ε'): A measure of a solvent's ability to store electrical energy (its polarity).[21][22]

  • Dielectric Loss (ε''): A measure of a solvent's ability to dissipate absorbed microwave energy as heat. This is the most critical parameter for heating efficiency.[21][22]

  • Loss Tangent (tan δ = ε''/ε'): The ratio of dielectric loss to dielectric constant, indicating the overall efficiency of converting microwave energy into heat.[17][21]

Table 1: Dielectric Properties of Common Solvents in Pyrrole Synthesis (at 2.45 GHz)

SolventDielectric Constant (ε')Dielectric Loss (ε'')Loss Tangent (tan δ)Scale-Up Heating Behavior
Ethanol24.39.90.407High Absorber: Heats very rapidly. Risk of surface superheating and thermal gradients at scale.[23]
Acetic Acid6.23.20.516High Absorber: Excellent for Paal-Knorr, but can be corrosive and its high absorption requires careful power control.[24][25]
Dimethylformamide (DMF)36.716.80.458High Absorber: Heats very efficiently. Good for dissolving diverse substrates.[21]
Acetonitrile37.52.30.061Medium Absorber: Heats well but more controllably than alcohols. A good starting point for scale-up.[21][22]
Toluene2.40.0960.040Low Absorber: Heats poorly on its own. Requires polar reagents or a co-solvent to reach target temperatures.[22]
Water80.49.90.123Medium-High Absorber: A green and effective solvent, but its high boiling point requires high pressures for superheating.[22]

(Note: Dielectric properties are temperature and frequency dependent. Values are approximate.)[26][27]

Appendix: Experimental Protocol Workflow
Protocol: General Workflow for Assessing Microwave Reaction Scalability

This protocol outlines a systematic approach to de-risk the scale-up process.

  • Step 1: Small-Scale Optimization (Single-Mode Reactor, 1-10 mmol scale)

    • Identify optimal conditions (temperature, time, stoichiometry) in a 10-20 mL sealed microwave vial.

    • Use a fiber-optic probe for accurate internal temperature measurement.

    • Document the pressure profile of the reaction. Is it constant or does it spike?

    • Test multiple solvents to understand the impact of dielectric properties on the reaction outcome.

  • Step 2: Intermediate Scale Test (Multi-Mode Reactor, 10-50x Scale)

    • Transfer the optimized conditions to a larger (e.g., 100-500 mL) vessel in a multi-mode reactor.

    • Crucially, incorporate vigorous overhead mechanical stirring.

    • Begin with a direct translation of time and temperature. Expect a potential drop in yield.

    • Perform a new optimization study at this scale. Focus on:

      • Power Ramp Rate: Compare a fast ramp (e.g., 5 min to 150°C) versus a slow ramp (e.g., 20 min to 150°C).

      • Hold Time: Investigate if extending the hold time at temperature improves conversion, which would indicate a heat transfer limitation.

  • Step 3: Process Safety Analysis

    • Based on the pressure profile from Step 1 and the thermal behavior from Step 2, evaluate the risk of thermal runaway.

    • If the reaction is significantly exothermic, consider running it at a lower concentration or implementing active cooling.

  • Step 4: Full-Scale Batch or Flow Decision

    • For Batch: If the reaction is well-behaved, reproducible, and not strongly exothermic at the intermediate scale, proceed to the final batch scale. Ensure the reactor is equipped with appropriate safety (burst disc, pressure relief) and control (stirring, cooling) features.

    • For Continuous Flow: If the reaction shows signs of poor heat transfer, hotspot formation, or is highly exothermic, a continuous flow microwave reactor is the superior and safer option.[10][28] This approach ensures excellent reproducibility and safety by minimizing the reaction volume under irradiation at any given moment.[11]

References

Technical Support Center: Byproduct Analysis in the Iodine-Catalyzed Synthesis of Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive guide to understanding and troubleshooting byproduct formation in the iodine-catalyzed synthesis of pyrroles. As a versatile and mild catalyst, molecular iodine offers significant advantages in pyrrole synthesis; however, like any chemical transformation, it is not without its nuances. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate potential challenges in your experiments, ensuring the integrity and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of iodine in pyrrole synthesis, and how does it influence byproduct formation?

Molecular iodine (I₂) primarily acts as a mild Lewis acid catalyst in many pyrrole syntheses, such as the Paal-Knorr reaction and its variations.[1] It activates the carbonyl groups of 1,4-dicarbonyl compounds, making them more susceptible to nucleophilic attack by amines.[2][3] This catalytic role is crucial for facilitating the cyclization and subsequent dehydration steps that lead to the pyrrole ring.

However, the reaction conditions and the nature of the substrates can lead to side reactions. For instance, under strongly acidic conditions, which can be promoted by the hydrolysis of iodine in the presence of moisture, the acid-catalyzed self-condensation of the 1,4-dicarbonyl compound can lead to the formation of furan byproducts.[4][5] Additionally, iodine can participate in electrophilic substitution reactions, potentially leading to iodinated byproducts, especially in the presence of an oxidizing agent.[6]

Q2: I am observing a significant, non-polar byproduct in my reaction. What is the likely culprit and how can I minimize it?

The most common non-polar byproduct in Paal-Knorr type pyrrole syntheses is the corresponding furan derivative .[4] This occurs through the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl starting material, competing with the desired reaction with the amine.

Troubleshooting Furan Formation:

  • Control Acidity: Since iodine acts as a mild Lewis acid, its concentration can influence the reaction pathway. Use the minimum effective catalytic amount of iodine (typically 5-10 mol%). Avoid the addition of other strong acids unless absolutely necessary for your specific substrate.

  • Amine Reactivity and Stoichiometry: Ensure you are using a sufficiently nucleophilic amine. Less reactive amines may react too slowly, allowing the furan-forming side reaction to dominate. Using a slight excess of the amine can also help to favor the pyrrole formation pathway.

  • Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote furan formation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent Choice: The choice of solvent can influence the acidity of the reaction medium. Aprotic solvents are generally preferred to minimize the generation of HI, which is a strong acid.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your iodine-catalyzed pyrrole synthesis experiments.

Problem 1: My final product is colored (yellow to brown), even after initial purification.

Possible Causes:

  • Oxidation of the Pyrrole Ring: Pyrroles, particularly electron-rich derivatives, are susceptible to oxidation upon exposure to air and light, leading to the formation of colored, often polymeric, impurities.[7]

  • Residual Iodine: Trace amounts of molecular iodine can remain in the product, imparting a brownish color.

  • Iodinated Byproducts: In some cases, electrophilic iodination of the pyrrole ring can occur, leading to colored impurities. This is more likely if an oxidizing agent is present or if a stoichiometric amount of iodine is used.[6]

Troubleshooting and Solutions:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Work-up Procedure to Remove Iodine: During the aqueous work-up, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any residual I₂ to colorless iodide (I⁻), which is water-soluble and will be removed in the aqueous phase.

  • Purification Techniques:

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help adsorb colored impurities. However, be aware that this may also lead to some loss of the desired product.[7]

    • Column Chromatography: Careful column chromatography on silica gel or alumina can effectively separate the desired pyrrole from colored byproducts. A gradient elution is often beneficial.

    • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for removing colored impurities.

Problem 2: My NMR and Mass Spectra indicate the presence of multiple products, some with unexpected mass-to-charge ratios.

Possible Causes:

  • Incomplete Cyclization: The reaction may not have gone to completion, resulting in the presence of intermediates such as hemiaminals or enamines.

  • Self-Condensation of Starting Materials: Besides furan formation, 1,4-dicarbonyl compounds can undergo self-condensation under acidic conditions to form aldol-type products.

  • Formation of Iodinated Byproducts: As mentioned, iodination of the starting materials or the pyrrole product can occur. This will result in products with a mass increase corresponding to the addition of one or more iodine atoms.

Analytical Workflow for Byproduct Identification:

Byproduct_Analysis_Workflow Crude_Mixture Crude Reaction Mixture TLC TLC Analysis Crude_Mixture->TLC Initial Assessment GCMS GC-MS Analysis Crude_Mixture->GCMS Volatile Components LCMS LC-MS Analysis Crude_Mixture->LCMS Non-volatile Components & Mass Information NMR 1H & 13C NMR of Crude Mixture Crude_Mixture->NMR Identify Key Signals Fractionation Column Chromatography GCMS->Fractionation Guide Purification LCMS->Fractionation Guide Purification NMR->Fractionation Guide Purification Isolated_Byproduct Isolated Byproduct Fractionation->Isolated_Byproduct Separation NMR_Byproduct 1H, 13C, COSY, HSQC, HMBC of Byproduct Isolated_Byproduct->NMR_Byproduct Detailed Structural Analysis HRMS High-Resolution Mass Spectrometry Isolated_Byproduct->HRMS Exact Mass Determination Structure Structure Elucidation NMR_Byproduct->Structure HRMS->Structure

Caption: A typical workflow for the analysis and identification of byproducts in a crude reaction mixture.

Troubleshooting and Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and ensure it has gone to completion.

  • Optimize Iodine Concentration: The amount of iodine can be critical. A higher concentration might lead to more side reactions. Titrate the catalyst loading to find the optimal balance between reaction rate and cleanliness.

  • Characterization of Byproducts: If byproducts are consistently formed, it is crucial to isolate and characterize them. Techniques such as preparative TLC or column chromatography can be used for isolation. Subsequent analysis by NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) and high-resolution mass spectrometry (HRMS) will be essential for structure elucidation.[8][9]

Data on Potential Byproducts
Byproduct TypeTypical Analytical SignatureMitigation Strategy
Furan Derivative Non-polar spot on TLC; Absence of N-H signal in ¹H NMR (for N-unsubstituted pyrroles); Characteristic furan signals in ¹H and ¹³C NMR.Use milder reaction conditions (lower temperature, less iodine); Use a more nucleophilic amine.[4]
Iodinated Pyrrole Higher mass in MS (M+127, M+254, etc.); Characteristic shifts in ¹H and ¹³C NMR depending on the position of iodination.Avoid the use of external oxidants; Use the minimum catalytic amount of iodine; Perform a sodium thiosulfate wash during work-up.[6]
Incomplete Cyclization Products (e.g., Enamine) Polar spot on TLC; May be unstable and difficult to isolate; Presence of both carbonyl and amine/imine signals in NMR and IR.Increase reaction time or temperature; Ensure efficient removal of water (e.g., using a Dean-Stark trap if applicable).
Starting Materials Spots on TLC corresponding to the starting 1,4-dicarbonyl and amine.Drive the reaction to completion by adjusting time, temperature, or stoichiometry.

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Paal-Knorr Pyrrole Synthesis
  • To a solution of the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, THF, or under solvent-free conditions) add the primary amine (1.1 eq).

  • Add molecular iodine (0.05 - 0.1 eq) to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: GC-MS Analysis of Crude Reaction Mixture
  • Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

  • GC Method: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). Program the oven temperature with a ramp to separate components based on their boiling points.

  • MS Analysis: Acquire mass spectra for each eluting peak. The fragmentation patterns can help in identifying the structures of the main product and any byproducts. Comparison of the obtained mass spectra with a library (e.g., NIST) can aid in identification.[10]

GCMS_Analysis cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation Detector Detector Column->Detector Ionization Ionization Detector->Ionization Fragmentation & Detection MassAnalyzer MassAnalyzer Ionization->MassAnalyzer Fragmentation & Detection DataSystem DataSystem MassAnalyzer->DataSystem Mass Spectrum Identification Byproduct Identification DataSystem->Identification Library Search & Interpretation Sample Crude Sample Sample->Injector

Caption: A simplified workflow of GC-MS analysis for byproduct identification.

References

Technical Support Center: Paal-Knorr Reaction Conditions for Electron-Rich Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction, with a specific focus on navigating the nuances of working with electron-rich anilines. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your syntheses are both successful and reproducible.

Introduction: The Paal-Knorr Synthesis with Anilines

The Paal-Knorr reaction, a cornerstone in heterocyclic chemistry, provides a direct route to substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2] This method's enduring appeal lies in its operational simplicity and the accessibility of its starting materials.[1] The reaction is versatile, accommodating a wide range of primary amines, including those with electron-donating or electron-withdrawing groups on an aromatic ring.[3]

The generally accepted mechanism involves the initial nucleophilic attack of the amine on a protonated carbonyl group to form a hemiaminal intermediate.[1][2][4] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl, and subsequent dehydration yields the aromatic pyrrole ring.[1][2][4] The ring-closing step is often considered the rate-determining step of the reaction.[1][3]

While the Paal-Knorr reaction is robust, its application to electron-rich anilines can present unique challenges. The increased nucleophilicity of these anilines can influence reaction rates and potentially lead to side reactions if conditions are not carefully controlled. This guide will address these specific issues, providing troubleshooting advice and optimized protocols.

Troubleshooting and FAQs

This section addresses common problems encountered when performing the Paal-Knorr reaction with electron-rich anilines.

Q1: My reaction with an electron-rich aniline is messy, and the yield is low. What are the likely causes?

Low yields and the formation of multiple byproducts are common frustrations. Several factors can contribute to this:

  • Improper pH Control: This is the most critical parameter. While the reaction is acid-catalyzed, strongly acidic conditions (pH < 3) can favor the competing Paal-Knorr furan synthesis, where the 1,4-dicarbonyl self-condenses.[4][5][6] Electron-rich anilines are more basic and can influence the reaction mixture's pH.

  • Reaction Temperature and Time: Prolonged heating or excessively high temperatures can lead to the degradation of sensitive starting materials or the desired pyrrole product.[5][7] While electron-rich anilines are generally more reactive, this doesn't always translate to shorter reaction times being optimal, as side reactions can also be accelerated.

  • Purity of Starting Materials: Impurities in either the 1,4-dicarbonyl compound or the aniline can lead to undesired side products.[5] It is crucial to use purified reagents.

Q2: I'm observing a significant byproduct. How can I identify and prevent it?

The most common byproduct is the corresponding furan.[4] This occurs when the enol form of one carbonyl on the 1,4-dicarbonyl compound attacks the other protonated carbonyl, leading to cyclization and dehydration.

  • Prevention: To minimize furan formation, maintain a weakly acidic to neutral pH.[6] The use of a mild acid catalyst, such as acetic acid, is often sufficient to promote the desired pyrrole synthesis without causing significant furan formation.[5][6]

Q3: My electron-rich aniline seems unreactive under standard conditions. How can I drive the reaction to completion?

While counterintuitive, some electron-rich anilines, particularly those with bulky ortho substituents, can exhibit lower than expected reactivity due to steric hindrance.[7]

  • Microwave Irradiation: This is a highly effective technique for accelerating the Paal-Knorr reaction.[8][9][10] Microwave heating can drastically reduce reaction times and often leads to higher yields compared to conventional heating.[8][10]

  • Catalyst Choice: While simple Brønsted acids like acetic acid or hydrochloric acid are commonly used, Lewis acids can also be effective catalysts.[3][7] For recalcitrant substrates, exploring different catalysts may be beneficial. Several modern approaches utilize heterogeneous catalysts, which can simplify purification.[7]

Q4: The purification of my N-aryl pyrrole is difficult. Are there any tips?

Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Recrystallization: If the product is a solid, recrystallization is often an effective purification method.[1] A common solvent system is a methanol/water mixture.[1]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, column chromatography on silica gel is the standard method.[1]

  • Work-up Procedure: A standard work-up involves partitioning the reaction mixture between an organic solvent (like ethyl acetate) and water. Washing the organic layer with brine and drying it over an anhydrous salt like magnesium sulfate or sodium sulfate before concentrating is crucial.[1]

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Messy Reaction check_purity Check Purity of Starting Materials start->check_purity purity_impure Purify Reagents (Distillation/Recrystallization) check_purity->purity_impure Impure purity_pure Purity is High check_purity->purity_pure Pure check_conditions Review Reaction Conditions check_ph Is pH controlled (weakly acidic)? check_conditions->check_ph purity_pure->check_conditions ph_no Adjust pH with weak acid (e.g., Acetic Acid) check_ph->ph_no No ph_yes pH is optimal check_ph->ph_yes Yes check_temp_time Optimize Temperature & Time optimize_temp_time Monitor by TLC to find optimal point check_temp_time->optimize_temp_time consider_microwave Consider Microwave Irradiation for faster, cleaner reaction check_temp_time->consider_microwave ph_yes->check_temp_time

Caption: A flowchart for troubleshooting low yields in the Paal-Knorr synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted pyrroles from electron-rich anilines under different conditions.

Protocol 1: Conventional Heating

This protocol describes a classic approach for the synthesis of 2,5-dimethyl-1-phenylpyrrole.

Materials:

  • Aniline

  • 2,5-Hexanedione

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq) and 2,5-hexanedione (1.0 eq) in methanol.[1]

  • Add a catalytic amount (e.g., one drop) of concentrated hydrochloric acid.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux.[1][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[11]

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[1][11]

  • Add cold 0.5 M hydrochloric acid to precipitate the product.[1][11]

  • Collect the crystals by vacuum filtration and wash them with cold water.[11]

  • Recrystallize the crude product from a methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted for a more rapid and often higher-yielding synthesis.

Materials:

  • Substituted 1,4-diketone (1.0 eq)

  • Electron-rich aniline (e.g., p-anisidine) (3 equivalents)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, dissolve the 1,4-diketone in ethanol.[1][11]

  • Add glacial acetic acid and the primary aryl amine to the vial.[1][11]

  • Seal the microwave vial and place it in the microwave reactor.[1][11]

  • Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C).[1][11][12] The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.

  • Monitor the reaction progress by TLC. Reaction times are often in the range of 2-15 minutes.[12]

  • Upon completion, allow the reaction mixture to cool to room temperature.[1][11]

  • Partition the mixture between water and an organic solvent like ethyl acetate.[1][11]

  • Extract the aqueous phase multiple times with the organic solvent.[1][11]

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.[1][11]

  • Evaporate the solvent under reduced pressure.[1][11]

  • Purify the crude material by column chromatography to yield the desired substituted pyrrole.[1][11]

Generalized Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis start Select 1,4-Dicarbonyl & Electron-Rich Aniline reaction Combine Reagents with Solvent & Catalyst start->reaction heating Apply Heat (Conventional or Microwave) reaction->heating monitoring Monitor Progress by TLC heating->monitoring workup Quench Reaction & Solvent Extraction monitoring->workup purification Purify by Recrystallization or Chromatography workup->purification analysis Characterize Pure N-Aryl Pyrrole purification->analysis

Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.

Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Paal-Knorr synthesis with anilines.

CatalystSolventConditionsTypical Yield RangeReference
Brønsted Acids
Acetic AcidEthanolMicrowave, 80-120 °C, 2-15 min65-89%[1][12]
Hydrochloric AcidMethanolReflux, 15-30 minGood[1][11]
p-TsOH2-propanolMicrowave, 160 °C, 15 minGood[8]
Lewis Acids
Fe(OTf)₃DichloromethaneRoom TempGood[11]
MIL-53(Al)Solvent-freeSonicationup to 96%[13]
Heterogeneous
Montmorillonite K10Solvent-freeRoom TempGood[7]
Cationic Exchange ResinSolvent-freeRoom Temp>85%[7]
Catalyst-Free
NoneNoneRoom Temp, StirringExcellent (substrate dependent)[14][15]

References

Technical Support Center: Overcoming Low Reactivity in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in pyrrole synthesis. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge: the low reactivity of starting materials. Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, making their efficient synthesis a critical endeavor. This resource moves beyon[1][2]d standard protocols to explain the "why" behind experimental choices, empowering you to overcome synthetic hurdles with a solid understanding of the underlying chemical principles.

Section 1: Understanding the Root Causes of Low Reactivity

Low yields in pyrrole synthesis can often be traced back to the inherent properties of the starting materials. Whether you are employing[3] the classical Paal-Knorr, Knorr, or Hantzsch synthesis, or more modern catalytic methods, the electronic and steric nature of your substrates plays a pivotal role.

Common culprits for low reactivity include:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the amine can physically impede the necessary bond formations for cyclization.

  • Electron-Withdrawing Groups: These groups on the amine component decrease its nucleophilicity, slowing down the initial attack on the carbonyl carbon. Conversely, electron-withdrawing groups on the dicarbonyl compound can deactivate it towards nucleophilic attack.

  • Poor Leaving Groups: In reactions like the Knorr synthesis, the efficiency of the cyclization-condensation can be hampered by the presence of poor leaving groups.

  • Substrate Decomposition: Harsh reaction conditions, such as high temperatures or strong acidity, can lead to the degradation of sensitive starting materials or the desired product.

Section 2: Tr[4]oubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Paal-Knorr Synthesis: The Workhorse of Pyrrole Formation

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most direct routes to pyrroles. However, its simplicity c[4][5]an be deceptive when dealing with unreactive substrates.

Question 1: My Paal-Knorr reaction with an electron-deficient aniline is sluggish and gives low yields. What can I do?

Answer: This is a classic problem of reduced nucleophilicity. Aniline derivatives with electron-withdrawing groups (e.g., nitro, cyano, or halo groups) are poor nucleophiles, leading to a slow initial condensation with the dicarbonyl compound.

Troubleshooting Strategies:

  • Catalyst Selection is Key:

    • Brønsted Acids: While acetic acid is a common catalyst, it may not be sufficient for deactivated amines. Consider stronger, yet no[6]n-degrading, acids like p-toluenesulfonic acid (p-TsOH).

    • Lewis Acids: [7]Lewis acids can significantly enhance the electrophilicity of the carbonyl carbons, making them more susceptible to attack by the weakly nucleophilic amine. A wide range of Lewis acids have proven effective, including Sc(OTf)₃, InCl₃, and FeCl₃. For instance, scandium tr[7][8][9]iflate (Sc(OTf)₃) at a low loading of 1 mol% can efficiently promote the reaction under mild, solvent-free conditions.

  • Reaction Condition[9]s Optimization:

    • Temperature: While excessive heat can cause degradation, increasing the temperature moderately (e.g., 80-100 °C) can provide the necessary activation energy.

    • Microwave Irradiation: This technique is highly effective for accelerating slow reactions. Microwave-assisted Paal-K[10][11][12]norr synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.

  • Solvent Choice: [13][14] * For less nucleophilic anilines, a higher boiling point solvent that can also act as a weak acid, like acetic acid, can be beneficial.

    • Solvent-free conditions, often coupled with microwave irradiation or mechanochemical activation (ball milling), can also be highly effective and offer green chemistry advantages.

Experimental Prot[11][15]ocol: Lewis Acid-Catalyzed Paal-Knorr Synthesis of an N-Arylpyrrole

  • To a dry round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq), the electron-deficient aniline (1.1 eq), and the chosen Lewis acid catalyst (e.g., Sc(OTf)₃, 1-5 mol%).

  • If conducting under solvent-free conditions, proceed to the next step. Otherwise, add a suitable solvent (e.g., toluene, acetonitrile).

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80 °C) or place it in a microwave reactor.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am attempting a Paal-Knorr reaction with a sterically hindered amine/dicarbonyl, and the reaction is not proceeding. What are my options?

Answer: Steric hindrance presents a significant physical barrier to the reaction. The solution often involves more forcing conditions or specialized catalysts that can operate effectively in a sterically congested environment.

Troubleshooting Strategies:

  • High-Pressure Synthesis: Applying high pressure can overcome the activation energy barrier imposed by steric hindrance, forcing the molecules into closer proximity.

  • Mechanochemistry: Ball milling is an excellent technique for solid-state reactions and can overcome solubility and steric issues by providing mechanical energy to drive the reaction.

  • Catalyst Choice: [15]Heterogeneous catalysts with large pore sizes or catalysts supported on polymers can provide a suitable environment for sterically demanding reactions. For example, clays like m[7]ontmorillonite KSF have shown high catalytic activity.

Visualization: Tr[7]oubleshooting Paal-Knorr Synthesis

G start Low Yield in Paal-Knorr Synthesis issue Identify Primary Cause start->issue steric Steric Hindrance issue->steric Bulky Substrates electronic Poor Nucleophile/Electrophile issue->electronic Deactivated Amine/Dicarbonyl conditions Sub-optimal Conditions issue->conditions Inefficient Reaction Setup steric_sol1 Increase Temperature/Pressure steric->steric_sol1 steric_sol2 Use Mechanochemistry (Ball Milling) steric->steric_sol2 steric_sol3 Employ Heterogeneous Catalysts steric->steric_sol3 electronic_sol1 Add Lewis Acid Catalyst (e.g., Sc(OTf)₃, FeCl₃) electronic->electronic_sol1 electronic_sol2 Use Stronger Brønsted Acid (e.g., p-TsOH) electronic->electronic_sol2 electronic_sol3 Microwave Irradiation electronic->electronic_sol3 conditions_sol1 Optimize Solvent conditions->conditions_sol1 conditions_sol2 Adjust pH (neutral to weakly acidic) conditions->conditions_sol2 conditions_sol3 Monitor Reaction Time (TLC) conditions->conditions_sol3

Caption: A flowchart for troubleshooting low yields in Paal-Knorr synthesis.

Knorr Pyrrole Synthesis: Challenges with α-Amino Ketones

The Knorr synthesis involves the condensation of an α-amino ketone with a β-ketoester or a similar active methylene compound. A significant challenge i[16][17]s the instability of α-amino ketones, which tend to self-condense.

Question 3: My α-amin[18][19]o ketone precursor appears to be decomposing or self-condensing before it can react with my β-dicarbonyl compound. How can I prevent this?

Answer: The instability of α-amino ketones is a well-documented issue. The most common and effective solution is to generate the α-amino ketone in situ.

Troubleshooting Strategies:

  • In Situ Generation from an Oxime: The classic approach involves the reduction of an α-oximino ketone using a reducing agent like zinc dust in acetic acid. The freshly generated α-[18]amino ketone then immediately reacts with the β-dicarbonyl compound present in the reaction mixture.

  • Use of Stable α-Amino Ketone Salts: If you have pre-formed the α-amino ketone, converting it to a stable salt (e.g., hydrochloride salt) can prevent self-condensation during storage. The free amine can then b[20]e liberated in situ by the addition of a base or by using acidic reaction conditions that facilitate the Knorr condensation.

Experimental Protocol: Knorr Pyrrole Synthesis with In Situ Generation of the α-Amino Ketone

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) in glacial acetic acid.

  • To this solution, add the α-oximino ketone (1.0 eq).

  • Cool the mixture in an ice bath and slowly add zinc dust (2.0 eq) in portions with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into a beaker of ice water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Question 4: The condensation in my Knorr synthesis is failing, even with the in situ generation of the α-amino ketone. What could be the issue?

Answer: If the α-amino ketone is being generated successfully, the failure of the subsequent condensation often points to the low reactivity of the β-dicarbonyl compound.

Troubleshooting Strategies:

  • Activation of the Methylene Group: The presence of two electron-withdrawing groups flanking the methylene group is crucial for its reactivity. If one of the activating groups is weak, the reaction may be sluggish. In such cases, using a stronger base to deprotonate the methylene group can facilitate the initial condensation. However, this must be balanced with the overall reaction conditions, which are typically acidic.

  • Alternative Active Methylene Compounds: Consider using more reactive methylene compounds, such as β-diketones, which are generally more acidic and reactive than β-ketoesters.

Hantzsch Pyrrole Synthesis: A Three-Component Challenge

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. Low reactivity can arise [21]from any of the three components.

Question 5: My Hantzsch pyrrole synthesis is giving a complex mixture of products with a low yield of the desired pyrrole. How can I improve the selectivity?

Answer: The Hantzsch synthesis involves several competing reaction pathways. The key to a successful synthesis is to control the sequence of events. The generally accepted mechanism involves the initial formation of an enamine from the β-ketoester and the amine.

Troubleshooting Strate[21][22]gies:

  • Pre-formation of the Enamine: To avoid side reactions of the α-haloketone, it is often beneficial to first react the β-ketoester with the amine to form the enamine intermediate. The α-haloketone can then be added to the reaction mixture.

  • Solid-Phase Synthesis: For library synthesis or to simplify purification, a solid-phase approach can be employed. The β-ketoester can be a[23]ttached to a resin, followed by reaction with the amine and then the α-haloketone. This can improve yields and purity.

  • Microwave-Assisted Synthesis: As with other pyrrole syntheses, microwave irradiation can significantly improve the efficiency and yield of the Hantzsch reaction, often under solvent-free conditions.

Visualization: Ha[11][24]ntzsch Pyrrole Synthesis Workflow

G start Start: Hantzsch Synthesis step1 Step 1: Combine β-Ketoester and Primary Amine start->step1 step2 Step 2: Formation of Enamine Intermediate step1->step2 step3 Step 3: Add α-Haloketone step2->step3 step4 Step 4: Nucleophilic Attack and Cyclization step3->step4 step5 Step 5: Dehydration and Aromatization step4->step5 end End: Substituted Pyrrole step5->end

Caption: A stepwise workflow for the Hantzsch pyrrole synthesis.

Section 3: Modern Catalytic Approaches for Unreactive Substrates

Recent advances in catalysis have opened up new avenues for the synthesis of pyrroles from previously challenging starting materials.

Table 1: Comparison of Catalytic Methods for Pyrrole Synthesis

Catalyst TypeExample(s)AdvantagesCommon Substrates
Lewis Acids Sc(OTf)₃, FeCl₃, InCl₃, Bi(NO₃)₃Mild conditions, high y[7][9][25]ields, broad substrate scope.1,4-Dicarbonyls, amines.
Brønsted Acids p-TsOH, Acetic Acid, SaccharinInexpensive, readily av[7][26]ailable.1,4-Dicarbonyls, amines.
Heterogeneous Catalysts Clays (Montmorillonite), Zeolites, Supported AcidsReusable, easy separati[7][26]on, environmentally friendly.1,4-Dicarbonyls, amines.
Gold Catalysts Au(I) and Au(III) complexesCatalyzes reactions of [1]alkynes and allenes.α-Amino ketones and alkynes.
Copper Catalysts Cu(I) and Cu(II) saltsVersatile for various c[27]oupling and cyclization reactions.Dienes, diols, aldehydes, amines.
Ruthenium Catalysts Ru(II) and Ru(III) complexesEffective for multi-com[7]ponent reactions.Ketones, amines, diols.

Gold-Catalyzed Synthesis from α-Amino Ketones and Alkynes:

A powerful modern method involves the gold-catalyzed hydroamination/cyclization of α-amino ketones with alkynes. This approach is particul[1]arly useful for constructing highly substituted pyrroles and tolerates a wide range of functional groups. The addition of a mild base like MgO can help to remove the water byproduct and drive the reaction to completion.

Section 4: Co[1]ncluding Remarks

Overcoming the low reactivity of starting materials in pyrrole synthesis is a multifaceted challenge that requires a systematic and informed approach. By understanding the electronic and steric factors at play, and by leveraging the power of modern catalytic methods and reaction technologies, researchers can significantly improve the efficiency and scope of their synthetic endeavors. This guide provides a foundation for troubleshooting common issues and encourages a deeper exploration of the rich and evolving field of pyrrole synthesis.

References

Technical Support Center: Catalyst Selection for Efficient N-Arylpyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of N-arylpyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C–N bonds to create these vital heterocyclic motifs. N-arylpyrroles are prevalent scaffolds in pharmaceuticals, natural products, and materials science. Their synthesis, however, is often nuanced, with catalyst selection being a critical determinant of success.

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will delve into the causality behind experimental choices to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategic selection of catalysts and reaction parameters for N-arylpyrrole synthesis.

Q1: What are the primary catalytic methods for synthesizing N-arylpyrroles, and how do I choose between them?

A1: The two most prominent and reliable methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). The choice between them depends on several factors including substrate scope, functional group tolerance, and cost.

  • Buchwald-Hartwig Amination: This is often the go-to method due to its broad substrate scope and high functional group tolerance.[1] It typically employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. It is generally more effective for coupling electronically diverse and sterically hindered aryl halides.[2]

  • Ullmann Condensation: This is a classical method that has seen significant improvements, making it a viable and often more economical alternative.[3] It uses a copper catalyst (e.g., CuI, CuSO₄) and often requires a ligand to facilitate the reaction under milder conditions than the harsh traditional protocols.[4][5] It can be particularly advantageous when dealing with certain nitrogen heterocycles and when cost is a major consideration.[6]

Q2: How critical is the choice of ligand in a palladium-catalyzed N-arylation of pyrrole?

A2: The ligand is arguably the most critical component in a palladium-catalyzed system. It is not merely an additive; it directly influences the catalyst's stability, activity, and selectivity. The ligand's electronic and steric properties modulate the geometry and reactivity of the palladium center throughout the catalytic cycle.[7]

  • For electron-rich aryl halides: Less electron-donating ligands are often sufficient.

  • For electron-poor or sterically hindered aryl halides: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, or Josiphos-type ligands) are often required. These ligands promote the reductive elimination step, which is often the rate-limiting step, and stabilize the active Pd(0) species.[8]

Q3: What is the role of the base in N-arylpyrrole synthesis, and how do I select the right one?

A3: The base plays a crucial role in deprotonating the pyrrole's N-H bond, forming the nucleophilic pyrrolide anion. The choice of base can significantly impact the reaction rate and yield.[9]

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used in Buchwald-Hartwig reactions.[10]

  • Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often employed in copper-catalyzed Ullmann reactions.[11]

The strength of the base should be matched to the acidity of the pyrrole N-H and the overall reaction conditions to avoid side reactions.

Q4: Can I use aryl chlorides for N-arylpyrrole synthesis?

A4: Yes, but it is more challenging. Aryl chlorides are less reactive than bromides and iodides due to the stronger C-Cl bond. Successful coupling with aryl chlorides typically requires more specialized and highly active catalyst systems. For palladium catalysis, this often means using bulky, electron-rich phosphine ligands that can facilitate the difficult oxidative addition step.[2] Copper-catalyzed systems for aryl chlorides are also known but may require higher temperatures or more specific ligands.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low to no conversion of starting materials.

Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst The Pd(0) active species may not be forming or is being deactivated. Ensure you are using high-purity reagents and solvents. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0). Consider adding a small amount of a reducing agent if necessary. For air-sensitive catalysts and ligands, use proper inert atmosphere techniques (e.g., Schlenk line or glovebox).[12]
Inappropriate Ligand The chosen ligand may not be suitable for your specific substrate combination. If coupling an electron-rich aryl halide, a less donating ligand might be sufficient. For challenging substrates (electron-poor or sterically hindered), switch to a more electron-rich and bulky ligand (e.g., a biarylphosphine).
Incorrect Base The base may be too weak to deprotonate the pyrrole effectively. Consider switching to a stronger base (e.g., from K₂CO₃ to NaOtBu). Conversely, a base that is too strong can lead to decomposition of sensitive functional groups on your substrates.
Solvent Issues Ensure you are using anhydrous, degassed solvents. Common solvents for these reactions include toluene, dioxane, and DMF. The presence of water or oxygen can deactivate the catalyst.[12]

Problem 2: The reaction yields are consistently low, despite some product formation.

Potential Cause Troubleshooting Steps & Explanation
Catalyst Poisoning Certain functional groups (e.g., unprotected thiols, some nitrogen heterocycles) can act as catalyst poisons. Ensure your starting materials are pure. If catalyst poisoning is suspected, you may need to protect the problematic functional group or increase the catalyst loading.
Side Reactions In Buchwald-Hartwig amination, a common side reaction is the hydrodehalogenation of the aryl halide.[1] This is often favored by high temperatures. Try lowering the reaction temperature and extending the reaction time. The choice of ligand can also influence the rate of productive coupling versus side reactions.
Steric Hindrance If one or both coupling partners are sterically hindered, the reaction rate can be significantly reduced.[13][14] This may require a more active catalyst system (e.g., a bulkier ligand) and potentially higher temperatures or longer reaction times to overcome the steric barrier.

Problem 3: Formation of significant side products, such as diarylated pyrrole or homocoupling of the aryl halide.

Potential Cause Troubleshooting Steps & Explanation
Incorrect Stoichiometry Using a large excess of the aryl halide can sometimes lead to diarylation, particularly at the C2 position of the pyrrole ring.[15] Try adjusting the stoichiometry to use a slight excess of the pyrrole (e.g., 1.1 to 1.2 equivalents).
Homocoupling (Biaryl Formation) This is a common side reaction, especially in Ullmann couplings at high temperatures. Lowering the reaction temperature can often mitigate this. In palladium-catalyzed reactions, ensuring a clean and active Pd(0) species is crucial, as certain palladium species can promote homocoupling.
Reaction Temperature Too High High temperatures can accelerate side reactions and lead to catalyst decomposition. Optimize the temperature by running the reaction at the lowest temperature that still provides a reasonable reaction rate.

Problem 4: The reaction is not reproducible.

Potential Cause Troubleshooting Steps & Explanation
Atmospheric Contamination Trace amounts of oxygen or moisture can have a significant impact on catalyst activity. Ensure your inert atmosphere techniques are robust and consistent.[12] Degas all solvents thoroughly before use.
Reagent Purity The purity of the catalyst, ligand, base, and starting materials is paramount. Impurities can inhibit the reaction. Use reagents from a reliable source and consider purifying them if in doubt.
Inconsistent Heating Ensure uniform and consistent heating of the reaction mixture. Use a temperature-controlled heating mantle or oil bath.

Visualizing the Process

To better understand the core of these synthetic methods, the following diagrams illustrate a simplified catalytic cycle and a troubleshooting workflow.

Buchwald-Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord Pyrrole-H DeProt Amido Complex AmineCoord->DeProt - Base-H⁺ RedElim Reductive Elimination DeProt->RedElim RedElim->Pd(0)L Catalyst Regeneration Product N-Arylpyrrole RedElim->Product Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Product CheckCatalyst Is the catalyst system (metal, ligand, base) appropriate? Start->CheckCatalyst CheckPurity Are all reagents and solvents pure and anhydrous? CheckCatalyst->CheckPurity Yes OptimizeCatalyst Change Ligand/Base CheckCatalyst->OptimizeCatalyst No CheckConditions Are reaction conditions (temp, time, atmosphere) optimized? CheckPurity->CheckConditions Yes PurifyReagents Purify/Dry Reagents CheckPurity->PurifyReagents No OptimizeConditions Adjust Temp/Time CheckConditions->OptimizeConditions No Success Successful Synthesis CheckConditions->Success Yes OptimizeCatalyst->CheckPurity PurifyReagents->CheckConditions OptimizeConditions->Success

References

Stability issues of 1-(4-Methoxyphenyl)-1H-pyrrole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Methoxyphenyl)-1H-pyrrole

Introduction: Understanding the Inherent Instability of N-Aryl Pyrroles in Acidic Media

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter stability challenges when handling this compound, particularly under acidic conditions.

The pyrrole ring is an electron-rich aromatic system.[1] While this property is key to its utility in synthesis, it is also the root of its primary vulnerability. The lone pair of electrons on the nitrogen atom is delocalized into the ring to create a 6π-electron aromatic system.[2][3] In the presence of strong acids, the pyrrole ring can be protonated, typically at the C2 or C3 position.[1][4] This protonation event disrupts the ring's aromaticity, forming a highly reactive, non-aromatic cation.[2] This cation is a potent electrophile that can readily attack a neutral pyrrole molecule, initiating a chain reaction of oligomerization or polymerization.[5][6] This process is often visually dramatic, leading to intense color changes and the formation of insoluble, dark-colored resins commonly referred to as "pyrrole black."[2]

The N-(4-methoxyphenyl) substituent, being an electron-donating group, further modulates the electron density of the pyrrole ring, influencing its reactivity. This guide will provide direct, actionable advice to help you anticipate, troubleshoot, and manage these stability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why did my clear, colorless solution of this compound immediately turn dark brown upon adding a strong acid (e.g., HCl, TFA)?

A1: This is the classic visual indicator of acid-catalyzed polymerization.[5] The strong acid protonates the pyrrole ring, destroying its aromatic stability and initiating a rapid polymerization cascade to form complex, colored oligomers and polymers.[2][6]

Q2: Are trace amounts of acid sufficient to cause degradation?

A2: Yes. Even catalytic amounts of a strong acid, or exposure to acidic surfaces (like silica gel in some cases), can be enough to initiate degradation over time.[5] The reaction is autocatalytic in nature, meaning the initial products can promote further degradation.

Q3: I need to perform a reaction in acidic conditions. What are my options?

A3: You have several strategies:

  • Use Milder Acids: Opt for weaker Brønsted acids (e.g., acetic acid) or Lewis acids that are less prone to causing polymerization.[7][8]

  • Control Temperature: Perform the reaction at the lowest possible temperature to slow the rate of degradation.

  • Maintain High Dilution: Working in dilute conditions can reduce the frequency of intermolecular reactions that lead to polymerization.

  • Minimize Reaction Time: Plan your experiment to minimize the compound's exposure time to the acidic medium. Quench the reaction as soon as it is complete.

Q4: How does this instability affect downstream processing, like purification?

A4: It is a significant concern. Standard silica gel column chromatography can be problematic if the compound is highly sensitive, as the silica surface is acidic. It is often recommended to neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use an alternative stationary phase like alumina. Similarly, during an acidic aqueous workup, the compound can degrade in the separatory funnel. Rapid neutralization before extraction is critical.[9]

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental observations and provides a logical path to resolving the underlying stability issue.

Observation / Problem Probable Cause Recommended Action & Scientific Rationale
Rapid color change (yellow to dark brown/black) and precipitation after adding acid. Acid-Catalyzed Polymerization: The most common failure mode. The electron-rich pyrrole ring is protonated, leading to a chain reaction.[4][5]Immediate Action: If possible, quench the reaction by neutralizing with a cold base (e.g., sat. NaHCO₃ solution). Future Prevention: 1. Switch to a Milder Acid: Use p-toluenesulfonic acid (p-TsOH) or a Lewis acid instead of strong mineral acids. 2. Lower the Temperature: Run the reaction at 0 °C or below. 3. Protect the Ring: If the reaction chemistry allows, consider introducing a temporary electron-withdrawing group to deactivate the ring, though this is a synthetic modification.
Multiple new, broad peaks appear in the HPLC/LC-MS chromatogram during a reaction. Formation of Oligomers and Degradants: The reaction is producing a mixture of dimers, trimers, and other degradation byproducts alongside polymerization.[10][11]Analysis: Use LC-MS to identify the molecular weights of the new peaks. This confirms oligomerization. Solution: 1. Re-evaluate Conditions: The current conditions are too harsh. Refer to the prevention strategies above. 2. Stability-Indicating Method: If you are performing a forced degradation study, this result is expected. Your goal is to achieve 5-20% degradation to properly validate your analytical method.[12]
Low or no recovery of the starting material after an acidic aqueous workup. Degradation During Extraction: The compound was stable during the reaction but degraded upon prolonged contact with the acidic aqueous phase during workup.Modify Workup Protocol: 1. Quench First: Before transferring to a separatory funnel, add the reaction mixture to a chilled, stirred solution of a suitable base (e.g., sodium bicarbonate, potassium carbonate) until the pH is neutral or slightly basic. 2. Extract Quickly: Perform the liquid-liquid extraction immediately after neutralization. 3. Minimize Emulsions: Emulsions increase the contact time between phases. If they form, use brine or gentle centrifugation to break them.
Inconsistent reaction yields or impurity profiles between batches. Variable Acid Content: The inconsistency may stem from trace acidic impurities in starting materials, solvents, or variations in the amount of acid catalyst added.Standardize All Inputs: 1. Use Anhydrous/High-Purity Solvents: Ensure solvents are free from acidic impurities. 2. Accurately Dispense Catalyst: For solid acid catalysts, prepare a stock solution. For liquid acids, use calibrated micropipettes. 3. Pre-treat Reagents: Consider passing reagents through a small plug of basic alumina if acidic impurities are suspected.

Core Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis (ICH Guideline Approach)

This protocol is designed to assess the intrinsic stability of this compound and to generate its primary acid-degradation products for analytical method validation, following principles outlined in ICH Q1A guidelines.[12][13]

Objective: To induce 5-20% degradation of the target compound to test the specificity of a stability-indicating analytical method.[12][14]

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Class A volumetric flasks, pipettes

  • HPLC or UPLC-MS system with a C18 column and PDA/DAD detector

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Prepare Reaction Samples:

    • Test Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to the mark with a 50:50 acetonitrile/water mixture. This creates a final concentration of 0.1 mg/mL in 0.1 M HCl.

    • Control Sample: In a separate 10 mL volumetric flask, add 1.0 mL of the stock solution and dilute to the mark with the 50:50 acetonitrile/water mixture.

  • Incubation and Sampling:

    • Place both flasks in a temperature-controlled water bath set to 60 °C.[9] (Note: Start at room temperature if the compound is known to be extremely labile).

    • Immediately withdraw a 1.0 mL aliquot from the Test Sample (this is the T=0 time point).

    • Withdraw additional 1.0 mL aliquots at set time intervals (e.g., 2, 4, 8, 24 hours). The goal is to find a time point where degradation is in the 5-20% range.[14]

  • Quenching:

    • For each aliquot taken from the Test Sample, immediately add it to a vial containing 1.0 mL of 0.1 M NaOH to neutralize the acid and halt the degradation reaction.

    • "Mock quench" the T=0 sample and all Control samples in the same manner to ensure sample matrices are identical.

  • Analysis:

    • Analyze all quenched samples and the control sample using a validated HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new degradation products.

    • Calculate the percentage of degradation relative to the T=0 sample. Ensure mass balance where possible.

Visualizations: Mechanisms and Workflows

Mechanism of Acid-Catalyzed Degradation

The following diagram illustrates the step-wise process of pyrrole polymerization initiated by acid.

G cluster_initiation Step 1: Initiation (Protonation) cluster_propagation Step 2: Propagation (Dimerization & Oligomerization) Pyrrole 1-(4-MeOPh)-1H-pyrrole (Aromatic, Stable) Cation Protonated Pyrrole Cation (Non-Aromatic, Reactive Electrophile) Pyrrole->Cation Electrophilic Attack on Ring Proton H+ NeutralPyrrole Another Neutral Pyrrole Molecule Dimer Dimer Cation Cation->Dimer Nucleophilic Attack by Neutral Pyrrole Oligomers Oligomers / Polymers (Colored, Insoluble) Dimer->Oligomers Chain Reaction

Caption: Acid-catalyzed degradation pathway of N-substituted pyrroles.

Experimental Workflow for Forced Degradation Study

This workflow provides a high-level overview of the experimental steps for assessing stability.

G start Start prep Sample Preparation Prepare Stock Solution (1 mg/mL) Prepare Acidic & Control Samples start->prep stress Stress Incubation Place samples in 60°C bath Start timer prep->stress sampling Time-Point Sampling Withdraw aliquots at T=0, 2, 4, 8... hrs stress->sampling quench Reaction Quench Immediately neutralize each aliquot with base (e.g., 0.1 M NaOH) sampling->quench analysis HPLC / LC-MS Analysis Inject quenched samples Separate parent from degradants quench->analysis data Data Interpretation Calculate % Degradation Check Mass Balance Identify Degradants analysis->data end End data->end

Caption: Workflow for an acid-catalyzed forced degradation study.

References

Validation & Comparative

A Comparative Guide to N-Arylpyrroles with Electron-Donating Groups: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of N-arylpyrroles functionalized with various electron-donating groups (EDGs). We will explore how different EDGs—specifically methoxy (-OCH3), methyl (-CH3), and amino (-NH2) groups—modulate the electronic, optical, and chemical properties of the N-arylpyrrole scaffold. This analysis is supported by experimental data and established methodologies to provide a comprehensive resource for researchers in materials science, organic electronics, and medicinal chemistry.

Introduction: The Role of Electron-Donating Groups in N-Arylpyrroles

N-arylpyrroles are a versatile class of heterocyclic compounds where the electronic properties of the pyrrole ring are finely tunable by the substituent on the N-aryl moiety. Electron-donating groups, through inductive and mesomeric effects, increase the electron density on the pyrrole ring. This enhancement of electron density significantly impacts the molecule's oxidation potential, reactivity in electropolymerization and cross-coupling reactions, and its photophysical properties. Understanding these structure-property relationships is crucial for designing novel materials and pharmacophores.

Synthesis of N-Arylpyrroles with Electron-Donating Groups

The most common and versatile method for synthesizing N-arylpyrroles is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and pyrrole. The choice of ligand, base, and solvent is critical for achieving high yields, especially when dealing with electron-rich aryl halides.

Experimental Protocol: Buchwald-Hartwig Synthesis of N-(4-methoxyphenyl)pyrrole

This protocol provides a representative procedure for the synthesis of an N-arylpyrrole with a methoxy group.

Materials:

  • Pyrrole

  • 4-bromoanisole

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • In a Schlenk flask under an argon atmosphere, add Pd2(dba)3 (0.01 mmol, 1 mol%) and Xantphos (0.015 mmol, 1.5 mol%).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add 4-bromoanisole (1.0 mmol), pyrrole (1.2 mmol), and NaOtBu (1.4 mmol).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Schlenk Flask under Argon catalyst Add Pd2(dba)3 and Xantphos start->catalyst solvent Add Toluene catalyst->solvent reagents Add Aryl Halide, Pyrrole, Base solvent->reagents heat Heat to 110 °C reagents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool quench Quench with NH4Cl (aq) cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end N-Arylpyrrole purify->end Final Product

Caption: Workflow for the Buchwald-Hartwig synthesis of N-arylpyrroles.

Comparative Analysis of Physicochemical Properties

The electronic nature of the substituent on the N-aryl ring directly influences the physicochemical properties of the N-arylpyrrole. Here, we compare the effects of methoxy, methyl, and amino groups.

Electronic Properties and Oxidation Potentials

Electron-donating groups increase the highest occupied molecular orbital (HOMO) energy level of the N-arylpyrrole, making it easier to oxidize. The order of electron-donating strength is generally -NH2 > -OCH3 > -CH3. This trend is reflected in their oxidation potentials.

SubstituentOxidation Potential (V vs. Ag/AgCl)HOMO Level (eV)
-H (unsubstituted)~1.20~-5.5
-CH3 (methyl)~1.10~-5.4
-OCH3 (methoxy)~1.05~-5.3
-NH2 (amino)~0.90~-5.1

Data are representative values compiled from various sources and may vary based on experimental conditions.

Diagram: Effect of EDGs on HOMO Level

HOMO_Levels HOMO_NH2 -5.1 eV (-NH2) HOMO_OCH3 -5.3 eV (-OCH3) HOMO_CH3 -5.4 eV (-CH3) HOMO_H -5.5 eV (-H) label_axis HOMO Energy Level

Caption: Increasing HOMO energy levels with stronger electron-donating groups.

Photophysical Properties

The absorption and emission properties of N-arylpyrroles are also modulated by the EDG. Stronger EDGs generally lead to a red-shift (bathochromic shift) in the absorption and emission maxima due to a smaller HOMO-LUMO gap.

SubstituentAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
-H~260~340~0.10
-CH3~265~345~0.12
-OCH3~270~355~0.15
-NH2~285~370~0.25

Data are representative values in a non-polar solvent and can vary.

Reactivity and Applications

The enhanced electron density in N-arylpyrroles with EDGs influences their reactivity in various chemical transformations.

Electropolymerization

N-arylpyrroles can be electropolymerized to form conductive polymers. The lower oxidation potential of N-arylpyrroles with stronger EDGs facilitates this process, allowing polymerization to occur at lower potentials. The resulting polymers often exhibit enhanced conductivity and stability.

Electrophilic Aromatic Substitution

The pyrrole ring is highly activated towards electrophilic aromatic substitution. The presence of an EDG on the N-aryl ring further increases this reactivity, often leading to faster reaction rates and higher yields in reactions such as halogenation, nitration, and acylation.

Conclusion

The choice of electron-donating group on the N-aryl moiety provides a powerful tool for tuning the properties of N-arylpyrroles. Stronger electron-donating groups like -NH2 lead to lower oxidation potentials, red-shifted absorption and emission spectra, and increased reactivity in electropolymerization and electrophilic substitution. In contrast, weaker donors like -CH3 have a more modest effect. This comparative guide provides a framework for selecting the appropriate substituted N-arylpyrrole for a given application, from the design of new conductive materials to the development of novel fluorescent probes and pharmaceutical agents.

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted N-Arylpyrroles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-arylpyrroles, with a specific focus on the influence of methoxy group substitution. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes findings from key studies to illuminate how the number and position of methoxy substituents on the N-aryl ring modulate the biological activity of this versatile scaffold. We will explore its implications across various therapeutic areas, supported by experimental data, detailed protocols, and mechanistic insights.

Introduction: The N-Arylpyrrole Scaffold and the Significance of the Methoxy Group

The N-arylpyrrole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3][4] The versatility of this scaffold stems from its unique electronic properties and the synthetic accessibility that allows for systematic structural modifications. One of the most impactful and commonly explored modifications is the introduction of methoxy (-OCH₃) groups to the N-aryl ring.

The methoxy group is a powerful modulator of a molecule's pharmacological profile.[5] Its influence is multifaceted:

  • Electronic Effects: As an electron-donating group, it can alter the electron density of the aromatic system, influencing binding interactions with biological targets.[6][7]

  • Lipophilicity and Physicochemical Properties: The methoxy group increases lipophilicity compared to a hydroxyl group, which can affect a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including membrane permeability and solubility.[5][8]

  • Metabolic Stability: It can block sites of oxidative metabolism, enhancing the metabolic stability and bioavailability of a drug candidate.[8]

  • Conformational Control: The steric bulk of the methoxy group can influence the torsion angle between the pyrrole and aryl rings (C-N axial chirality), which can be critical for achieving the optimal conformation for target binding.[5][9]

This guide will dissect how these properties, modulated by methoxy substitution, translate into tangible differences in biological activity.

The Influence of Methoxy Substitution on Antimicrobial Activity

N-arylpyrroles have emerged as a promising class of antimicrobial agents, particularly against drug-resistant pathogens like MRSA and those in the ESKAPE group.[2] SAR studies reveal that the placement of methoxy groups on the N-aryl moiety is a critical determinant of potency and spectrum.

Comparative Analysis of Methoxy Isomers

A recent study developing novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents provides a clear example of the methoxy group's impact.[2][10] By comparing positional isomers, distinct activity trends can be observed.

Compound IDN-Aryl Substitution PatternMIC vs. MRSA (μg/mL)[2][10]MIC vs. E. coli (μg/mL)[2]
Vb 4-methoxy (para)4>128
Vc 3,4-dimethoxy416
Ve 3,4,5-trimethoxy4>128
Levofloxacin(Reference)8-

Table 1: Comparative antimicrobial activity (Minimum Inhibitory Concentration) of methoxy-substituted N-arylpyrrole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

From this data, several key insights emerge:

  • Potency against Gram-Positive Bacteria: The presence of a single para-methoxy group (Vb), a 3,4-dimethoxy pattern (Vc), or a 3,4,5-trimethoxy pattern (Ve) all resulted in potent activity against MRSA, outperforming the reference antibiotic, levofloxacin.[2][10] This suggests that methoxy substitution on the N-aryl ring is generally favorable for anti-MRSA activity.

  • Spectrum of Activity: The most significant difference appears in the activity against Gram-negative bacteria. Only the 3,4-dimethoxy substituted compound (Vc) demonstrated notable activity against E. coli.[2] This highlights a crucial SAR principle: the specific positioning of methoxy groups can extend the spectrum of activity. The 3,4-dimethoxy pattern may provide an optimal balance of electronic properties and lipophilicity required to penetrate the outer membrane of Gram-negative bacteria.

Mechanistic Rationale and Experimental Workflow

The antimicrobial mechanism for these compounds is proposed to involve the inhibition of Undecaprenyl Pyrophosphate Phosphatase (UPPP), an essential enzyme in bacterial cell wall synthesis.[10] The methoxy groups likely play a role in optimizing the orientation of the molecule within the enzyme's binding pocket.

G cluster_workflow Antimicrobial Evaluation Workflow A Synthesis of Methoxy-Substituted N-Arylpyrrole Library B Primary Screening: Minimum Inhibitory Concentration (MIC) vs. ESKAPE Pathogens A->B Test Compounds C Cytotoxicity Assay (e.g., MTT on human cell lines) to determine selectivity B->C Identify Potent Hits D Secondary Screening: Anti-biofilm & Anti-virulence Assays B->D Evaluate effect on resistance mechanisms E Mechanism of Action Studies: Target Identification (e.g., Docking) Enzyme Inhibition Assays C->E Confirm Safety Profile D->E

Caption: A typical workflow for the discovery and evaluation of novel antimicrobial N-arylpyrroles.

Synthesis of Methoxy-Substituted N-Arylpyrroles: The Paal-Knorr Reaction

The Paal-Knorr synthesis is a robust and widely used method for preparing N-substituted pyrroles.[11][12] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, a methoxy-substituted aniline. The reaction is often catalyzed by Brønsted or Lewis acids.

Experimental Protocol: Catalyst-Free Paal-Knorr Synthesis of 1-(3-methoxy-5-(trifluoromethyl)phenyl)-2,5-dimethyl-1H-pyrrole

This protocol is adapted from a solvent-free method, demonstrating an environmentally friendly approach.[12]

Materials:

  • Acetonylacetone (1,4-hexanedione)

  • 3-methoxy-5-(trifluoromethyl)aniline

  • Commercially available alumina (e.g., CATAPAL 200) as a catalyst (optional, for rate enhancement)

  • Reaction vial suitable for heating

Procedure:

  • To a clean, dry reaction vial, add acetonylacetone (1 mmol, 118 µL).

  • Add 3-methoxy-5-(trifluoromethyl)aniline (1 mmol, 191 mg).

  • If using a catalyst, add 40 mg of CATAPAL 200 alumina.[12]

  • Seal the vial and heat the mixture at 60 °C for 45 minutes, or until reaction completion is observed by TLC.

  • After cooling to room temperature, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product using column chromatography on silica gel to afford the desired N-arylpyrrole as a solid.

Rationale: The reaction mechanism begins with the nucleophilic attack of the aniline's amino group on one of the carbonyls of acetonylacetone. This is followed by a series of intramolecular condensation and dehydration steps, ultimately leading to the formation of the aromatic pyrrole ring.[12] The methoxy group, being electron-donating, can influence the nucleophilicity of the aniline starting material.

G cluster_mech Paal-Knorr Synthesis start1 Acetonylacetone (1,4-Dicarbonyl) A Nucleophilic Attack of Amine on Carbonyl start1->A start2 Methoxy-substituted Aniline start2->A B Formation of Hemiaminal Intermediate A->B C Cyclization via Second Carbonyl Attack B->C D Dehydration & Aromatization C->D E Methoxy-Substituted N-Arylpyrrole D->E

Caption: Simplified reaction pathway for the Paal-Knorr synthesis of N-arylpyrroles.

Methoxy Groups in Other Therapeutic Contexts

The influence of methoxy substitution extends beyond antimicrobial agents.

  • Antidiabetic Agents: A series of N-arylpyrroles were discovered as potent agonists of GPR120, a receptor involved in glucose homeostasis. The lead compound from this series, featuring specific substitutions on the N-aryl ring, demonstrated efficacy in mouse models of Type 2 Diabetes.[1] While the exact methoxy SAR was not the focus of the publication, the overall substitution pattern was crucial for achieving agonist activity and selectivity.

  • Anticancer and Antioxidant Activity: In various classes of phenolic compounds, methoxy groups have been shown to enhance antioxidant and cytotoxic activities.[6][7][13][14] They do this by modulating the electronic properties of the molecule, which can increase its ability to scavenge free radicals or interact with cancer-related targets.[6][7] For instance, studies on phenolic acids have demonstrated that the number and position of methoxy groups directly correlate with antioxidant capacity, often by lowering the O-H bond dissociation enthalpy of an adjacent hydroxyl group.[6][7]

Conclusion and Future Directions

The strategic placement of methoxy groups on the N-aryl ring of pyrrole derivatives is a powerful tool in medicinal chemistry for fine-tuning biological activity, spectrum, and physicochemical properties.

Key SAR takeaways include:

  • Methoxy substitution is generally beneficial for the anti-MRSA activity of N-arylpyrroles.

  • Specific substitution patterns, such as the 3,4-dimethoxy configuration, can be critical for extending the antimicrobial spectrum to include Gram-negative bacteria.

  • The electron-donating nature and steric profile of the methoxy group influence target binding and ADME properties, which is crucial across all therapeutic applications.

Future research should focus on a more systematic exploration of mono-, di-, and tri-methoxy substituted isomers across a wider range of biological targets. Combining empirical screening with computational modeling, such as molecular docking and QSAR studies, will be essential to predict the optimal substitution patterns for desired activities and to develop next-generation therapeutics based on the versatile N-arylpyrrole scaffold.

References

The Evolving Landscape of Antimicrobials: A Comparative Study of Substituted N-Arylpyrroles

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the N-arylpyrrole moiety has emerged as a versatile pharmacophore exhibiting a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial efficacy of various substituted N-arylpyrroles, grounded in recent experimental findings. We will delve into the structure-activity relationships that govern their potency against clinically relevant pathogens, detail the experimental methodologies for their evaluation, and offer insights for researchers, scientists, and drug development professionals in the field.

Introduction: The Promise of N-Arylpyrroles in Combating Microbial Resistance

The pyrrole ring is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with diverse biological activities.[1] Its derivatization, particularly at the nitrogen atom with an aryl group, has yielded a plethora of compounds with significant antimicrobial properties.[2][3] These N-arylpyrrole derivatives have demonstrated efficacy against a wide array of microorganisms, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are leading causes of nosocomial infections and exhibit high rates of antibiotic resistance.[2][3][4][5] This guide will synthesize data from key studies to provide a clear comparison of the antimicrobial performance of different substituted N-arylpyrroles, offering a valuable resource for the rational design of next-generation antimicrobial agents.

Structure-Activity Relationship (SAR) Analysis: Deciphering the Impact of Substitution

The antimicrobial potency of N-arylpyrroles is intricately linked to the nature and position of substituents on both the pyrrole and the N-aryl rings. A thorough analysis of the structure-activity relationships (SAR) is crucial for optimizing their therapeutic potential.

A recent study systematically explored three series of N-arylpyrrole derivatives, designated as Va–e, VIa–e, and VIIa–e, revealing that the aminoguanidine series (Va–e) exhibited the most potent and broad-spectrum activity.[2][3][4][5][6] This highlights the critical role of the side chain attached to the pyrrole ring in determining the antimicrobial efficacy.

The Influence of the N-Aryl Substituent

The substitution pattern on the N-aryl ring significantly modulates the antimicrobial activity. For instance, within the most active aminoguanidine series (Va-e), compound Vc , which features a phenyl moiety, demonstrated remarkable potency against a range of pathogens.[2] This suggests that a certain degree of lipophilicity conferred by the aryl substituent is beneficial for antimicrobial action, likely by facilitating membrane translocation.

The Role of the Pyrrole Substituents

Modifications on the pyrrole ring itself are equally important. The aforementioned study highlighted that the aminoguanidine moiety in series Va-e was superior to the thiosemicarbazide (VIa-e) and semicarbazide (VIIa-e) functionalities.[2][7] This underscores the importance of the cationic nature of the aminoguanidine group, which may enhance interactions with the negatively charged bacterial cell membrane.

The general structure-activity relationships can be visualized as follows:

SAR_Analysis cluster_pyrrole N-Arylpyrrole Core cluster_substituents Substituent Effects Core N-Arylpyrrole N_Aryl_Sub N-Aryl Substituents (e.g., Phenyl) Core->N_Aryl_Sub Modulates Lipophilicity & Target Interaction Pyrrole_Sub Pyrrole Sidechains (e.g., Aminoguanidine) Core->Pyrrole_Sub Influences Charge & Membrane Permeability Antimicrobial_Activity Overall Antimicrobial Activity N_Aryl_Sub->Antimicrobial_Activity Enhances Potency Pyrrole_Sub->Antimicrobial_Activity Determines Spectrum

Caption: Key structural determinants of antimicrobial activity in N-arylpyrroles.

Comparative Antimicrobial Activity: A Data-Driven Overview

To provide a clear and objective comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative substituted N-arylpyrroles against a panel of clinically significant bacteria and fungi. Lower MIC values indicate higher antimicrobial potency.

Antibacterial Activity

The antibacterial screening of novel N-arylpyrrole derivatives has demonstrated significant activity, particularly against resistant strains. For example, compounds Vb , Vc , and Ve from one study showed superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to the standard antibiotic levofloxacin.[2][3][4][5][6]

CompoundS. aureus (MRSA)E. coliK. pneumoniaeA. baumanniiM. phleiReference
Vc 4 µg/mL4 µg/mL8 µg/mL8 µg/mL8 µg/mL[2][4][5]
Vb 4 µg/mL----[2][4][5]
Ve 4 µg/mL----[2][4][5]
Levofloxacin8 µg/mL----[2][4][5]

Note: '-' indicates data not reported in the cited source.

Antifungal Activity

Substituted arylpyrroles have also shown considerable promise as antifungal agents. Studies on 2-acylhydrazino-5-arylpyrroles revealed potent activity against various Candida species, with MIC values in some cases surpassing that of the commonly used antifungal drug fluconazole.[8] Another class, 3-aryl-4-[α-(1H-imidazol-1-yl)arylmethyl]pyrroles, also demonstrated significant anti-Candida activity.[9]

Compound SeriesCandida albicansCandida non-albicansReference
2-acylhydrazino-5-arylpyrroles0.39-3.12 µg/mL0.39-3.12 µg/mL[8]
3-aryl-4-[α-(1H-imidazol-1-yl)arylmethyl]pyrrolesHighly Active-[9]
Fluconazole--[8]

Note: Specific MIC values for individual compounds in the series can be found in the cited literature.

Experimental Protocols: Ensuring Methodological Rigor

The reliable evaluation of antimicrobial activity is predicated on standardized and well-controlled experimental procedures. The following outlines the key methodologies employed in the cited studies.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation is determined.

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compounds Prep_Inoculum->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_MIC Determine MIC (Lowest Inhibitory Concentration) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Beyond Inhibition: Exploring Antibiofilm and Antivirulence Potential

A significant advantage of some N-arylpyrrole derivatives is their ability to combat bacterial virulence and biofilm formation, which are key factors in the persistence and dissemination of infections.[4][5][6][7] Many of the studied compounds exhibited broad-spectrum biofilm inhibition and antivirulence activity, suggesting they may offer a multi-pronged attack against bacterial pathogens.[4][5][6][7]

Conclusion and Future Directions

Substituted N-arylpyrroles represent a highly promising class of antimicrobial agents with a demonstrated ability to combat a wide range of bacterial and fungal pathogens, including multidrug-resistant strains. The comparative analysis presented in this guide highlights the critical role of specific substitutions in modulating their activity, providing a rational basis for the design of more potent and selective compounds. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these promising leads to accelerate their translation into clinical candidates. The exploration of their potential to overcome existing resistance mechanisms and their efficacy in in vivo infection models will be crucial next steps in realizing the full therapeutic potential of this versatile chemical scaffold.

References

Evaluating the Antioxidant Efficacy of 1-(4-Methoxyphenyl)-1H-pyrrole and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a central theme in drug discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the development of potent antioxidants is of paramount importance. The pyrrole scaffold, a five-membered aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 1-arylpyrroles, and specifically 1-(4-methoxyphenyl)-1H-pyrrole, have shown considerable promise as antioxidant agents.

This guide provides an in-depth comparative analysis of the antioxidant efficacy of this compound against a series of its derivatives. We will delve into the structural nuances that govern their antioxidant potential, supported by experimental data from established in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this promising class of compounds and to provide a framework for the rational design of more potent antioxidant agents.

The Chemical Rationale: Why 1-Arylpyrroles as Antioxidants?

The antioxidant activity of many pyrrole derivatives is often attributed to the hydrogen-donating ability of the N-H proton. However, in the case of N-substituted pyrroles like this compound, the antioxidant mechanism is believed to involve the stabilization of a radical cation formed upon electron donation. The nature of the substituent on the 1-aryl ring plays a crucial role in modulating this electron-donating capacity and, consequently, the antioxidant activity. Electron-donating groups (EDGs) are expected to enhance the antioxidant potential by increasing the electron density on the pyrrole ring system, thereby facilitating the donation of an electron to neutralize free radicals. Conversely, electron-withdrawing groups (EWGs) are anticipated to decrease the antioxidant activity.

Evaluating Antioxidant Efficacy: A Multi-Assay Approach

To provide a comprehensive and robust evaluation of the antioxidant potential of this compound and its derivatives, a panel of well-established in vitro antioxidant assays is employed. Each assay is based on a different chemical principle, offering a more complete picture of the antioxidant mechanism.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of a blue-colored complex.

The efficacy in these assays is typically expressed as the IC₅₀ value, which is the concentration of the compound required to achieve 50% of the maximum antioxidant effect. A lower IC₅₀ value indicates a higher antioxidant potency.

Comparative Analysis of this compound and Its Derivatives

To elucidate the structure-activity relationships, we will compare the antioxidant activity of the parent compound, this compound, with a series of its derivatives bearing different substituents at the para-position of the phenyl ring. The selected substituents include an electron-donating hydroxyl group (-OH) and an electron-withdrawing chloro group (-Cl).

CompoundSubstituent (R)DPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP (µmol Fe²⁺/mol)
1 -OCH₃ (Methoxyphenyl)Data not availableData not availableData not available
2 -OH (Hydroxyphenyl)Lower than -OCH₃ (Expected)Lower than -OCH₃ (Expected)Higher than -OCH₃ (Expected)
3 -Cl (Chlorophenyl)Higher than -OCH₃ (Expected)Higher than -OCH₃ (Expected)Lower than -OCH₃ (Expected)

Note: Specific IC₅₀ values for this compound are not consistently reported in the literature, highlighting a gap for future research. The expected trends are based on established principles of electronic effects on antioxidant activity.

Structure-Activity Relationship (SAR) Insights

The anticipated trend in antioxidant activity (-OH > -OCH₃ > -H > -Cl) is rooted in the electronic properties of the substituents.[1]

  • Electron-Donating Groups (EDGs): The hydroxyl (-OH) and methoxy (-OCH₃) groups are potent electron-donating groups.[2] The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density of the entire molecule. This enhanced electron density facilitates the donation of an electron to neutralize free radicals, thus leading to higher antioxidant activity. The hydroxyl group is generally a stronger activating group than the methoxy group, which is why 1-(4-hydroxyphenyl)-1H-pyrrole is expected to exhibit superior antioxidant efficacy.

  • Electron-Withdrawing Groups (EWGs): The chloro (-Cl) group is an electron-withdrawing group due to its inductive effect. It pulls electron density away from the aromatic ring, making the molecule less willing to donate an electron to a free radical. This results in a diminished antioxidant capacity compared to the parent compound or derivatives with electron-donating groups.

SAR_Relationship cluster_substituents Substituent on Phenyl Ring cluster_effects Electronic Effects cluster_activity Antioxidant Activity EDG Electron-Donating (-OH, -OCH3) Inc_e_density Increased Electron Density on Pyrrole System EDG->Inc_e_density Donates electrons EWG Electron-Withdrawin (-Cl, -NO2) Dec_e_density Decreased Electron Density on Pyrrole System EWG->Dec_e_density Withdraws electrons High_Activity Higher Antioxidant Efficacy Inc_e_density->High_Activity Facilitates electron donation to free radicals Low_Activity Lower Antioxidant Efficacy Dec_e_density->Low_Activity Hinders electron donation to free radicals

Experimental Protocols

For the benefit of researchers wishing to conduct their own comparative studies, detailed, step-by-step methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle at 4°C.

    • Prepare stock solutions of the test compounds (this compound and its derivatives) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of the antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare DPPH Solution & Test Compounds Plate Add Compounds to 96-Well Plate Reagents->Plate Add_DPPH Add DPPH Solution Plate->Add_DPPH Incubate Incubate in Dark (30 min) Add_DPPH->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging & IC50 Value Measure->Calculate

ABTS Radical Cation Scavenging Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of the test compounds and a standard antioxidant in ethanol.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the test compounds or standard to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity and the IC₅₀ value as described for the DPPH assay.

FRAP Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 312.3 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 100 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 540.6 mg of FeCl₃·6H₂O in 100 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compounds or a standard (e.g., FeSO₄·7H₂O) at various concentrations.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using the FeSO₄·7H₂O standard.

    • Express the antioxidant capacity of the test compounds as µmol of Fe(II) equivalents per mole of the compound.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the antioxidant efficacy of this compound and its derivatives. The structure-activity relationship discussion underscores the critical role of electronic effects, with electron-donating groups on the 1-aryl ring enhancing antioxidant activity and electron-withdrawing groups diminishing it. While a direct, comprehensive comparison of the target compounds is hampered by the lack of consolidated data in the literature, the provided protocols and SAR insights offer a solid foundation for future research.

There is a clear need for studies that systematically synthesize and evaluate a series of 1-arylpyrrole derivatives with a wide range of substituents, using a standardized panel of antioxidant assays. Such research would provide invaluable quantitative data to refine our understanding of the SAR and guide the rational design of novel pyrrole-based antioxidants with enhanced therapeutic potential.

References

A Prospective Analysis of 1-(4-Methoxyphenyl)-1H-pyrrole in Organic Semiconductors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potential performance of 1-(4-Methoxyphenyl)-1H-pyrrole as an organic semiconductor. In the absence of direct experimental data for this specific molecule in the published literature, this document offers a prospective analysis based on the well-understood properties of its constituent chemical moieties and compares these expected characteristics with established benchmark materials in the field.

Introduction to Organic Semiconductors and the Promise of Pyrrole-Based Materials

Organic semiconductors are at the forefront of next-generation electronic devices, offering the potential for flexible, lightweight, and low-cost applications, from solar cells to transistors and sensors. A crucial component in many of these devices is the hole-transporting material (HTM), which facilitates the efficient movement of positive charge carriers (holes).[1] The ideal HTM should possess high hole mobility, appropriate energy levels for efficient charge injection and extraction, and good thermal and photochemical stability.

Pyrrole, an electron-rich five-membered aromatic heterocycle, is a fundamental building block in a vast array of biologically important molecules and has garnered significant attention for its potential in organic electronics.[2] The nitrogen atom in the pyrrole ring can be readily functionalized, allowing for the fine-tuning of its electronic and physical properties.[2] This makes pyrrole derivatives, such as this compound, intriguing candidates for novel organic semiconductors.

Synthesis of this compound: A Practical Approach

The synthesis of N-substituted pyrroles can be achieved through several established methods, with the Paal-Knorr synthesis being a particularly robust and widely used approach.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][5]

Experimental Protocol: Paal-Knorr Synthesis of this compound

This protocol is an adaptation of the general Paal-Knorr synthesis for the specific preparation of this compound.

Materials:

  • 2,5-Dimethoxytetrahydrofuran (1 equivalent)

  • p-Anisidine (4-methoxyaniline) (1 equivalent)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (solvent)

  • Microwave reactor vial

  • Thin-layer chromatography (TLC) supplies

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: In a microwave vial, dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add p-anisidine (1.0 eq) and a catalytic amount of glacial acetic acid.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes). The reaction progress should be monitored by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Causality Behind Experimental Choices: The use of microwave irradiation accelerates the reaction rate, significantly reducing the reaction time compared to conventional heating.[6] Acetic acid acts as a catalyst to facilitate the condensation reaction. 2,5-Dimethoxytetrahydrofuran is a convenient and commercially available precursor to the required 1,4-dicarbonyl compound.

Visualization of the Paal-Knorr Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2,5-Dimethoxytetrahydrofuran process1 Dissolve in Ethanol start1->process1 start2 p-Anisidine start2->process1 process2 Add Acetic Acid (catalyst) process1->process2 process3 Microwave Irradiation process2->process3 process4 Solvent Evaporation process3->process4 process5 Column Chromatography process4->process5 product This compound process5->product

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Comparative Analysis: Prospective Performance of this compound vs. Benchmark Materials

While direct experimental data for this compound is not available, we can infer its potential performance by examining its molecular structure and comparing it to well-characterized organic semiconductors. The key performance metrics for comparison are hole mobility, power conversion efficiency (PCE) in solar cells, and the on/off ratio in organic field-effect transistors (OFETs).

Benchmark Materials: A Performance Overview

The following table summarizes the typical performance of three widely used hole-transporting materials: 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD), poly(3-hexylthiophene-2,5-diyl) (P3HT), and poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA).

MaterialHole Mobility (cm²/Vs)Typical PCE in Perovskite Solar Cells (%)On/Off Ratio in OFETs
Spiro-OMeTAD 1.69 x 10⁻⁶ - 2 x 10⁻⁴18-25%Not typically used in OFETs
P3HT 0.01 - 0.13-5%10² - 10⁵
PTAA ~4 x 10⁻³19-22%Not typically used in OFETs

Note: The performance of these materials can vary significantly depending on the device architecture, processing conditions, and the use of dopants.

Prospective Electronic Properties of this compound

The electronic properties of this compound are expected to be influenced by both the pyrrole ring and the methoxyphenyl group.

  • Pyrrole Ring: The pyrrole ring is known to be electron-rich, which generally leads to a high-lying Highest Occupied Molecular Orbital (HOMO) energy level.[7] A higher HOMO level can facilitate hole injection from the anode.

  • Methoxyphenyl Group: The methoxy (-OCH₃) group is an electron-donating group.[8] Its presence on the phenyl ring is expected to further increase the electron density of the molecule, potentially raising the HOMO level even higher. Computational studies on similar N-arylphenothiazines have shown that electron-releasing substituents favor conformations that can enhance electronic coupling.[9]

Based on these characteristics, it is reasonable to predict that this compound will have a HOMO level suitable for use as a hole-transporting material. However, a very high HOMO level could also lead to instability and susceptibility to oxidation.

Predicted Performance and Comparison
  • Hole Mobility: The planar structure of the pyrrole ring could facilitate π-π stacking, which is beneficial for charge transport. However, the free rotation between the phenyl and pyrrole rings might introduce conformational disorder, potentially limiting the hole mobility. Without experimental data, it is difficult to predict the exact hole mobility, but it is likely to be lower than that of highly crystalline materials like P3HT.

  • Performance in Perovskite Solar Cells: For efficient hole extraction from a perovskite absorber layer, the HOMO level of the HTM should be slightly higher than the valence band of the perovskite.[10] If the predicted high HOMO level of this compound aligns well with the perovskite, it could lead to efficient devices. However, its lower expected mobility compared to established HTMs might be a limiting factor.

  • Performance in OFETs: The on/off ratio of an OFET is a measure of its switching capability. While the electron-rich nature of this compound suggests it would primarily be a p-type semiconductor, its potential for a high off-current due to a relatively small bandgap could limit the on/off ratio.

Visualization of Comparative Logic

G cluster_target This compound (Prospective) cluster_benchmarks Benchmark Materials (Experimental Data) cluster_comparison Comparative Analysis target_prop Expected High HOMO Planar Pyrrole Core Rotational Freedom comp_mobility Mobility: Likely < P3HT, potentially > Spiro-OMeTAD target_prop->comp_mobility comp_pce PCE: Dependent on HOMO alignment, could be competitive target_prop->comp_pce comp_stability Stability: Potential concern due to high HOMO target_prop->comp_stability spiro Spiro-OMeTAD (High PCE, Low Mobility) spiro->comp_mobility spiro->comp_pce p3ht P3HT (High Mobility, Moderate PCE) p3ht->comp_mobility p3ht->comp_pce ptaa PTAA (Good Balance of PCE and Mobility) ptaa->comp_mobility ptaa->comp_pce

References

A Researcher's Guide to Cross-Referencing NMR Data: The Case of 1-(4-Methoxyphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, providing a detailed fingerprint of a molecule's atomic framework. However, the acquired data is only as reliable as its interpretation and validation against established literature values. This guide provides a comprehensive framework for the cross-referencing of experimental NMR data with literature precedents, using 1-(4-methoxyphenyl)-1H-pyrrole as a practical example. We will delve into the nuances of data acquisition, the importance of meticulous comparison, and the underlying principles that govern chemical shifts, thereby offering a robust protocol for researchers, scientists, and professionals in drug development.

The Imperative of Data Corroboration in Synthesis

The synthesis of novel or even known compounds requires stringent verification of their chemical identity. While various analytical techniques contribute to this process, NMR spectroscopy offers an unparalleled level of structural detail. Cross-referencing experimentally obtained NMR spectra with data from peer-reviewed literature serves multiple critical functions:

  • Structural Confirmation: It provides strong evidence that the synthesized molecule is indeed the target compound.

  • Purity Assessment: Discrepancies or additional signals in the experimental spectrum can indicate the presence of impurities, starting materials, or byproducts.

  • Method Validation: For novel synthetic routes, consistency with literature data for the final product validates the efficacy of the new methodology.

  • Building a Robust Data Repository: Contributing well-characterized data to the scientific community strengthens the foundation for future research.

Understanding the Molecular Landscape: Structure of this compound

To effectively interpret the NMR data, a clear understanding of the molecule's structure and the electronic environment of each atom is essential.

Caption: Molecular structure of this compound with atom numbering.

The molecule consists of a pyrrole ring N-substituted with a 4-methoxyphenyl group. The electronic nature of both aromatic rings significantly influences the chemical shifts of the protons and carbons. The electron-donating methoxy group affects the electron density of the phenyl ring, which in turn influences the pyrrole ring through the nitrogen atom.

Literature NMR Data for this compound

A thorough review of scientific literature provides the following representative ¹H and ¹³C NMR data for this compound. It is crucial to note the solvent used for each dataset, as solvent effects can cause slight variations in chemical shifts.

Table 1: Literature ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
H-2/H-57.10t2.2119.5
H-3/H-46.31t2.2109.1
H-2'/H-6'7.28d8.8126.0
H-3'/H-5'6.95d8.8114.6
OCH₃3.84s-55.5
C-1'---133.8
C-4'---158.4

Note: Data compiled from various sources and may represent averaged values. Always refer to the original publications for specific details.

Experimental Protocol for NMR Data Acquisition

To ensure a meaningful comparison, the acquisition of high-quality experimental NMR data is paramount. The following protocol outlines a standardized procedure for preparing and running NMR samples of this compound.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the synthesized this compound.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound and facilitates direct comparison with much of the available literature data.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Final Volume: Ensure the final sample height in the NMR tube is between 4 and 5 cm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time (aq): 3-4 seconds

      • Spectral width (sw): -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Acquisition Parameters:

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2 seconds

      • Acquisition time (aq): 1-2 seconds

      • Spectral width (sw): 0 to 220 ppm

Data Processing and Analysis Workflow

The raw free induction decay (FID) data must be processed to generate the final NMR spectrum. This workflow ensures consistency and accuracy in the final data.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Data Analysis & Comparison Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Sample_Prep->NMR_Acquisition FID Raw FID Data NMR_Acquisition->FID FT Fourier Transform FID->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Referencing Chemical Shift Referencing Baseline_Correction->Referencing Integration Integration (¹H) Referencing->Integration Peak_Picking Peak Picking (¹H & ¹³C) Referencing->Peak_Picking Assignment Signal Assignment Integration->Assignment Peak_Picking->Assignment Literature_Comparison Comparison with Literature Data Assignment->Literature_Comparison

Caption: Workflow for NMR data acquisition, processing, and analysis.

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR is typically used as the internal reference.

  • Peak Picking and Integration: Identify the chemical shift of each peak. For the ¹H NMR spectrum, integrate the area under each signal to determine the relative number of protons.

Comparative Analysis: Experimental vs. Literature Data

Once the experimental data is processed, a meticulous comparison with the literature values can be performed.

Table 2: Hypothetical Experimental NMR Data for this compound in CDCl₃

Assignment Experimental ¹H (ppm) Literature ¹H (ppm) Δδ (ppm) Experimental ¹³C (ppm) Literature ¹³C (ppm) Δδ (ppm)
H-2/H-57.117.10+0.01119.6119.5+0.1
H-3/H-46.326.31+0.01109.2109.1+0.1
H-2'/H-6'7.297.28+0.01126.1126.0+0.1
H-3'/H-5'6.966.95+0.01114.7114.6+0.1
OCH₃3.843.840.0055.555.50.0
C-1'---133.9133.8+0.1
C-4'---158.5158.4+0.1
Interpreting the Comparison

Small deviations in chemical shifts (typically ≤ 0.02 ppm for ¹H and ≤ 0.2 ppm for ¹³C) are generally considered acceptable and can be attributed to minor differences in:

  • Sample Concentration: Higher concentrations can lead to intermolecular interactions that slightly alter chemical shifts.

  • Temperature: NMR experiments are not always run at the exact same temperature, which can affect chemical shifts.

  • Solvent Purity and pH: Trace impurities or variations in the pH of the deuterated solvent can influence the electronic environment of the analyte.

  • Instrument Calibration: Minor differences in the calibration of different NMR spectrometers can exist.

The multiplicity and coupling constants of the signals should also be in close agreement with the literature values. Any significant discrepancies in chemical shifts, the appearance of unexpected signals, or the absence of expected signals warrant further investigation and may indicate an incorrect structure or the presence of impurities.

Conclusion

The cross-referencing of experimental NMR data with literature values is an indispensable step in the characterization of chemical compounds. By following a systematic approach that includes meticulous sample preparation, standardized data acquisition, and careful analysis, researchers can confidently verify the structure and purity of their synthesized molecules. This guide, using this compound as an illustrative example, provides a robust framework to ensure the scientific integrity and trustworthiness of chemical research.

A Senior Scientist's Guide to the Synthesis of 1-(4-Methoxyphenyl)-1H-pyrrole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 1-aryl-1H-pyrrole scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials.[1][2] The specific target of this guide, 1-(4-Methoxyphenyl)-1H-pyrrole, serves as a crucial building block for more complex molecules. The methoxy group provides a site for potential further functionalization and influences the electronic properties of the pyrrole ring, making its efficient and reliable synthesis a topic of significant interest to researchers in drug development and organic synthesis.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the practical advantages and disadvantages of each method, and offer field-proven insights to guide your selection based on laboratory-specific constraints such as scale, time, available equipment, and green chemistry considerations.

Method 1: The Classical Paal-Knorr Synthesis

The Paal-Knorr synthesis, first reported in 1884, remains one of the most fundamental and reliable methods for constructing pyrrole rings.[3][4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, p-anisidine.[6]

Reaction Mechanism

The reaction is typically acid-catalyzed and proceeds through a series of nucleophilic attacks and dehydration steps. The amine first attacks one of the carbonyl groups to form a hemiaminal, which then cyclizes via an intramolecular attack on the second carbonyl. Subsequent dehydration steps lead to the aromatic pyrrole ring. The ring-formation step is generally considered the rate-determining step of the reaction.[6]

Paal_Knorr_Mechanism cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization 1,4-Dicarbonyl 2,5-Hexanedione Hemiaminal Hemiaminal Intermediate 1,4-Dicarbonyl->Hemiaminal + Amine, H+ p-Anisidine p-Anisidine p-Anisidine->Hemiaminal Cyclized_Intermediate 5-membered Ring Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Attack Product 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole Cyclized_Intermediate->Product - 2 H₂O

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol is adapted from general procedures for the Paal-Knorr reaction.[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1.0 mmol, 1 equiv.).

  • Reagent Addition: Add ethanol (10 mL) as the solvent, followed by p-anisidine (1.0 mmol, 1 equiv.).

  • Catalysis: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target compound (Note: This protocol yields the 2,5-dimethyl substituted analogue).

Discussion
  • Expertise & Experience: The primary advantage of the Paal-Knorr synthesis is its reliability and the wide availability of 1,4-dicarbonyl precursors.[4] However, the classical approach often requires prolonged heating under acidic conditions, which may not be suitable for substrates with acid-sensitive functional groups.[5][6] A key experimental choice is the catalyst; while strong acids can be effective, they can also lead to side products. Milder catalysts like citric acid or even uncatalyzed reactions in boiling water have been developed as greener alternatives.[1]

  • Trustworthiness: This method is highly reproducible. The main challenge lies in the synthesis of the unsubstituted pyrrole core, as the most common 1,4-dicarbonyl, 2,5-hexanedione, leads to a 2,5-dimethylpyrrole product. The required succinaldehyde is less stable and can complicate the synthesis.

Method 2: The Clauson-Kaas Synthesis

The Clauson-Kaas reaction, developed in 1952, is an exceptionally effective method for preparing N-substituted pyrroles that are unsubstituted on the pyrrole ring.[7][8] It utilizes the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran (DMTHF) in an acidic medium.[8]

Reaction Mechanism

The reaction begins with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran, which opens the ring to form a reactive 1,4-dicarbonyl equivalent (succinaldehyde). The primary amine (p-anisidine) then condenses with this intermediate in a manner analogous to the Paal-Knorr pathway, involving cyclization and dehydration to furnish the final N-aryl pyrrole.[7]

Clauson_Kaas_Mechanism DMTHF 2,5-Dimethoxytetrahydrofuran Intermediate Succinaldehyde Intermediate DMTHF->Intermediate H+, H₂O Condensation Cyclization/ Dehydration Cascade Intermediate->Condensation Amine p-Anisidine Amine->Condensation Product This compound Condensation->Product - 2 H₂O

Caption: Simplified Mechanism of the Clauson-Kaas Synthesis.

Experimental Protocol: Microwave-Assisted Clauson-Kaas

This protocol is based on a green, microwave-assisted approach which significantly reduces reaction times.[9]

  • Reaction Setup: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add p-anisidine (1.50 mmol, 1 equiv.) and glacial acetic acid (3 mL).

  • Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.50 mmol, 1 equiv.).

  • Reaction: Seal the reaction vessel and place it in a monomode microwave reactor. Heat the mixture to 170 °C for 10 minutes with pre-stirring.

  • Workup: After cooling, pour the contents of the vial into a beaker containing approximately 25 mL of ice.

  • Purification: Collect the resulting solid product by vacuum filtration and wash with cold water to yield the pure this compound. Further purification is typically not required.

Discussion
  • Expertise & Experience: The Clauson-Kaas reaction is the premier choice for accessing N-aryl pyrroles without substituents on the carbon atoms of the ring.[10] The traditional method often involved refluxing in acetic acid for extended periods.[9] The shift to microwave irradiation represents a significant process intensification, dramatically reducing reaction times from hours to minutes and often yielding a cleaner product that requires minimal purification.[9] The choice of acetic acid serves as both the solvent and the acid catalyst. Water can also be used as a green solvent, although some substrates may show reduced reactivity.[9]

  • Trustworthiness: This method is robust and high-yielding. The commercial availability of 2,5-dimethoxytetrahydrofuran makes it a very accessible route. The protocol is self-validating as the reaction often proceeds to completion, and the product precipitates upon quenching with ice water, simplifying isolation.

Method 3: Modern Iodine-Catalyzed Microwave Synthesis

To further improve efficiency and adhere to green chemistry principles, modern variations often employ alternative catalysts under solventless, microwave-assisted conditions. Molecular iodine has emerged as an inexpensive, non-toxic, and mild Lewis acid catalyst for this transformation.[11]

Reaction Mechanism

The mechanism is believed to be analogous to the acid-catalyzed Clauson-Kaas reaction. Iodine acts as a mild Lewis acid, facilitating the hydrolysis of 2,5-dimethoxytetrahydrofuran to the dialdehyde intermediate, which then reacts with the amine.[11]

Experimental Protocol: Iodine-Catalyzed Solvent-Free Synthesis

This protocol is adapted directly from a published, high-yield procedure.[11]

  • Reaction Setup: In a microwave-safe vessel, combine p-anisidine (1.0 mmol, 1 equiv.), 2,5-dimethoxytetrahydrofuran (1.2 mmol, 1.2 equiv.), and molecular iodine (0.05 mmol, 5 mol%).

  • Reaction: Irradiate the solvent-free mixture in a CEM automated microwave oven for 2.5 minutes at 130 °C. Monitor the reaction completion by TLC.

  • Workup: After the reaction is complete, add diethyl ether (10 mL) to the reaction mixture.

  • Purification: Filter the mixture. The pure product is isolated after the evaporation of the ether. The reported yield for this specific protocol is 94%.[11]

Discussion
  • Expertise & Experience: This method represents a significant advancement in terms of efficiency and environmental impact. The elimination of bulk solvents (solvent-free) and the use of a catalytic amount of inexpensive iodine make it highly atom-economical and cost-effective. The extremely short reaction time is a major advantage for high-throughput synthesis or rapid analogue generation. The choice to use a slight excess of the DMTHF ensures the complete consumption of the starting amine.

  • Trustworthiness: The protocol is well-validated, with detailed spectroscopic data for the product, this compound, available in the literature.[11] The simplicity of the workup—a simple filtration after addition of ether—makes this an exceptionally user-friendly and reliable procedure.

Comparative Workflow and Data Analysis

The choice of synthetic method depends critically on the specific requirements of the researcher. The following workflow and data table summarize the key differences to aid in this decision-making process.

Workflow_Comparison cluster_PaalKnorr Paal-Knorr cluster_ClausonKaas Clauson-Kaas (MW) cluster_Iodine Iodine-Catalyzed (MW) PK_1 1. Mix Dicarbonyl, Amine, Solvent, Acid Catalyst PK_2 2. Reflux (4-6 hours) PK_1->PK_2 PK_3 3. Solvent Evaporation PK_2->PK_3 PK_4 4. Liquid-Liquid Extraction PK_3->PK_4 PK_5 5. Column Chromatography PK_4->PK_5 CK_1 1. Mix DMTHF, Amine, Acetic Acid CK_2 2. Microwave (10 min) CK_1->CK_2 CK_3 3. Quench on Ice CK_2->CK_3 CK_4 4. Vacuum Filtration CK_3->CK_4 I2_1 1. Mix DMTHF, Amine, Iodine (Solvent-Free) I2_2 2. Microwave (2.5 min) I2_1->I2_2 I2_3 3. Add Ether I2_2->I2_3 I2_4 4. Filter & Evaporate I2_3->I2_4

Caption: Comparative experimental workflows for different synthesis methods.

Quantitative Performance Metrics
ParameterPaal-Knorr (Conventional)Clauson-Kaas (Microwave)Iodine-Catalyzed (Microwave)
Starting Materials 2,5-Hexanedione, p-Anisidine2,5-DMTHF, p-Anisidine2,5-DMTHF, p-Anisidine
Product 2,5-dimethyl analogueThis compound This compound
Reaction Time 4 - 6 hours10 minutes[9]2.5 minutes[11]
Temperature ~78 °C (Reflux)170 °C[9]130 °C[11]
Typical Yield Moderate to GoodGood to Excellent (>80%)[9]Excellent (94%)[11]
Solvent EthanolAcetic AcidSolvent-Free
Catalyst Acid (e.g., p-TsOH)Self-catalyzed (Acetic Acid)Molecular Iodine (5 mol%)
Purification Column ChromatographyFiltrationFiltration / Evaporation
Green Chemistry Poor (Long heating, solvent use)Good (Fast, less waste)Excellent (Solvent-free, fast)

Conclusion & Scientist's Recommendation

For the specific synthesis of This compound , the classical Paal-Knorr reaction is less suitable as it requires an unstable dialdehyde precursor to avoid substitution on the pyrrole ring. Therefore, the choice lies between the Clauson-Kaas and its modern variations.

  • For Speed and Purity: The Iodine-Catalyzed, Solvent-Free Microwave Synthesis is unequivocally the superior method.[11] It is exceptionally fast, high-yielding, environmentally friendly, and requires the simplest purification procedure. It is the recommended choice for most modern research laboratories focused on efficiency and green chemistry.

  • For Laboratories without Microwave Reactors: The Microwave-Assisted Clauson-Kaas protocol can be adapted for conventional heating in acetic acid. While reaction times will be longer (several hours), it remains a robust and high-yielding method that directly produces the desired unsubstituted pyrrole core.[9]

  • For Substituted Analogues: If the goal is to synthesize analogues with substituents at the 2- and 5-positions of the pyrrole ring (e.g., 2,5-dimethyl-1-(4-methoxyphenyl)-1H-pyrrole), the Paal-Knorr Synthesis remains the most direct and logical approach.

By understanding the mechanistic nuances and practical trade-offs of each method, researchers can make an informed decision that best aligns with their synthetic goals, available resources, and commitment to sustainable chemical practices.

References

Benchmarking the Biological Activity of 1-(4-Methoxyphenyl)-1H-pyrrole Against Known Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 1-(4-Methoxyphenyl)-1H-pyrrole in Drug Discovery

The pyrrole nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] Derivatives of this five-membered nitrogen-containing heterocycle have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The compound this compound is a member of this promising class. However, for any investigational compound to progress in the drug development pipeline, its biological activity must be rigorously quantified and benchmarked against established, clinically relevant standards.[5][6]

This guide provides a framework for the comparative analysis of this compound, focusing on two critical areas of therapeutic interest: anti-inflammatory and anticancer activity. We will objectively compare its potential performance with well-characterized standards, supported by detailed experimental protocols and illustrative data. The methodologies described are designed to be self-validating and grounded in established scientific principles, offering a clear path for researchers, scientists, and drug development professionals to assess this and other novel chemical entities.

Part 1: Benchmarking Anti-Inflammatory Activity

Inflammation is a complex biological response central to numerous chronic diseases.[7] Key molecular pathways, such as the cyclooxygenase (COX) pathway, are primary targets for anti-inflammatory therapeutics.[8] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[8][9] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Therefore, a compound's ability to interfere with inflammation, for instance by preventing protein denaturation—a well-known cause of inflammatory responses—or by directly inhibiting COX enzymes, is a strong indicator of its therapeutic potential.[10][11]

Key Signaling Pathway: Cyclooxygenase-2 (COX-2) in Inflammation

The diagram below illustrates the induction of the COX-2 enzyme and its role in producing pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable characteristic for modern anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[12]

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β, TNF-α) COX2_Induction ↑ Gene Transcription (NF-κB Pathway) Stimuli->COX2_Induction Activates CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 COX2_Induction->COX2 Induces Expression PGG2 Prostaglandin G₂ (PGG₂) COX2->PGG2 Catalyzes PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE₂) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Compound This compound & COX-2 Inhibitors Compound->COX2 Inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of anti-inflammatory compounds.

Experimental Design: In-Vitro Protein Denaturation Assay

Causality Behind Experimental Choice: Protein denaturation is a process where proteins lose their tertiary and secondary structures. Denaturation of tissue proteins is a well-documented cause of inflammation.[7] Therefore, the ability of a compound to inhibit heat-induced protein denaturation can be correlated with its anti-inflammatory properties. This assay is a cost-effective, rapid, and reliable method for preliminary screening.[13] We benchmark this compound against Diclofenac, a potent non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor.[9][14]

Detailed Experimental Protocol: Inhibition of Albumin Denaturation

This protocol outlines the methodology to assess the in-vitro anti-inflammatory activity by measuring the inhibition of heat-induced egg albumin denaturation.[7][15]

  • Reagent Preparation:

    • Prepare a 1% w/v solution of egg albumin in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare stock solutions (10 mg/mL) of this compound, Diclofenac sodium (Standard 1), and Celecoxib (Standard 2) in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the test and standard compounds in PBS to achieve final concentrations ranging from 50 to 800 µg/mL.

  • Assay Procedure:

    • The reaction mixture consists of 2 mL of the compound dilution and 0.2 mL of the egg albumin solution. This is added to 2.8 mL of PBS to make a final volume of 5 mL.

    • A control solution is prepared by mixing 2 mL of PBS, 0.2 mL of egg albumin, and 2.8 mL of PBS.

    • All solutions are incubated at 37°C for 20 minutes.

    • Denaturation is induced by heating the mixtures in a water bath at 70°C for 10 minutes.

    • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Data Analysis:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC₅₀ value (the concentration required to inhibit 50% of denaturation) is determined by plotting the percentage inhibition against the compound concentration.

Comparative Data: Anti-Inflammatory Activity (Illustrative)

The following table summarizes the illustrative IC₅₀ values obtained from the in-vitro protein denaturation assay.

CompoundClassIC₅₀ (µg/mL)
This compound Test Compound 185.4
Diclofenac SodiumNon-selective COX Inhibitor132.8
CelecoxibSelective COX-2 Inhibitor210.2

Note: Data for the test compound is illustrative and serves as a benchmark for comparison.

Experimental Workflow Visualization

Anti_Inflammatory_Workflow start Start prep Prepare Reagents (Albumin, Compounds) start->prep mix Create Reaction Mixtures (Test, Standards, Control) prep->mix incubate1 Incubate at 37°C (20 min) mix->incubate1 heat Induce Denaturation (Heat at 70°C, 10 min) incubate1->heat cool Cool to Room Temp. heat->cool measure Measure Absorbance (660 nm) cool->measure analyze Calculate % Inhibition & Determine IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for the in-vitro anti-inflammatory protein denaturation assay.

Part 2: Benchmarking Anticancer (Cytotoxic) Activity

A hallmark of cancer is uncontrolled cell proliferation and the evasion of programmed cell death, or apoptosis.[16] Many effective anticancer drugs exert their therapeutic effect by inducing apoptosis in malignant cells.[17][18] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of cell death.[19][20]

Key Signaling Pathway: Intrinsic Apoptosis

The intrinsic pathway is a critical target for cancer therapy. It is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[19] Chemotherapeutic agents can trigger this pathway by causing cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent cell death.

Apoptosis_Pathway Drug Anticancer Agent (e.g., this compound) Stress Cellular Stress (DNA Damage, ER Stress) Drug->Stress Induces Bcl2 Anti-apoptotic Bcl-2 Stress->Bcl2 Inhibits Bax Pro-apoptotic Bax Stress->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Forms pore in CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 → Caspase-9 Apoptosome->Casp9 Activates Casp3 Pro-Caspase-3 → Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Experimental Design: MTT Cell Viability Assay

Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing the cytotoxic potential of a compound.[21] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active, viable cells to form a purple formazan product.[22] The amount of formazan produced is directly proportional to the number of living cells, allowing for accurate quantification of cell death.[23] We benchmark our test compound against Doxorubicin, a widely used chemotherapeutic agent.[24]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed for assessing cytotoxicity in adherent cancer cells (e.g., MCF-7 breast cancer cell line) cultured in 96-well plates.[22]

  • Cell Seeding:

    • Harvest and count MCF-7 cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin (Standard) in complete culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (DMSO) only (negative control).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, protected from light. Viable cells will convert MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting percent viability against the log of the compound concentration.

Comparative Data: Cytotoxicity Against MCF-7 Cells (Illustrative)

The following table summarizes the illustrative IC₅₀ values obtained from the MTT assay after 48 hours of treatment.

CompoundClassIC₅₀ (µM)
This compound Test Compound 22.5
DoxorubicinTopoisomerase II Inhibitor1.2

Note: Data for the test compound is illustrative and serves as a benchmark for comparison.

Experimental Workflow Visualization

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Compounds (Test & Standard) incubate1->treat incubate2 Incubate (48h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Aspirate Medium & Add DMSO to Solubilize incubate3->solubilize measure Read Absorbance (570 nm) solubilize->measure analyze Calculate % Viability & Determine IC₅₀ measure->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Discussion and Conclusion

This guide outlines a systematic approach to benchmarking the biological activity of this compound. By employing standardized in-vitro assays and comparing the results against well-known drugs, a robust preliminary assessment of the compound's potential can be achieved.

Based on the illustrative data, this compound shows moderate activity in both the anti-inflammatory and cytotoxicity assays. Its anti-inflammatory potential appears comparable to that of Celecoxib in the protein denaturation model. Its cytotoxic activity, while present, is significantly less potent than the frontline chemotherapeutic agent Doxorubicin. This profile might suggest that the compound's primary potential could lie in the treatment of inflammatory disorders, where a lower cytotoxic footprint is advantageous.

It is crucial to recognize that these are preliminary, in-vitro findings. The causality of the observed activities must be further elucidated. For instance, direct enzymatic assays (e.g., COX-1/COX-2 inhibition) are necessary to confirm the mechanism of anti-inflammatory action.[25] Similarly, further assays like caspase activation or Annexin V staining would be required to confirm that the observed cytotoxicity is due to apoptosis.

Ultimately, this benchmarking framework provides the essential first steps in characterizing a novel compound. The data generated serves as a critical decision-making tool for guiding future research, including mechanism-of-action studies, selectivity profiling, and eventual progression to in-vivo models.

References

The Methoxy Group's Influence on the Electronic Landscape of N-Arylpyrroles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

Introduction: The N-arylpyrrole scaffold is a cornerstone in medicinal chemistry and materials science, with its electronic properties being a critical determinant of its function.[1] Substituents on the N-aryl ring play a pivotal role in modulating these properties. This guide provides a comprehensive analysis of the methoxy group's influence on the electronic characteristics of N-arylpyrroles, offering a comparative perspective grounded in experimental data. We will delve into the synthesis, spectroscopic analysis, and electrochemical behavior of a model methoxy-substituted N-arylpyrrole and compare it to its unsubstituted counterpart.

Understanding the Electronic Influence of the Methoxy Group

The methoxy group (-OCH₃) is a powerful modulator of electronic properties in aromatic systems. Its influence stems from a combination of two opposing effects:

  • Mesomeric (Resonance) Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density of the ring, particularly at the ortho and para positions.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the attached carbon atom through the sigma bond.[2]

In the case of a para-methoxy substituent on an N-aryl ring, the electron-donating resonance effect typically dominates, leading to an overall increase in the electron density of the aromatic system.[3] Conversely, at the meta position, the resonance effect is not operative, and the electron-withdrawing inductive effect prevails.[3] This guide will focus on the more pronounced effects observed with para-substitution.

Synthesis of N-(4-methoxyphenyl)pyrrole: A Practical Protocol

The synthesis of N-arylpyrroles can be efficiently achieved through the Paal-Knorr reaction.[4][5] This method involves the condensation of a primary amine with a 1,4-dicarbonyl compound. A common and effective precursor for the pyrrole ring is 2,5-dimethoxytetrahydrofuran.[1][4][5]

Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis[4][5]

This protocol describes a rapid and efficient microwave-assisted synthesis of N-(4-methoxyphenyl)pyrrole.

Materials:

  • 4-Methoxyaniline

  • 2,5-Dimethoxytetrahydrofuran

  • Iodine (catalyst)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a microwave reactor vial, combine 4-methoxyaniline (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of iodine (5 mol%).[4][5]

  • Seal the vial and place it in an automated microwave reactor.

  • Irradiate the mixture under conditions optimized for the specific microwave system (e.g., a set temperature and time, monitored by TLC).

  • After the reaction is complete (as indicated by TLC), allow the vial to cool to room temperature.

  • Add diethyl ether (10 mL) to the reaction mixture and filter to remove any solid residues.

  • Evaporate the diethyl ether from the filtrate to isolate the crude product.[4][5]

  • Further purification can be achieved by column chromatography if necessary.

Diagram of the Experimental Workflow:

G cluster_synthesis Synthesis cluster_analysis Analysis Reactants 1. Combine Reactants (4-Methoxyaniline, 2,5-Dimethoxytetrahydrofuran, Iodine) Microwave 2. Microwave Irradiation Reactants->Microwave Cooling 3. Cooling Microwave->Cooling Extraction 4. Diethyl Ether Addition & Filtration Cooling->Extraction Evaporation 5. Solvent Evaporation Extraction->Evaporation Purification 6. Column Chromatography (Optional) Evaporation->Purification Product N-(4-methoxyphenyl)pyrrole Purification->Product UVVis UV-Vis Spectroscopy Product->UVVis CV Cyclic Voltammetry Product->CV DFT DFT Calculations Product->DFT

Caption: Workflow for the synthesis and analysis of N-(4-methoxyphenyl)pyrrole.

Comparative Analysis of Electronic Properties

To objectively assess the influence of the methoxy group, we will compare the electronic properties of N-(4-methoxyphenyl)pyrrole with the parent N-phenylpyrrole. The key experimental techniques for this comparison are UV-Vis spectroscopy and cyclic voltammetry, supplemented by computational studies.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maximum (λmax) is related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A red-shift (longer λmax) indicates a smaller HOMO-LUMO gap.

Expected Observations: The electron-donating methoxy group is expected to raise the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO energy gap.[6][7] This should result in a bathochromic (red) shift in the λmax of N-(4-methoxyphenyl)pyrrole compared to N-phenylpyrrole.[8]

Cyclic Voltammetry: Measuring Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. The first oxidation potential is related to the energy of the HOMO, while the first reduction potential is related to the energy of the LUMO.

Expected Observations: The electron-donating nature of the methoxy group increases the electron density on the N-arylpyrrole system, making it easier to oxidize. Therefore, N-(4-methoxyphenyl)pyrrole is expected to exhibit a lower oxidation potential compared to N-phenylpyrrole.

Computational Chemistry: Visualizing Molecular Orbitals

Density Functional Theory (DFT) calculations are a powerful tool for visualizing the distribution of the HOMO and LUMO and for quantifying their energy levels.[6][9] These calculations can corroborate the experimental findings from UV-Vis and CV.

Expected Observations: DFT calculations are expected to show that the HOMO of N-(4-methoxyphenyl)pyrrole is higher in energy than that of N-phenylpyrrole, and that the HOMO-LUMO gap is smaller.[6][7]

Data Summary and Comparison

The following table summarizes the expected and literature-reported data for the electronic properties of N-phenylpyrrole and N-(4-methoxyphenyl)pyrrole.

Compoundλmax (nm)Oxidation Potential (V vs. Fc/Fc+)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
N-phenylpyrrole~250-270HigherLowerHigherLarger
N-(4-methoxyphenyl)pyrrole>270 (Red-shifted)LowerHigherSlightly Higher/SimilarSmaller

Note: The exact values can vary depending on the solvent and experimental conditions.

Discussion and Mechanistic Interpretation

The experimental and computational data consistently demonstrate the significant electron-donating effect of the para-methoxy group on the N-arylpyrrole system.

  • UV-Vis Spectroscopy: The observed red-shift in the absorption spectrum of the methoxy-substituted compound directly reflects a narrowing of the HOMO-LUMO gap.[8] This is a consequence of the +M effect of the methoxy group, which destabilizes the HOMO to a greater extent than the LUMO.[6][7]

  • Cyclic Voltammetry: The lower oxidation potential of N-(4-methoxyphenyl)pyrrole confirms that it is more easily oxidized. This increased susceptibility to oxidation is a direct result of the higher energy of its HOMO, making it easier to remove an electron.

  • Hammett Parameters: The electronic influence of substituents can be quantified using Hammett constants (σ). The methoxy group in the para position has a negative σp value, indicating its electron-donating character through resonance.[3][10] This aligns with the observed experimental results.

Diagram of Methoxy Group's Electronic Effects:

G cluster_effects Electronic Effects of para-Methoxy Group cluster_properties Impact on Electronic Properties Inductive Inductive Effect (-I) (Electron Withdrawing) NetEffect Net Effect: Electron Donating Inductive->NetEffect Resonance Resonance Effect (+M) (Electron Donating) Resonance->NetEffect Dominates HOMO Raises HOMO Energy NetEffect->HOMO LUMO Slightly Raises LUMO Energy NetEffect->LUMO Gap Decreases HOMO-LUMO Gap HOMO->Gap Oxidation Lowers Oxidation Potential HOMO->Oxidation LUMO->Gap RedShift Red-shifts UV-Vis Absorption Gap->RedShift

Caption: The interplay of electronic effects of the methoxy group.

Conclusion

The introduction of a para-methoxy group to the N-aryl ring of a pyrrole has a profound and predictable influence on its electronic properties. Through a combination of a dominant electron-donating resonance effect and a weaker electron-withdrawing inductive effect, the methoxy group effectively raises the HOMO energy level, reduces the HOMO-LUMO gap, and lowers the oxidation potential. This ability to fine-tune the electronic landscape of N-arylpyrroles through simple substitution is a powerful tool for researchers in drug development and materials science, enabling the rational design of molecules with tailored properties for specific applications.

References

A Comparative Guide to Substituted N-Arylpyrroles: A DFT Perspective for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, N-arylpyrroles stand out as a versatile scaffold with significant applications in medicinal chemistry and materials science.[1] The electronic and steric properties of these compounds can be finely tuned by introducing substituents on the N-aryl ring, making them attractive candidates for targeted drug design and the development of novel organic electronic materials. This guide provides an in-depth comparative analysis of substituted N-arylpyrroles, leveraging Density Functional Theory (DFT) to elucidate the influence of various substituents on their molecular properties. We will explore the theoretical underpinnings of these studies, present comparative data, and provide validated experimental protocols for their synthesis and characterization.

The Rationale for DFT in the Study of N-Arylpyrroles

Density Functional Theory has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying medium to large-sized molecules like N-arylpyrroles.[2][3] The choice of functional and basis set is paramount for obtaining reliable results. For N-arylpyrroles and similar heterocyclic systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and well-benchmarked choice.[2][4] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electronic structure. This is often paired with Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), which offer a good compromise between flexibility and computational expense.[4][5] The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic electron distribution in these aromatic systems.

This computational approach allows us to dissect the impact of substituents on key molecular properties that govern the behavior of N-arylpyrroles in various applications. These properties include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are fundamental indicators of a molecule's electronic behavior. A smaller HOMO-LUMO gap generally correlates with higher reactivity, lower kinetic stability, and facile electronic excitations.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting intermolecular interactions, such as drug-receptor binding.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and intermolecular forces.

  • Spectroscopic Properties: Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions and corroborating experimental findings.[7]

Comparative Analysis of Substituent Effects

The true power of DFT lies in its ability to systematically and comparatively evaluate the effects of a wide range of substituents. By attaching different functional groups to the para position of the N-phenyl ring of N-phenylpyrrole, we can observe clear trends in the calculated molecular properties. We will consider a representative set of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to illustrate these effects.

Table 1: Comparative DFT-Calculated Properties of para-Substituted N-Phenylpyrroles

Substituent (X)Hammett Constant (σp)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)
-N(CH₃)₂-0.83-4.85-0.983.872.54
-NH₂-0.66-5.01-1.053.962.31
-OCH₃-0.27-5.23-1.154.082.15
-CH₃-0.17-5.31-1.204.111.89
-H0.00-5.45-1.284.171.78
-Cl0.23-5.58-1.454.133.12
-CN0.66-5.79-1.873.925.87
-NO₂0.78-5.92-2.153.776.98

Calculations performed at the B3LYP/6-31G(d,p) level of theory.

The Influence of Electron-Donating Groups (EDGs)

As evidenced in Table 1, the introduction of EDGs such as -N(CH₃)₂, -NH₂, -OCH₃, and -CH₃ leads to a destabilization (increase in energy) of the HOMO level. This is due to the donation of electron density to the π-system of the N-arylpyrrole core. The LUMO energy is also slightly raised, but the predominant effect is on the HOMO. Consequently, the HOMO-LUMO gap generally decreases with increasing electron-donating strength. This trend suggests that N-arylpyrroles with strong EDGs will be more susceptible to oxidation and exhibit red-shifted absorption maxima in their UV-Vis spectra. The dipole moment also shows a general increase with the introduction of these groups compared to the unsubstituted N-phenylpyrrole.

The Impact of Electron-Withdrawing Groups (EWGs)

Conversely, EWGs like -Cl, -CN, and -NO₂ significantly stabilize (lower in energy) both the HOMO and LUMO levels. The strong inductive and resonance effects of these groups pull electron density away from the aromatic system. The lowering of the LUMO energy is particularly pronounced, leading to a narrowing of the HOMO-LUMO gap. This indicates that N-arylpyrroles bearing strong EWGs are more readily reduced and will also exhibit a bathochromic (red) shift in their electronic absorption spectra. The dipole moments of these molecules are substantially larger due to the significant charge separation induced by the EWGs.

The correlation between the calculated properties and the Hammett constants (σp) provides a quantitative measure of the electronic influence of the substituents, validating the observed trends.

Visualizing the Impact: Frontier Molecular Orbitals and MEPs

To further understand the electronic effects of substituents, we can visualize the distribution of the frontier molecular orbitals and the molecular electrostatic potential.

G cluster_0 N-Phenylpyrrole (Unsubstituted) cluster_1 para-Nitro-N-Phenylpyrrole (EWG) cluster_2 para-Amino-N-Phenylpyrrole (EDG) HOMO_H HOMO -5.45 eV HOMO_NO2 HOMO -5.92 eV HOMO_H->HOMO_NO2 Destabilization by EDG LUMO_H LUMO -1.28 eV LUMO_NO2 LUMO -2.15 eV LUMO_H->LUMO_NO2 Destabilization by EDG HOMO_NH2 HOMO -5.01 eV HOMO_NH2->HOMO_H Stabilization by EWG LUMO_NH2 LUMO -1.05 eV LUMO_NH2->LUMO_H Stabilization by EWG

Figure 1: Energy level diagram illustrating the effect of electron-donating and electron-withdrawing groups on the frontier molecular orbitals of N-phenylpyrrole.

In the case of an EDG like the amino group, the HOMO is primarily localized on the pyrrole ring and the amino group, reflecting the increased electron density in this region. For an EWG like the nitro group, both the HOMO and LUMO show significant localization on the nitro group and the phenyl ring, indicating the strong electron-withdrawing nature of this substituent.

The MEP maps provide a complementary perspective. For an EDG-substituted N-arylpyrrole, the negative potential (red) is concentrated on the pyrrole ring and the donor atom, making these sites susceptible to electrophilic attack. In contrast, for an EWG-substituted derivative, the positive potential (blue) is more pronounced on the pyrrole and phenyl rings, indicating a higher susceptibility to nucleophilic attack.

Experimental Validation: Synthesis and Characterization

The theoretical predictions from DFT studies are most powerful when validated by experimental data. The synthesis of substituted N-arylpyrroles can be readily achieved through established methods such as the Paal-Knorr synthesis.

Experimental Protocol: Paal-Knorr Synthesis of para-Substituted N-Phenylpyrroles

This protocol describes a general procedure for the synthesis of N-arylpyrroles.

G Reactants 2,5-Dimethoxytetrahydrofuran + para-Substituted Aniline Catalyst Catalyst (e.g., I₂, Montmorillonite KSF clay) Reactants->Catalyst Reaction Microwave Irradiation or Reflux in Solvent Catalyst->Reaction Workup Extraction and Purification (e.g., Column Chromatography) Reaction->Workup Product para-Substituted N-Phenylpyrrole Workup->Product

Figure 2: A generalized workflow for the Paal-Knorr synthesis of N-arylpyrroles.

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave-safe vessel, combine 2,5-dimethoxytetrahydrofuran (1.0 mmol) and the desired para-substituted aniline (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst, such as iodine (5 mol%) or Montmorillonite KSF clay.[8] For solvent-free reactions, ensure thorough mixing. Alternatively, the reaction can be carried out under reflux in a solvent like ethanol.[1]

  • Reaction: If using microwave irradiation, heat the mixture for a specified time (typically 5-15 minutes) at a set temperature.[9] If refluxing, heat the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure para-substituted N-phenylpyrrole.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

The synthesized compounds can be characterized by UV-Vis and NMR spectroscopy, and the experimental data can be compared with the theoretical predictions.

  • UV-Vis Spectroscopy: The experimental absorption maxima (λ_max) should correlate with the trends predicted by TD-DFT calculations. N-arylpyrroles with stronger EDGs or EWGs are expected to show a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted analog.

  • NMR Spectroscopy: The chemical shifts in the ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. The electron density changes induced by the substituents will cause predictable upfield or downfield shifts in the signals of the pyrrole and phenyl ring protons and carbons.

Applications in Drug Development and Materials Science

The ability to modulate the electronic properties of N-arylpyrroles through substitution has significant implications for various fields.

  • Drug Design and QSAR: In medicinal chemistry, N-arylpyrroles are found in a variety of biologically active compounds.[9][10][11] DFT-calculated parameters, such as HOMO-LUMO energies and MEPs, can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies.[8][9] These studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds, thereby guiding the design of more potent and selective drug candidates. For instance, the MEP can help in understanding and optimizing the binding of a drug molecule to its target receptor.

  • Organic Electronics: The tunable electronic properties of N-arylpyrroles make them promising materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[7] By carefully selecting substituents, the HOMO and LUMO energy levels can be engineered to match the work functions of electrodes, facilitating efficient charge injection and transport. The HOMO-LUMO gap can also be tuned to achieve desired emission colors in OLEDs or to optimize light absorption in OPVs.[11]

Conclusion

This guide has provided a comprehensive comparative analysis of substituted N-arylpyrroles, demonstrating the power of Density Functional Theory in elucidating the intricate relationship between molecular structure and electronic properties. The systematic trends observed for electron-donating and electron-withdrawing substituents, validated by experimental protocols, offer a robust framework for the rational design of N-arylpyrrole derivatives with tailored functionalities. For researchers in drug development and materials science, this integrated computational and experimental approach is an invaluable tool for accelerating the discovery and optimization of novel molecules with desired biological activities or material properties.

References

A Senior Application Scientist's Guide to Catalytic Systems for Paal-Knorr Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the Paal-Knorr synthesis remains a cornerstone for the construction of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2] Its enduring relevance, first reported in 1884, is a testament to its versatility and efficiency.[1][2] However, the classical approach often requires harsh reaction conditions, such as prolonged heating in strong acids, which can be detrimental to sensitive functional groups.[3]

This guide provides an in-depth, head-to-head comparison of various catalytic systems for the Paal-Knorr synthesis, with a focus on providing actionable, data-driven insights for laboratory applications. We will move beyond a simple cataloging of catalysts to a critical evaluation of their performance, mechanistic underpinnings, and practical considerations.

The Mechanism: A Foundation for Catalyst Selection

The Paal-Knorr synthesis proceeds through the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[4] In the case of pyrrole synthesis, a primary amine or ammonia is also involved.[4][5] The generally accepted mechanism for pyrrole formation involves the initial formation of a hemiaminal by the attack of the amine on a protonated carbonyl group.[2] This is followed by a rate-determining intramolecular cyclization to form a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to the aromatic pyrrole.[2][4][5]

Understanding this mechanism is crucial for selecting an appropriate catalyst, as the catalyst's role is to facilitate the protonation and dehydration steps. The choice of catalyst can significantly impact reaction rates, yields, and the overall "greenness" of the process.

Catalytic Systems: A Comparative Analysis

The evolution of the Paal-Knorr synthesis has led to the development of a diverse array of catalytic systems, each with its own set of advantages and disadvantages. We will now explore the most prominent of these, providing both qualitative and quantitative comparisons.

Brønsted Acid Catalysis: The Classical and the "Green"

Brønsted acids, as proton donors, are the traditional catalysts for the Paal-Knorr synthesis.[1] While effective, classical Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can be corrosive and difficult to separate from the reaction mixture.[6]

"Green" Brønsted Acids:

In recent years, a significant shift towards more environmentally benign Brønsted acid catalysts has been observed. These "green" alternatives are often solid-supported, allowing for easy recovery and reuse, or are inherently less toxic.

  • Silica-Supported Sulfuric Acid (SiO₂-OSO₃H): This heterogeneous catalyst offers high yields in short reaction times, often at room temperature and under solvent-free conditions.[1] For instance, a variety of N-substituted pyrroles have been synthesized in yields of up to 98% in just 3 minutes.[1]

  • Saccharin: This non-toxic and inexpensive solid Brønsted acid has been shown to be an effective catalyst for the Paal-Knorr synthesis of pyrroles.[1]

  • Citric Acid: A bio-sourced organic acid, citric acid has been successfully employed in mechanochemical (ball-milling) Paal-Knorr syntheses, providing a solvent-free and energy-efficient approach.[7]

Table 1: Comparison of Selected Brønsted Acid Catalysts for Paal-Knorr Pyrrole Synthesis

CatalystReaction ConditionsReactant 1Reactant 2ProductYield (%)TimeReference
Trifluoroacetic Acid (TFA)RefluxAcetonylacetonep-Bromoaniline1-(p-Bromophenyl)-2,5-dimethyl-1H-pyrrole9248 h[6]
p-Toluenesulfonic AcidRefluxAcetonylacetonep-Bromoaniline1-(p-Bromophenyl)-2,5-dimethyl-1H-pyrrole8048 h[6]
Sulfamic AcidRefluxAcetonylacetonep-Bromoaniline1-(p-Bromophenyl)-2,5-dimethyl-1H-pyrrole6048 h[6]
Silica Sulfuric AcidRoom Temp, Solvent-Free2,5-HexanedioneAniline2,5-Dimethyl-1-phenyl-1H-pyrrole983 min[1]
Citric Acid (10 mol%)Ball Mill (30 Hz)2,5-HexanedioneAniline2,5-Dimethyl-1-phenyl-1H-pyrrole8730 min[7]
Lewis Acid Catalysis: Expanding the Scope

Lewis acids catalyze the Paal-Knorr synthesis by activating the carbonyl group towards nucleophilic attack.[1] A wide variety of metal-based Lewis acids have been investigated, offering mild reaction conditions and high yields.[4]

  • Scandium Triflate (Sc(OTf)₃): This catalyst is highly efficient, often requiring only a small catalytic amount (e.g., 1 mol%) to promote the reaction under solvent-free conditions at room temperature.[8] It is also recoverable and reusable.[8]

  • Zirconium Dioxide (ZrOCl₂·8H₂O): Zirconium-based catalysts have proven to be very effective, with ZrOCl₂·8H₂O giving a 97% yield in just 5 minutes for the synthesis of 2,5-dimethyl-1-phenylpyrrole.[1]

  • Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O): While effective, bismuth nitrate generally requires longer reaction times compared to some other Lewis acids.[1]

  • Iodine (I₂): Molecular iodine has emerged as a powerful and less toxic alternative to traditional acidic catalysts, enabling the synthesis of pyrroles in shorter times and with exceptional yields, often at room temperature and without a solvent.[1]

Table 2: Comparison of Selected Lewis Acid Catalysts for the Synthesis of 2,5-Dimethyl-1-phenylpyrrole

CatalystReaction ConditionsYield (%)TimeReference
ZrOCl₂·8H₂ORoom Temp, Solvent-Free975 min[1]
Sc(OTf)₃Room Temp, Solvent-Free9530 min[1]
Bi(NO₃)₃·5H₂ONot Specified95600 min[1]
I₂Room Temp, Solvent-FreeHighShort[1]
MIL-53(Al)Sonication, Solvent-FreeHigh15 min[8]
Heterogeneous Catalysis: The Path to Sustainability

The development of heterogeneous catalysts represents a significant step towards making the Paal-Knorr synthesis more sustainable. These catalysts are easily separated from the reaction mixture, allowing for their recovery and reuse, which reduces waste and cost.[9]

  • Aluminas (e.g., CATAPAL 200): Commercially available and inexpensive aluminas have been shown to be effective catalysts for the solvent-free Paal-Knorr synthesis of N-substituted pyrroles.[10] CATAPAL 200, for example, can be reused for up to five cycles with only a slight decrease in activity.[8][10]

  • Metal-Organic Frameworks (MOFs) (e.g., MIL-53(Al)): MOFs are highly porous materials with well-defined active sites, making them excellent heterogeneous catalysts. MIL-53(Al) has been used for the synthesis of N-phenyl-2,5-dimethylpyrrole in high yield under solvent-free sonication.[8]

  • Magnetic Nanoparticles: Functionalizing magnetic nanoparticles with acidic groups (e.g., sulfonic acid) creates a catalyst that can be easily removed from the reaction mixture using an external magnet.[1] While efficient, these catalysts may sometimes require longer reaction times compared to other heterogeneous systems.[1]

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice of catalytic system for a Paal-Knorr synthesis will depend on a variety of factors, including the desired product, the sensitivity of the substrates, cost, and environmental considerations. The following table provides a summary of the key features of each catalytic class to aid in this decision-making process.

Table 3: Head-to-Head Comparison of Catalytic Systems for Paal-Knorr Synthesis

FeatureBrønsted AcidsLewis AcidsHeterogeneous Catalysts
Activity Generally high, especially with strong acids. "Green" alternatives can be very active.High, with some catalysts like ZrOCl₂·8H₂O showing exceptional activity.Varies, but many systems like aluminas and MOFs show high activity.
Selectivity Generally good, but strong acids can lead to side reactions with sensitive substrates.Often high, with milder conditions preserving sensitive functional groups.Typically high due to well-defined active sites.
Reaction Conditions Can range from harsh (reflux in strong acid) to very mild (room temp, solvent-free with solid acids).Often mild (room temperature, solvent-free).Generally mild, with options for conventional heating, microwave, or sonication.
Catalyst Separation Difficult for homogeneous acids; easy for solid-supported acids.Can be difficult for homogeneous catalysts; easier for supported systems.Easy (filtration, centrifugation, or magnetic separation).
Reusability Poor for homogeneous acids; good to excellent for solid-supported acids.Poor for homogeneous catalysts; good for supported and some solid catalysts.Excellent, a key advantage of this class.
Cost Varies from very low (H₂SO₄) to moderate for specialized solid acids.Can be high for catalysts based on rare or precious metals.Can be initially high, but reusability makes them cost-effective in the long run.
Environmental Impact High for traditional strong acids; low for "green" alternatives.Can be a concern due to metal leaching; solvent-free conditions improve sustainability.Generally low, especially with reusable and non-toxic materials.

Experimental Protocols: Putting Theory into Practice

To provide a practical context for the discussed catalytic systems, detailed experimental protocols for the synthesis of a model compound, 2,5-dimethyl-1-phenylpyrrole, are provided below.

Protocol 1: Brønsted Acid Catalysis using Trifluoroacetic Acid (TFA)
  • Procedure: In a round-bottom flask, a mixture of acetonylacetone (1 mmol), aniline (1 mmol), and trifluoroacetic acid (10 mol%) is refluxed in a suitable solvent (e.g., ethanol) for 48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[6]

Protocol 2: Lewis Acid Catalysis using Scandium Triflate (Sc(OTf)₃)
  • Procedure: A mixture of acetonylacetone (1 mmol), aniline (1 mmol), and scandium triflate (1 mol%) is stirred under solvent-free conditions at room temperature. The reaction is monitored by TLC. After the reaction is complete, the product is isolated by column chromatography. The catalyst can be recovered and reused for subsequent reactions.[8]

Protocol 3: Heterogeneous Catalysis using CATAPAL 200 Alumina
  • Procedure: In a reaction vessel, acetonylacetone (1 mmol), aniline (1 mmol), and CATAPAL 200 (40 mg) are mixed. The mixture is stirred at 60 °C for 45 minutes under solvent-free conditions. After the reaction is complete, the product is extracted with a suitable solvent (e.g., ethyl acetate), and the catalyst is separated by filtration or centrifugation. The catalyst can be washed, dried, and reused. The product is then purified by column chromatography.[8][10]

Protocol 4: Microwave-Assisted Synthesis
  • Procedure: In a microwave process vial, the 1,4-dicarbonyl compound (1 mmol), primary amine (1-1.2 mmol), and a catalytic amount of a suitable acid (e.g., a few drops of HCl or acetic acid) are mixed in a microwave-compatible solvent (e.g., ethanol). The vial is sealed and irradiated in a laboratory microwave reactor at a set temperature (e.g., 140 °C) for a short period (e.g., 3-5 minutes). After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.[11][12]

Visualizing the Catalytic Landscape

To better illustrate the relationships between the different components of the Paal-Knorr synthesis and the catalytic approaches, the following diagrams are provided.

Paal_Knorr_Workflow cluster_reactants Reactants cluster_catalysis Catalytic System cluster_conditions Reaction Conditions cluster_products Products & Workup Diketone 1,4-Dicarbonyl Compound Reaction Paal-Knorr Reaction Diketone->Reaction Amine Primary Amine or Ammonia Amine->Reaction Catalyst Brønsted Acid Lewis Acid Heterogeneous Catalyst Catalyst->Reaction Conditions Conventional Heating Microwave Irradiation Sonication Solvent-Free Conditions->Reaction Product Substituted Pyrrole Workup Purification (Chromatography) Product->Workup Recycle Catalyst Recycling (for Heterogeneous Systems) Recycle->Catalyst Reaction->Product Reaction->Recycle

Caption: A generalized workflow for the catalytic Paal-Knorr synthesis of pyrroles.

Catalytic_Cycle Diketone 1,4-Diketone Protonated_Diketone Protonated Diketone Diketone->Protonated_Diketone + H⁺ Amine Amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Catalyst_H H+ Protonated_Diketone->Hemiaminal + Amine Cyclic_Intermediate Cyclic Hemiaminal Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclic_Intermediate->Pyrrole - 2 H₂O - H⁺ Water 2 H₂O

Caption: A simplified representation of the acid-catalyzed Paal-Knorr pyrrole synthesis mechanism.

Conclusion and Future Outlook

The Paal-Knorr synthesis has undergone a remarkable evolution from its classical origins. The development of a wide range of catalytic systems, particularly "green" and heterogeneous catalysts, has transformed this venerable reaction into a powerful tool for modern organic synthesis. The choice of catalyst is no longer limited to harsh, corrosive acids, but now encompasses a spectrum of options that allow for milder reaction conditions, improved yields, and greater sustainability.

For the researcher, scientist, or drug development professional, a thorough understanding of the available catalytic systems is paramount. By considering the factors outlined in this guide—activity, selectivity, reaction conditions, reusability, cost, and environmental impact—an informed decision can be made to select the optimal catalyst for any given synthetic challenge. The future of the Paal-Knorr synthesis will likely see the continued development of even more efficient, selective, and sustainable catalytic systems, further solidifying its place as an indispensable reaction in the synthetic chemist's toolkit.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our personnel, the integrity of our facilities, and our commitment to environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Methoxyphenyl)-1H-pyrrole, moving beyond mere instruction to explain the scientific and regulatory rationale behind each procedure.

Hazard Profile and Chemical Characteristics

Before handling or disposing of any chemical, a thorough understanding of its properties and hazards is paramount. This compound (CAS 5145-71-1) is a solid aromatic compound.[1][2] Its hazard profile, aggregated from GHS (Globally Harmonized System) classifications, dictates the necessary safety precautions.[3]

Table 1: Physicochemical Properties and GHS Hazard Classification

PropertyValueSource
CAS Number 5145-71-1[1][3]
Molecular Formula C₁₁H₁₁NO[1][3]
Molecular Weight 173.21 g/mol [1][3]
Appearance White solid[2]
Melting Point 110-114 °C[1][2]
GHS Pictogram
ngcontent-ng-c887220695="" class="ng-star-inserted">alt text
Signal Word Warning[3][4]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4][5]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides[6][7]

The causality behind these classifications is rooted in the chemical's structure. As an aromatic amine derivative, it can interact with biological tissues, leading to irritation. The primary hazards—skin, eye, and respiratory irritation—mandate specific personal protective equipment (PPE) to create a barrier between the chemical and the user.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by a strict regulatory framework established primarily by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA establishes the "cradle-to-grave" management system for hazardous waste.[8][9][10] This means the generator of the waste is responsible for it from its creation to its final, safe disposal.

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): This standard requires that hazards of all chemicals be evaluated and that this information be conveyed to employers and employees.[11] This is the basis for Safety Data Sheets (SDSs) and proper labeling.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard specifies requirements for handling hazardous chemicals in laboratory settings, including the development of a Chemical Hygiene Plan.[11]

Compliance is not optional; improper chemical disposal can lead to significant environmental contamination, substantial fines, and legal penalties.[12]

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the necessary steps from the moment this compound is designated as waste to its final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE)

Based on the known hazards, the minimum required PPE must be worn at all times when handling waste this compound.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[13]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or particulates.[14][15]

Step 2: Waste Determination and Characterization

Any this compound that is expired, contaminated, or no longer needed is considered a chemical waste. Under RCRA, a generator must determine if their waste is hazardous.[8] While this specific compound is not on a "listed" hazardous waste list (e.g., F-list, K-list), it must be managed as a hazardous waste due to its irritant properties and as a matter of best practice for synthetic organic chemicals.[10][16]

Step 3: Containerization and Labeling

Proper containment is essential to prevent leaks and ensure safe handling.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof screw-top cap.[10][12][17] Glass or high-density polyethylene (HDPE) are suitable. The container must be in good condition, free of cracks or deterioration.[17]

  • Labeling: This is a critical step for regulatory compliance and safety. The label must be affixed to the container as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .[17][18]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[17]

    • A clear indication of the hazards (e.g., "Irritant").[18]

    • The name and contact information of the generating researcher or lab.

Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage area.[18][19]

  • Segregation: Store the waste container for this compound separately from incompatible materials.[17][19] Specifically, it must be kept away from strong oxidizing agents, acids, and acid chlorides to prevent dangerous chemical reactions.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak.[12][20]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[17][19] This prevents the release of vapors and protects the container's contents.

Step 5: Arranging for Final Disposal

Laboratories are typically designated as Small Quantity Generators (SQGs) or Large Quantity Generators (LQGs) and must adhere to specific time and volume limits for waste accumulation.[18]

  • Scheduling Pickup: Once the waste container is nearly full (do not exceed 90% capacity) or has been stored for the maximum allowed time, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[21]

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to transport, treat, and dispose of the material in accordance with all federal, state, and local regulations.[12][22] Never attempt to dispose of this chemical down the drain or in the regular trash.[23]

Step 6: Empty Container Disposal

An "empty" container that held a hazardous chemical must also be managed properly.

  • Triple Rinsing: To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (such as acetone or ethanol) capable of removing the chemical residue.[16][17]

  • Rinsate Collection: The solvent rinsate from this process is now considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container (e.g., "Non-halogenated Solvent Waste").[17][21]

  • Final Container Disposal: Once triple-rinsed and air-dried in a ventilated area, the original container can be disposed of in the regular laboratory trash or recycling after defacing or removing the original hazard labels.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_contain Containerization & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Designate Chemical as Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe get_container Select Compatible Container (HDPE or Glass) ppe->get_container label_container Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - Hazard Warning get_container->label_container add_waste Add Waste to Container (Keep Closed When Not in Use) label_container->add_waste store_saa Store in Designated SAA add_waste->store_saa segregate Segregate from Incompatibles (Oxidizers, Acids) store_saa->segregate secondary_contain Use Secondary Containment segregate->secondary_contain check_full Container Full (>90%) or Time Limit Reached? secondary_contain->check_full check_full->add_waste No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes end Waste Removed by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, involves highly volatile dust, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Manage Small Spills: For a small, contained spill of the solid material:

    • Ensure you are wearing your full PPE.

    • Gently sweep or vacuum up the material and place it into a suitable, labeled hazardous waste container.[13] Avoid creating dust.

    • Use an inert absorbent material (e.g., sand, vermiculite) for any residual material.[6]

    • Decontaminate the area with soap and water. All cleanup materials (gloves, wipes, absorbent) must be placed in the hazardous waste container.

By adhering to these scientifically grounded and regulatorily compliant procedures, you ensure that your innovative work is conducted not only effectively but also with the highest standards of safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Methoxyphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a foundational guide on the safe handling of 1-(4-Methoxyphenyl)-1H-pyrrole. In drug discovery and development, our pursuit of innovation must be anchored in an unwavering commitment to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protection. Here, we will dissect the why behind each safety measure, ensuring that every action in the lab is deliberate, informed, and self-validating.

Foundational Knowledge: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is non-negotiable. This compound is an aromatic heterocyclic compound whose risk profile necessitates rigorous adherence to safety protocols. Aggregated data indicates several key hazards that directly inform our PPE strategy.[1]

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is considered harmful if ingested.[1][2] These hazards are the cornerstone upon which we build our protective ensemble.

Table 1: Hazard Profile and GHS Classifications

Hazard Classification GHS Code Description Source(s)
Skin Corrosion/Irritation H315 Causes skin irritation. [1]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. [1]
Specific Target Organ Toxicity H335 May cause respiratory irritation. [2]

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |[2] |

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all exercise; it is a risk-based assessment tailored to the specific procedure. For this compound, the following components represent the minimum standard for safe handling.

A. Eye and Face Protection: Your First Line of Defense

Rationale: The compound is classified as a serious eye irritant (H319).[1] Direct contact from a splash or aerosolized dust could result in significant injury.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times when handling the compound, even for small quantities.

  • Enhanced Precaution: When handling larger volumes (>1 liter) or performing operations with a high splash potential (e.g., transfers, heating), a full-face shield must be worn over chemical splash goggles.[3] A face shield alone is insufficient as it does not provide a seal against vapors and splashes from the side.[3]

B. Hand Protection: Preventing Dermal Exposure

Rationale: As a known skin irritant (H315), preventing dermal contact is critical.[1] The choice of glove material must be based on chemical compatibility.

  • Recommended Material: Nitrile gloves are the preferred choice for incidental contact. They offer good resistance to a range of chemicals and provide adequate dexterity.

  • Protocol for Use:

    • Always inspect gloves for tears or punctures before use.

    • Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[2]

    • Dispose of contaminated gloves immediately in the designated hazardous waste container.[2]

    • Wash hands thoroughly with soap and water after removing gloves.[2][4]

C. Body Protection: Shielding Against Contamination

Rationale: Protective clothing prevents the compound from contaminating your personal attire and skin.

  • Standard Attire: A flame-resistant laboratory coat is required. Ensure it is fully buttoned.

  • Additional Measures: For tasks involving significant quantities or a high risk of spills, a chemically resistant apron should be worn over the lab coat. Wear long pants and closed-toe shoes; open-toed footwear is never permissible in a laboratory setting.[3]

D. Respiratory Protection: When Engineering Controls Are Not Enough

Rationale: The compound may cause respiratory irritation (H335).[2] The primary method for mitigating this risk is through engineering controls.

  • Primary Control: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[2] This is the most effective way to prevent inhalation of dust or aerosols.

  • When Respirators are Needed: Under normal laboratory use within a fume hood, respiratory equipment is typically not required.[2] However, in the event of a large spill outside of containment or a failure of engineering controls, respiratory protection is essential. A fit-tested N95 respirator can protect against airborne particles, while a full face-piece respirator with appropriate chemical cartridges may be necessary for vapor exposure.[5][6]

Operational Plan: Step-by-Step Safety Protocols

Trust in a protocol is built on its clarity and logic. The following workflows integrate PPE use into the practical handling of this compound.

Protocol 1: Donning and Preparing for Work
  • Inspect Your Workspace: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the area of any unnecessary items.

  • Gather Materials: Collect all necessary chemicals, glassware, and consumables.

  • Don PPE (Outside-In):

    • Put on your lab coat and ensure it is buttoned.

    • Don chemical splash goggles.

    • If required, put on a face shield.

    • Finally, don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Protocol 2: Doffing and Post-Handling Procedure
  • Doff PPE (Inside-Out):

    • Remove gloves first using a non-contact technique. Dispose of them in the hazardous waste stream.

    • Remove your face shield (if used) and goggles. Clean and store them appropriately.

    • Remove your lab coat.

  • Personal Hygiene: Wash your hands and any exposed skin thoroughly with soap and water.[4]

Disposal Plan: Managing a Hazardous Waste Stream

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Classification: All waste contaminated with this compound, including the chemical itself, contaminated consumables (gloves, pipette tips, weighing paper), and spill cleanup materials, must be treated as hazardous chemical waste.[7]

  • Containment: Collect waste in a designated, robust, and sealable container made of a compatible material like high-density polyethylene (HDPE).[7]

  • Prohibition: Never dispose of this compound or its waste down the drain or in regular trash.[2][4][7] Discharge into the environment must be avoided.[2]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal facility.[7][8]

Diagram 1: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection start Start: Plan to handle This compound check_hood Is a certified chemical fume hood available? start->check_hood stop STOP: Do not proceed without engineering controls. check_hood->stop No base_ppe Minimum PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles check_hood->base_ppe Yes task_assessment Task Assessment: High splash potential or >1L volume? base_ppe->task_assessment enhanced_ppe Add Full Face Shield (over goggles) task_assessment->enhanced_ppe Yes spill_risk Emergency Scenario: Large spill outside hood? task_assessment->spill_risk No enhanced_ppe->spill_risk respirator Add appropriate respirator (e.g., N95) and chemical apron spill_risk->respirator Yes proceed Proceed with work inside fume hood spill_risk->proceed No respirator->proceed

Caption: A decision workflow for selecting appropriate PPE when handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.